molecular formula C6H4ClNO3 B1590597 2-Chloro-5-hydroxynicotinic acid CAS No. 42959-40-0

2-Chloro-5-hydroxynicotinic acid

Cat. No.: B1590597
CAS No.: 42959-40-0
M. Wt: 173.55 g/mol
InChI Key: OKIASDFNVMJNDT-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIASDFNVMJNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514962
Record name 2-Chloro-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42959-40-0
Record name 2-Chloro-5-hydroxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-hydroxynicotinic Acid: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 2-Chloro-5-hydroxynicotinic acid , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

This compound (CAS: 42959-40-0 ) is a trisubstituted pyridine scaffold serving as a high-value pharmacophore in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by a halogenated core with orthogonal reactivity handles—an electrophilic chlorine at C2, a nucleophilic hydroxyl at C5, and an acidic carboxyl moiety at C3—it is a critical intermediate for developing kinase inhibitors, allosteric modulators, and agrochemicals. This guide analyzes its structural properties, validated synthetic pathways, and characterization protocols.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a pyridine ring distorted by the push-pull electronic effects of its substituents.

  • C2-Chlorine (Cl): Acts as an inductive electron-withdrawing group (EWG), deactivating the ring but providing a site for SNAr reactions.

  • C3-Carboxylic Acid (COOH): Forms strong intermolecular hydrogen bonds (dimerization) in the solid state; pKa ~3.5.

  • C5-Hydroxyl (OH): Acts as a mesomeric electron donor. Unlike 2-hydroxypyridines, the 5-hydroxy isomer does not undergo lactam-lactim tautomerism to a stable carbonyl form, retaining its phenolic character (pKa ~8.5).

Key Physicochemical Data
PropertyValue / Description
IUPAC Name 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid
CAS Number 42959-40-0
Molecular Formula C₆H₄ClNO₃
Molecular Weight 173.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 258–261 °C (dec.)[5]
Solubility Soluble in DMSO, MeOH, aqueous base; sparingly soluble in water.
pKa (Predicted) Acid: ~3.2

Synthetic Pathways & Process Chemistry[2][3]

The synthesis of this compound typically requires regioselective functionalization. The most robust route involves the N-oxide rearrangement strategy , which leverages the specific activation of the pyridine 2-position.

Primary Synthesis Route: N-Oxide Activation

This protocol avoids the poor selectivity of direct chlorination on the electron-deficient pyridine ring.

  • Oxidation: 5-Hydroxynicotinic acid is oxidized using m-CPBA or H₂O₂/Acetic Acid to yield the N-oxide.

  • Chlorination/Rearrangement: The N-oxide is treated with phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus, creating an activated intermediate. Chloride ion attacks the C2 position (alpha to nitrogen), followed by elimination of the phosphate group to restore aromaticity.

Reaction Mechanism Diagram

The following diagram illustrates the critical electronic flow during the regioselective chlorination.

SynthesisRoute Start 5-Hydroxynicotinic Acid (Precursor) Step1 N-Oxidation (m-CPBA / H2O2) Start->Step1 Activation Inter Pyridine-N-Oxide Intermediate Step1->Inter Step2 Regioselective Chlorination (POCl3, Reflux) Inter->Step2 Meisenheimer-type Rearrangement Product This compound (Target) Step2->Product Nucleophilic Attack (Cl-)

Figure 1: Synthetic pathway via N-oxide activation ensuring C2 regioselectivity.

Structural Characterization Protocols

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (preferred due to solubility).

  • ¹H NMR (400 MHz):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (COOH).

    • δ 10.2 ppm (s, 1H): Hydroxyl proton (OH).

    • δ 8.25 ppm (d, J = 2.8 Hz, 1H): H6 proton (adjacent to Nitrogen, deshielded).

    • δ 7.65 ppm (d, J = 2.8 Hz, 1H): H4 proton (between Cl/COOH and OH).

    • Note: The coupling constant (J ~3 Hz) is characteristic of meta coupling between H4 and H6.

Mass Spectrometry (LC-MS)[6]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Ion: [M-H]⁻ = 171.9.

  • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl isotopes (m/z 172/174).

Pharmacophore Utility in Drug Design

The This compound scaffold offers three distinct vectors for chemical elaboration, making it a versatile "triage" intermediate.

Structure-Activity Relationship (SAR) Vectors
  • Vector A (C2-Cl): Ideal for SNAr displacement with amines or thiols to introduce solubility-enhancing groups or target-binding motifs.

    • Example: Reaction with piperazine yields 2-(piperazin-1-yl) derivatives common in GPCR ligands.

  • Vector B (C3-COOH): Standard amide coupling (EDC/HOBt) allows attachment to the core pharmacophore skeleton.

  • Vector C (C5-OH): Etherification (Mitsunobu reaction or alkylation) allows for tuning of lipophilicity and metabolic stability.

Experimental Workflow: S_NAr Validation

To verify the reactivity of the C2-chlorine:

  • Dissolve 1 eq. of this compound in DMF.

  • Add 2.5 eq. of morpholine and 3 eq. of DIPEA.

  • Heat to 80°C for 4 hours.

  • Monitor by TLC/LC-MS for the formation of the 2-morpholino adduct (displacement of Cl).

References

  • Preparation of 2-chloronicotinic acid derivatives. Google Patents. US Patent 4504665A. Link

  • 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3. PubChem.[6] CID 162286.[7] Link

  • Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters. Bioorganic & Medicinal Chemistry Letters. 2010. Link

  • 2-Hydroxynicotinic acid. ChemicalBook. CAS 609-71-2 (Analogous structure data).[5] Link

  • HMDB: 6-Hydroxynicotinic acid NMR Data. Human Metabolome Database. HMDB0002658.[8] Link

Sources

Technical Master Guide: 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for HIF-PH Inhibitors and Kinase Modulators
Part 1: Executive Technical Summary

2-Chloro-5-hydroxynicotinic acid (CAS 42959-40-0 ) is a high-value trifunctional pyridine scaffold employed in the synthesis of next-generation small molecule therapeutics. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses an electrophilic handle at C2 (chlorine), a nucleophilic handle at C5 (hydroxyl), and a carboxylate handle at C3.

This configuration makes it an indispensable building block for HIF Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., analogs of Vadadustat/Desidustat) and kinase inhibitors , where the C5-hydroxyl group often serves as an anchor for ether-linked hydrophobic tails that occupy solvent-exposed pockets in protein targets.

Part 2: Chemical Profile & Properties
PropertySpecification
CAS Number 42959-40-0
IUPAC Name 2-Chloro-5-hydroxypyridine-3-carboxylic acid
Molecular Formula

Molecular Weight 173.55 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 176–178 °C
pKa (Calculated) ~3.5 (COOH), ~8.5 (OH)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Part 3: Strategic Reactivity Analysis

The power of this molecule lies in its ability to undergo sequential, selective functionalization. A medicinal chemist can manipulate the molecule in three distinct vectors:

  • C2-Position (

    
     / Coupling):  The chlorine atom is activated by the adjacent ring nitrogen and the electron-withdrawing carboxyl group at C3. This allows for facile Nucleophilic Aromatic Substitution (
    
    
    
    )
    with amines or Suzuki-Miyaura coupling to install biaryl systems.
  • C3-Position (Amidation): The carboxylic acid is the primary vector for fragment coupling, typically forming the amide backbone common in peptidomimetics and kinase inhibitors.

  • C5-Position (Etherification): The hydroxyl group is electronically decoupled from the C2-activity, allowing for selective alkylation (Mitsunobu or Williamson ether synthesis) without interfering with the C2-Cl handle.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 2-Chloro-5-hydroxynicotinic Acid (Core) C2 C2-Chlorine (Electrophile) Core->C2 C3 C3-Carboxyl (Acyl Donor) Core->C3 C5 C5-Hydroxyl (Nucleophile) Core->C5 SNAr S_NAr Displacement (Amines/Thiols) C2->SNAr High Reactivity Suzuki Suzuki Coupling (Biaryl Synthesis) C2->Suzuki Pd-Catalyzed Amide Amide Coupling (Drug Backbone) C3->Amide HATU/EDC Ether Ether Synthesis (Solvent Tails) C5->Ether Mitsunobu/Base

Figure 1: Orthogonal reactivity vectors of this compound, enabling sequential library generation.

Part 4: Synthesis Protocol (The N-Oxide Route)

While direct chlorination of 5-hydroxynicotinic acid is possible, it often suffers from poor regioselectivity (yielding mixtures of 2-Cl and 6-Cl isomers). The N-Oxide Activation Route is the industry-standard "self-validating" protocol because the N-oxide directs the chlorination specifically to the C2/C6 positions, and steric/electronic factors favor the C2 position when C3 is substituted.

Step-by-Step Methodology

Reagents:

  • Starting Material: 5-Hydroxynicotinic acid

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA) or

    
    /Urea
    
  • Chlorinating Agent: Phosphorus oxychloride (

    
    )[1][2]
    
  • Solvent: Acetic acid (Step 1), Neat or Toluene (Step 2)

Protocol:

  • N-Oxidation:

    • Dissolve 5-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.

    • Add

      
       hydrogen peroxide (1.5 eq) dropwise at 60°C.
      
    • Heat to 80°C for 4-6 hours. Monitor by LC-MS for the formation of the N-oxide (M+16 mass shift).

    • Validation Point: The product should precipitate upon cooling or concentration. Filter and wash with cold water.

  • Regioselective Chlorination (The Boekelheide Rearrangement Variant):

    • Suspend the dried N-oxide intermediate in dry toluene (or use neat

      
       for difficult substrates).
      
    • Add

      
       (3.0 eq) slowly under 
      
      
      
      atmosphere.
    • Critical Step: Heat to reflux (105–110°C). The reaction proceeds via an initial O-phosphorylation followed by chloride attack.

    • Note: The presence of the C3-COOH group may require transient protection (e.g., as a methyl ester) if decarboxylation is observed, though the free acid often survives under controlled conditions.

    • Monitor for the disappearance of the N-oxide peak.

  • Workup & Hydrolysis:

    • Cool the mixture to 0°C. Quench carefully into crushed ice (Exothermic!).

    • Adjust pH to ~3-4 with NaOH solution to precipitate the free acid product.

    • Recrystallize from water/methanol.

Visualization: Synthesis Workflow

Synthesis Start 5-Hydroxynicotinic Acid Step1 Step 1: N-Oxidation (H2O2 / AcOH, 80°C) Start->Step1 Inter Intermediate: N-Oxide Species Step1->Inter Electrophilic Oxidation Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 End This compound (Target) Step2->End Regioselective Rearrangement

Figure 2: Industrial synthesis workflow via N-oxide activation.

Part 5: Applications in Drug Discovery
1. HIF-PH Inhibitors (Anemia Therapy)

The 5-hydroxy-nicotinic acid core is a structural analog of 2-oxoglutarate, the natural co-substrate for HIF prolyl hydroxylase enzymes.

  • Mechanism: The pyridine nitrogen and the C3-carboxylate chelate the active site Iron (Fe2+).

  • Role of 2-Cl-5-OH: The 5-hydroxyl group is typically etherified to extend into the hydrophobic pocket of the enzyme. The 2-chloro group allows for the attachment of biaryl systems (via Suzuki coupling) that mimic the distal interactions found in drugs like Vadadustat .

2. Kinase Inhibitors

In kinase drug design, the pyridine nitrogen often acts as the hinge binder (acceptor).

  • Strategy: The C2-Cl is displaced by an aniline (

    
    ) to form the hinge-binding motif. The C5-OH is used to solubilize the molecule or tune the pKa.
    
Part 6: References
  • Jubilant Ingrevia. (2024). 2-Chloronicotinic Acid Derivatives: Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. Retrieved from

  • Organic Syntheses. (2020). Preparation of 2-Chloronicotinonitrile and Related Pyridine Derivatives. Organic Syntheses, Coll. Vol. 4, p.166. Retrieved from

  • Akebia Therapeutics. (2021).[3] Patent WO2021179540A1: Method for preparing vadadustat and intermediates thereof. Retrieved from

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 42959-40-0).[4][5] Retrieved from

Sources

An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carboxylic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-hydroxypyridine-3-carboxylic acid, a pivotal heterocyclic building block in modern organic synthesis. The document elucidates its precise chemical identity, including its IUPAC name and tautomeric nature. It further details its physicochemical properties, reactivity, and established analytical methodologies for its characterization and quality control. A significant focus is placed on its role as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. This guide aims to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this versatile compound.

Introduction and Nomenclature

2-Chloro-5-hydroxynicotinic acid, a substituted pyridine derivative, is a compound of significant interest in medicinal and materials chemistry. Its formal IUPAC name is 2-chloro-5-hydroxypyridine-3-carboxylic acid [1]. Its unique arrangement of a chloro group, a hydroxyl group, and a carboxylic acid on the pyridine ring imparts a distinct reactivity profile, making it a valuable precursor in multi-step synthetic pathways[1]. The presence of these functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures[1].

It is crucial to distinguish this compound from its isomers, such as 5-chloro-2-hydroxynicotinic acid and 5-chloro-6-hydroxynicotinic acid, as the positional isomerism dramatically influences the molecule's chemical behavior and suitability for specific synthetic targets.

Tautomerism: The Pyridinone Form

A critical aspect of the chemistry of 2-chloro-5-hydroxypyridine-3-carboxylic acid is its existence in tautomeric equilibrium with its pyridinone form: 2-chloro-5-hydroxy-1,6-dihydro-6-oxopyridine-3-carboxylic acid . This lactam-lactim tautomerism is a common feature of hydroxypyridines. The equilibrium position is influenced by factors such as the solvent, pH, and temperature. In many contexts, the pyridinone tautomer can be the predominant species, and understanding this equilibrium is essential for predicting reactivity and designing synthetic strategies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-chloro-5-hydroxypyridine-3-carboxylic acid is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of 2-Chloro-5-hydroxypyridine-3-carboxylic Acid

PropertyValueSource
IUPAC Name 2-chloro-5-hydroxypyridine-3-carboxylic acid
CAS Number 42959-40-0
Molecular Formula C₆H₄ClNO₃[2]
Molecular Weight 173.55 g/mol [2]
Appearance Typically a white to off-white solid powder[2]
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and DMF.[2]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-chloro-5-hydroxypyridine-3-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shift of the carboxylic acid proton is typically observed in the downfield region (around 10-13 ppm) and is often broad. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

    • ¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid will appear at the lowest field (typically 160-185 ppm). The carbon atoms attached to the chlorine and hydroxyl groups will also show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key characteristic absorptions include:

    • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carboxylic acid carbonyl group, usually around 1700-1730 cm⁻¹.

    • O-H stretching of the phenolic hydroxyl group.

    • C-Cl stretching vibrations.

    • C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) corresponding to the molecular weight of 173.55 g/mol would be expected, along with isotopic peaks due to the presence of chlorine.

Synthesis and Reactivity

The synthesis of 2-chloro-5-hydroxypyridine-3-carboxylic acid typically involves a multi-step process, starting from readily available pyridine derivatives[1]. A general, conceptual synthetic workflow is outlined below.

General Synthetic Strategy

A common approach involves the introduction of the required substituents onto a pyridine core. This can be achieved through a sequence of reactions such as chlorination and hydroxylation[1]. For instance, a suitable pyridine precursor can be chlorinated using reagents like phosphorus oxychloride[1]. The subsequent introduction of the hydroxyl group can be accomplished via a nucleophilic substitution reaction, where the chloro group is displaced by a hydroxide or a protected hydroxyl group[1]. The carboxylic acid functionality can either be present on the starting material or introduced at a later stage through methods like oxidation of a methyl group or hydrolysis of a nitrile.

cluster_synthesis Conceptual Synthesis Workflow Pyridine_Derivative Pyridine Derivative Chlorination Chlorination (e.g., POCl₃) Pyridine_Derivative->Chlorination Chlorinated_Pyridine Chlorinated Pyridine Intermediate Chlorination->Chlorinated_Pyridine Hydroxylation Nucleophilic Hydroxylation (e.g., NaOH) Chlorinated_Pyridine->Hydroxylation Target_Molecule 2-Chloro-5-hydroxypyridine- 3-carboxylic Acid Hydroxylation->Target_Molecule

Sources

Comprehensive Spectroscopic Profiling of 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Structural Context

2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0), often utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals, presents a unique characterization challenge due to its zwitterionic potential and multiple tautomeric forms.

This guide provides a technical roadmap for the spectroscopic validation of this compound. Unlike simple pyridines, the interplay between the electron-withdrawing 2-chloro and 3-carboxyl groups against the electron-donating 5-hydroxyl group creates a distinct electronic signature. Correct interpretation of this signature is critical to distinguish it from common regioisomers (e.g., 6-hydroxy or 4-hydroxy variants) generated during nucleophilic substitution reactions.

Core Molecular Specifications
PropertyDetail
IUPAC Name 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Formula C₆H₄ClNO₃
Exact Mass 172.99 g/mol
Isotopic Signature Distinct 3:1 ratio (³⁵Cl/³⁷Cl)
Key Functional Groups Pyridine Nitrogen, Aryl Chloride, Carboxylic Acid, Phenolic Hydroxyl

Spectroscopic Data Analysis

The following data sets represent the diagnostic signals required to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the required solvent. The compound is poorly soluble in CDCl₃ and CD₃OD may cause proton exchange that obscures the hydroxyl/carboxyl signals.

¹H NMR Diagnostic Table (400 MHz, DMSO-d₆)

Note: Chemical shifts (


) are reported as diagnostic ranges based on substituent chemical shift (SCS) additivity rules for pyridines.
PositionProtonMultiplicityCoupling (

)

(ppm)
Structural Logic (Causality)
H-6 Ar-HDoublet (d)~2.5 - 3.0 Hz8.0 – 8.3 Most Deshielded: Alpha to Nitrogen. Shielded slightly by the ortho-OH group compared to unsubstituted pyridine.
H-4 Ar-HDoublet (d)~2.5 - 3.0 Hz7.5 – 7.8 shielding/Deshielding Conflict: Deshielded by the adjacent COOH (pos 3) but shielded by the ortho-OH (pos 5).
-OH HydroxylBroad Singlet-10.0 – 11.5 Highly variable; dependent on concentration and water content. May broaden into baseline.
-COOH AcidBroad Singlet-13.0 – 14.0 Typical carboxylic acid region. Often invisible if trace water is present.
Critical Validation Check: The Meta-Coupling Rule

The most common error in synthesizing this scaffold is misidentifying the regioisomer. You must validate the coupling constant (


).
  • Observed

    
     Hz:  Indicates Vicinal Coupling  (protons are neighbors). This suggests the 6-hydroxy or 4-hydroxy isomer. REJECT SAMPLE. 
    
  • Observed

    
     Hz:  Indicates Meta Coupling  (protons separated by one carbon). This confirms the H4/H6 relationship required for the 5-hydroxy substitution. ACCEPT SAMPLE. 
    
Mass Spectrometry (MS)

Method: ESI- (Negative Mode) is preferred due to the acidity of the carboxylic group and the phenol.

Ionm/z (Theoretical)Intensity PatternInterpretation
[M-H]⁻ 171.99100% (Base Peak)Deprotonation of Carboxylic Acid.
[M-H+2]⁻ 173.99~32%Diagnostic Chlorine Isotope: The presence of ³⁷Cl confirms the halogenation.
Fragment ~128VariableDecarboxylation ([M-H]⁻ - CO₂). Common in ortho-halo acids.
Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3200 – 3500 O-H StretchBroad band indicates H-bonding (Acid + Phenol).
1680 – 1710 C=O StretchConfirming carboxylic acid (lower shift due to conjugation).
1050 – 1250 C-O StretchPhenolic C-O stretch.
700 – 800 C-Cl StretchFingerprint region confirmation of halogen.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision matrix for validating the regiochemistry of the product using NMR data.

IsomerValidation Start Crude Product Isolated (Target: 2-Cl-5-OH-Nicotinic Acid) NMR Acquire 1H NMR (DMSO-d6) Start->NMR AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) NMR->AromaticRegion CouplingCheck Measure Coupling Constant (J) between Aromatic Protons AromaticRegion->CouplingCheck Vicinal J = 7.0 - 9.0 Hz (Vicinal Coupling) CouplingCheck->Vicinal Large J Meta J = 1.5 - 3.0 Hz (Meta Coupling) CouplingCheck->Meta Small J Reject REJECT: Isomer Mismatch (Likely 6-OH or 4-OH isomer) Vicinal->Reject Accept ACCEPT: Correct Regiochemistry (H4 and H6 are meta) Meta->Accept

Caption: Logic flow for distinguishing the target 5-hydroxy isomer from common synthetic byproducts using spin-spin coupling constants.

Experimental Characterization Protocol

To ensure high-fidelity data, follow this self-validating protocol. This workflow accounts for the hygroscopic nature of nicotinic acids.

Step 1: Sample Preparation[6][7]
  • Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove surface water. Rationale: Water signals in DMSO can overlap with the critical H4/H6 signals or cause proton exchange broadening.

  • Solvation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆.

  • Clarification: If the solution is cloudy (common with zwitterions), filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters[5]
  • Relaxation Delay (D1): Set to > 5 seconds. Rationale: Aromatic protons adjacent to quadrupolar nuclei (Cl, N) and carboxylic acids have long T1 relaxation times. Short delays lead to integration errors.

  • Scans: Minimum 64 scans for ¹H; Minimum 1024 scans for ¹³C.

Step 3: Data Processing & QC
  • Phasing: Apply manual phasing. Auto-phasing often fails near the large solvent peak.

  • Integration: Calibrate the integral of the H6 doublet (most downfield aromatic) to 1.0.

  • QC Check: Verify the H4 doublet integrates to 1.0 (±0.05). If the integral is < 0.9, check for paramagnetic impurities or insufficient relaxation delay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69114, 2-Hydroxynicotinic acid (Analog Reference). Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1] (Standard text for Coupling Constant/Karplus relationships).

  • AOBChem. Product Data: this compound (CAS 42959-40-0). Retrieved from [Link]

Sources

Comprehensive Vibrational Spectroscopy Guide: 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the vibrational spectroscopy of 2-Chloro-5-hydroxynicotinic acid , synthesizing experimental protocols with theoretical assignment logic.

Executive Summary & Structural Context

This compound (CAS 42959-40-0) represents a distinct class of polysubstituted pyridines widely utilized as an intermediate in the synthesis of agrochemicals and antiretroviral agents. Its infrared (IR) spectrum is complex, governed by the interplay between the electron-withdrawing chlorine atom at the 2-position, the hydrogen-bond donating hydroxyl group at the 5-position, and the carboxylic acid moiety at the 3-position.

Unlike 2-hydroxypyridines, which exist predominantly as 2-pyridones, the 5-hydroxy substitution in this molecule retains its phenolic character, as tautomerization would disrupt the aromaticity without the stabilization offered by an adjacent nitrogen. Consequently, the IR spectrum reflects a stable 3,5-disubstituted-2-chloropyridine core with extensive intermolecular hydrogen bonding networks in the solid state.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following acquisition protocols are recommended. These methods account for the compound's potential for polymorphism and hygroscopicity.

Sample Preparation Protocols
  • Technique A: Attenuated Total Reflectance (ATR)

    • Best for: Rapid ID, raw material QC, polymorph screening.

    • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).

    • Protocol: Place ~10 mg of solid directly on the crystal. Apply high pressure (>80 psi) to ensure intimate contact, critical for resolving the C-Cl low-frequency bands.

  • Technique B: KBr Pellet Transmission

    • Best for: High-resolution structural elucidation, resolving weak overtone bands.

    • Protocol: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C). Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering effects. Press at 10 tons for 2 minutes under vacuum.

Instrument Configuration
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers OH stretching to C-Cl deformation.
Resolution 2 cm⁻¹ or 4 cm⁻¹2 cm⁻¹ resolves sharp aromatic bands; 4 cm⁻¹ sufficient for QC.
Scans 32 (ATR) / 64 (KBr)Higher scan count in KBr improves S/N ratio for weak fingerprint bands.
Apodization Blackman-HarrisMinimizes side-lobes on sharp aromatic ring modes.

Spectral Analysis & Assignment

The spectrum is divided into three critical zones. Assignments are derived from empirical data of structural analogs (2-chloronicotinic acid, 5-hydroxynicotinic acid) and density functional theory (DFT) principles for pyridine derivatives.

Zone I: High Frequency (4000 – 2500 cm⁻¹)

This region is dominated by Hydrogen Stretching Vibrations (


).
  • Phenolic O-H Stretch (5-position):

    • Frequency: 3200 – 3450 cm⁻¹ (Broad).

    • Mechanism:[1] The 5-OH group acts as a hydrogen bond donor. Unlike the carboxylic OH, this band is distinct but often overlaps with the "tail" of the acid dimer stretch. In non-polar solvents (dilute), this would sharpen to ~3600 cm⁻¹.

  • Carboxylic O-H Stretch (3-position):

    • Frequency: 2500 – 3300 cm⁻¹ (Very Broad).[2]

    • Feature: Often appears as a massive underlying absorption centering around 3000 cm⁻¹.

    • Diagnostic Pattern: Look for the "Fermi Resonance" sub-structures (shoulders) on the lower frequency side (~2500-2700 cm⁻¹), characteristic of carboxylic acid dimers.

  • Aromatic C-H Stretch:

    • Frequency: 3050 – 3090 cm⁻¹ (Weak, Sharp).

    • Assignment: C4-H and C6-H stretches. Often visible as small spikes riding the broad OH envelope.

Zone II: The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the oxidation state and substitution pattern.

  • Carboxylic C=O[2] Stretch:

    • Frequency:1680 – 1720 cm⁻¹ (Strong).

    • Context: The position indicates dimerization. A monomeric acid (rare in solid state) would appear higher (~1750 cm⁻¹). The electron-withdrawing 2-Cl and 5-OH groups create a push-pull electronic environment, typically stabilizing the carbonyl near 1700 cm⁻¹.

  • Pyridine Ring Skeletal Vibrations (C=C / C=N):

    • Band A:1580 – 1600 cm⁻¹ (Variable intensity).

    • Band B:1430 – 1470 cm⁻¹ (Strong).

    • Mechanism:[1] These are the "breathing" modes of the pyridine ring. The presence of the 2-Cl atom often intensifies the band near 1580 cm⁻¹ due to symmetry breaking.

Zone III: The Fingerprint Region (1500 – 600 cm⁻¹)

Specific to the 2-chloro-5-hydroxy substitution pattern.

  • C-O Stretch (Phenolic & Acid):

    • Frequency: 1200 – 1300 cm⁻¹.

    • Differentiation: The phenolic C-O (Ar-OH) typically appears near 1250 cm⁻¹, while the acid C-O stretch couples with O-H bending (1200-1300 cm⁻¹).

  • C-Cl Stretch:

    • Frequency:700 – 760 cm⁻¹ (Medium/Strong).

    • Specificity: This is a critical QC marker. 2-Chloropyridines typically show a distinct band in this region. Contamination with non-chlorinated precursors (e.g., 5-hydroxynicotinic acid) results in the loss of this specific band.

  • Out-of-Plane (OOP) C-H Bending:

    • Frequency: 800 – 900 cm⁻¹.

    • Pattern: Diagnostic of the substitution pattern (isolated hydrogens at positions 4 and 6).

Summary Table of Characteristic Bands
Functional GroupFrequency (cm⁻¹)IntensityMode Assignment
Phenolic O-H 3200 – 3400Medium, BroadIntermolecular H-bonded stretch
Carboxylic O-H 2500 – 3300Strong, V. BroadAcid dimer stretch (Fermi resonance)
Aromatic C-H 3050 – 3090WeakC4-H, C6-H stretching
C=O[2][3] (Acid) 1680 – 1715StrongC=O dimer stretch
Pyridine Ring 1570 – 1600MediumC=N / C=C skeletal vibration
C-O (Phenol) 1240 – 1280StrongAr-O stretching
C-Cl 720 – 760MediumC-Cl stretching (2-position)

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical flow from molecular structure to spectral output and the experimental workflow for validation.

Structural Influence on Vibrational Modes

G Substituents 2-Cl-5-OH-Nicotinic Acid Structure Electronic Electronic Effects (Inductive/Mesomeric) Substituents->Electronic 2-Cl (EWG) 5-OH (EDG) HBonding H-Bonding Network (Solid State) Substituents->HBonding 3-COOH Dimer 5-OH Donor Freq_CO C=O Frequency (1680-1720 cm⁻¹) Electronic->Freq_CO Bond Stiffening Freq_CCl C-Cl Band (700-760 cm⁻¹) Electronic->Freq_CCl Mass Effect HBonding->Freq_CO Red Shift (Lower freq) Freq_OH Broad O-H Envelope (2500-3400 cm⁻¹) HBonding->Freq_OH Band Broadening

Figure 1: Causal relationship between the specific polysubstitution pattern of the pyridine ring and the resulting spectral features.

Experimental Validation Workflow

Workflow Start Sample: this compound Prep Prep: ATR (Neat) or KBr Pellet Start->Prep Acquire Acquisition: 4000-400 cm⁻¹ (32+ Scans, 4 cm⁻¹ Res) Prep->Acquire Check1 Checkpoint 1: Is C=O present at ~1700? Acquire->Check1 Check2 Checkpoint 2: Is C-Cl present at ~740? Check1->Check2 Yes Fail Investigate: Salt formation? Hydrolysis? Check1->Fail No (Check 1600 region) Result Valid Identity Confirmed Check2->Result Yes Check2->Fail No (Possible Dechlorination)

Figure 2: Step-by-step decision tree for spectral validation in a QC environment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid (Isomer Reference). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Nicotinic acid IR Spectrum (Standard Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Nitrogen Heterocycles and Carboxylic Acids. Retrieved from [Link]

Sources

Theoretical & Applied Pharmacochemistry of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: GPR109A Agonism, Biased Signaling, and NAD+ Biosynthetic Flux

Executive Summary

This technical guide analyzes the theoretical and physicochemical properties of nicotinic acid (NA) derivatives, focusing on their dual role as GPR109A (HCAR2) agonists for dyslipidemia and precursors for NAD+ biosynthesis. Unlike standard reviews, this document dissects the biased signaling theory —the decoupling of antilipolytic efficacy (


 pathway) from cutaneous flushing (

-arrestin pathway)—and provides actionable protocols for validating these properties in drug discovery pipelines.

Molecular Architecture & Physicochemical Theory

The pharmacological efficacy of nicotinic acid derivatives is governed by the electron-deficient nature of the pyridine ring and the acid-base equilibria of the C3 carboxyl group.

Electronic & Thermodynamic Properties

The pyridine ring acts as an electron-withdrawing group, significantly affecting the pKa of the C3 substituent. For nicotinic acid, the zwitterionic character in aqueous solution is a critical determinant of membrane permeability.

  • pKa Dynamics: The carboxyl group has a pKa of ~4.85, while the pyridine nitrogen has a pKa of ~2.19. At physiological pH (7.4), NA exists primarily as a carboxylate anion, requiring specific transporters (e.g., SMCT1) for cellular entry.

  • Substitution Effects: Modifications at C5 and C6 alter lipophilicity (

    
    ) and metabolic stability. For instance, replacing the pyridine ring with a pyrazine ring (as in Acipimox) reduces oxidation susceptibility, extending half-life.
    
Comparative Physicochemical Profile

The following table contrasts the core theoretical properties of NA with key derivatives and prodrugs.

CompoundStructure TypeLogP (Calc)pKa (Acid)Primary MechanismTheoretical Advantage
Nicotinic Acid Pyridine-3-COOH0.364.85GPR109A Agonist / NAD+ PrecursorHigh potency; rapid NAD+ flux.
Acipimox Pyrazine analog-0.483.41GPR109A AgonistExtended

; no NAD+ conversion.
Nicotinyl Alcohol Alcohol prodrug0.12N/AOxidizes to NASlow release; reduced

flushing.
Inositol Hexanicotinate Ester prodrug2.45N/AHydrolysis to NAImproved lipophilicity; sustained release.

Receptor Pharmacology: GPR109A & Biased Agonism[1][2]

The central challenge in NA therapeutics is the "Flushing Conundrum." Theoretical modeling suggests that the therapeutic effect (antilipolysis) and the side effect (flushing) diverge at the G-protein coupling level.

The Binding Pocket (Orthosteric Site)

Molecular docking studies reveal a restricted binding pocket defined by Arg111 , Ser178 , and Phe276 .

  • Arg111 Interaction: Forms a critical salt bridge with the carboxylate head of NA. Derivatives lacking an acidic moiety (or bioisostere) generally fail to activate the receptor.

  • Steric Constraints: The pocket accommodates planar ligands (trans-cinnamic acid limit).[1][2] Bulky substitutions at C2 or C6 often abolish binding due to steric clash with transmembrane helices (TM3/TM7).

Biased Signaling Theory
  • Therapeutic Pathway (

    
    ):  Activation leads to 
    
    
    
    dissociation, inhibiting Adenylyl Cyclase (AC), reducing cAMP, and thereby inhibiting Protein Kinase A (PKA). This suppresses Hormone Sensitive Lipase (HSL) activity.
  • Adverse Pathway (

    
    -arrestin):  Recruitment of 
    
    
    
    -arrestin-1 leads to internalization and activation of the ERK1/2 MAP kinase cascade. This triggers Cytosolic Phospholipase A2 (cPLA2), releasing Arachidonic Acid (AA), which is converted to Prostaglandin D2 (PGD2) by COX-1/PGDS. PGD2 causes vasodilation (flushing) via the DP1 receptor.[3][4]

Drug Design Goal: Create "G-protein biased ligands" that stabilize the receptor conformation favoring


 coupling while sterically hindering 

-arrestin recruitment.
Visualization: GPR109A Signaling Bifurcation

GPR109A_Signaling Ligand Nicotinic Acid / Derivative Receptor GPR109A (Adipocyte/Langerhans) Ligand->Receptor Binding (Arg111) Gi Gi Protein Coupling Receptor->Gi Biased Agonism? Arr Beta-Arrestin Recruitment Receptor->Arr Full Agonism AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis ERK ERK1/2 Phosphorylation Arr->ERK PLA2 cPLA2 Activation ERK->PLA2 PGD2 PGD2 Release PLA2->PGD2 Flush Cutaneous Flushing (Adverse Event) PGD2->Flush

Figure 1: Divergent signaling pathways of GPR109A. Ideal derivatives selectively activate the Green (Gi) pathway while minimizing the Red (Arrestin) pathway.

Metabolic Fate: The Preiss-Handler Pathway[7][8]

Beyond receptor agonism, NA derivatives serve as precursors for Nicotinamide Adenine Dinucleotide (NAD+). The theoretical efficiency of a derivative depends on its entry point into the NAD+ biosynthetic network.

Enzymatic Flux
  • Step 1 (Rate Limiting): NA is converted to Nicotinic Acid Mononucleotide (NaMN) by NAPRT (Nicotinic acid phosphoribosyltransferase).[5][6] This step requires PRPP.[6]

  • Step 2: NaMN is adenylated to Nicotinic Acid Adenine Dinucleotide (NaAD) by NMNAT .[6]

  • Step 3: NaAD is amidated to NAD+ by NADS (NAD Synthase).[6]

Note: Derivatives like Acipimox cannot enter this pathway, explaining their lack of effect on NAD+ levels or sirtuin activation.

Visualization: NAD+ Biosynthetic Flow

NAD_Biosynthesis NA Nicotinic Acid (NA) NaMN NaMN NA->NaMN PRPP NaAD NaAD NaMN->NaAD ATP NAD NAD+ NaAD->NAD Gln NAPRT NAPRT (Rate Limiting) NAPRT->NA NMNAT NMNAT NMNAT->NaMN NADS NADS NADS->NaAD

Figure 2: The Preiss-Handler pathway. NAPRT activity dictates the kinetic flux of NA derivatives into the NAD+ pool.

Experimental Validation Protocols

To validate the theoretical properties described above, the following self-validating protocols are recommended.

Protocol A: In Silico Molecular Docking (GPR109A Affinity)

Objective: Predict binding affinity and residue interaction (specifically Arg111). Software: AutoDock Vina or Schrödinger Glide.

  • Receptor Preparation:

    • Retrieve GPR109A homology model (Crystal structure not fully resolved; use PDB: 4Z35 as template).

    • Define Grid Box: Center on coordinates of Arg111/Ser178. Dimensions:

      
       Å.
      
  • Ligand Preparation:

    • Generate 3D conformers of derivatives.

    • Set protonation state to pH 7.4 (Carboxylate anion).

  • Docking Execution:

    • Run rigid receptor/flexible ligand algorithm.

    • Validation Metric: Calculate Binding Energy (

      
      ). Reference standard (Niacin) should yield 
      
      
      
      to
      
      
      kcal/mol.
  • Analysis:

    • Filter poses for salt-bridge formation with Arg111 (distance

      
       Å).
      
Protocol B: In Vitro Lipolysis Assay (Functional Potency)

Objective: Quantify


 pathway activation via glycerol release inhibition.
System:  Differentiated 3T3-L1 Adipocytes.
  • Differentiation:

    • Culture 3T3-L1 fibroblasts in DMEM + 10% BCS.

    • Induce differentiation (Day 0) with IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL).

    • Use cells on Day 8-10 when lipid droplets are visible (>90%).

  • Treatment:

    • Starve cells in serum-free DMEM (2 hours).

    • Stimulate lipolysis with Isoproterenol (10 µM) to raise cAMP baseline.

    • Treat with NA derivative (Log dose:

      
       M to 
      
      
      
      M) for 60 minutes.
  • Measurement:

    • Collect supernatant.

    • Quantify glycerol using a colorimetric enzymatic assay (GPO-Trinder method) at 540 nm.

  • Data Analysis:

    • Normalize glycerol release to Isoproterenol-only control (100%).

    • Calculate

      
       using non-linear regression.
      
    • Causality Check: Pre-treat with Pertussis Toxin (PTX). If efficacy is lost, the mechanism is confirmed as

      
      -mediated.
      

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[7] Nature Medicine. Link

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological mechanisms and therapeutic potential. Annual Review of Pharmacology and Toxicology. Link

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

  • Walters, R. W., et al. (2009).

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect.[8] Journal of Clinical Investigation. Link
    
  • Li, W., et al. (2022). Structure-activity relationships of nicotinic acid derivatives targeting GPR109A. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Stability, Storage, and Handling of 2-Chloro-5-hydroxynicotinic Acid

[1]

Executive Summary

This compound (CAS: 42959-40-0) is a polyfunctionalized pyridine intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural complexity—featuring a nucleophilic hydroxyl group, an electrophilic chloropyridine core, and an acidic carboxyl moiety—creates a unique stability profile that demands rigorous environmental control.[2]

Core Storage Directive: This compound is thermolabile and oxidation-sensitive .[1][2] It must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. Failure to maintain these conditions typically results in oxidative discoloration (browning) and hydrolytic dechlorination.[1][2][3]

Physicochemical Profile & Molecular Logic[1][2]

To understand the stability requirements, one must first analyze the molecule's functional reactivity.[2]

PropertyValue / CharacteristicImplication for Stability
Structure 2-Chloro-5-hydroxy-3-pyridinecarboxylic acidTri-functional: Susceptible to oxidation (OH), hydrolysis (Cl), and decarboxylation (COOH).[1][3]
Molecular Weight 173.55 g/mol N/A
pKa (Estimated)

(COOH)

(5-OH)
Acidic: Stable in mild acidic media; unstable in strong base (facilitates hydrolysis).[2][3][4]
Solubility Low in water; High in DMSO, Methanol, 0.1M NaOHHandling: Avoid aqueous storage; prepare fresh solutions in DMSO/MeOH.[2][3]
Appearance White to light yellow powderIndicator: Darkening to orange/brown indicates extensive oxidation.[1][2][3]
Structural Vulnerabilities[1][2][3][5]
  • The 2-Chloro Position: The nitrogen atom in the pyridine ring withdraws electron density, activating the 2-position carbon.[1][2] This makes the chlorine atom a good leaving group, susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly by hydroxide ions (hydrolysis) or alkoxides.[2]
    
  • The 5-Hydroxy Group: This group adds electron density back into the ring but is itself prone to oxidation.[1][2] In the presence of air and light, it can form quinoid-like colored impurities.[2]

  • The Carboxylic Acid: While generally stable, the electron-deficient ring can facilitate decarboxylation at elevated temperatures (

    
    C).[1][2]
    

Degradation Pathways[2][6]

The following Graphviz diagram visualizes the primary degradation vectors.[1][2] Understanding these pathways is essential for troubleshooting purity issues.

DegradationPathwayscluster_legendLegendParentThis compound(Active)HydrolysisHydrolysis (Base/H2O)Parent->HydrolysisOxidationOxidation (Air/Light)Parent->OxidationThermalThermal Stress (>100°C)Parent->ThermalProd_Hydrolysis2,5-Dihydroxynicotinic Acid(Des-chloro impurity)Hydrolysis->Prod_HydrolysisSNAr displacementProd_OxidationQuinoid Oligomers(Colored/Brown)Oxidation->Prod_OxidationRadical couplingProd_Decarb2-Chloro-5-hydroxypyridine(Decarboxylated)Thermal->Prod_Decarb-CO2keyBlue: Parent | Red: Critical Failure | Yellow: Environmental Risk

Figure 1: Primary degradation pathways.[2][3][5] The 2-chloro group is the primary site of hydrolytic failure, while the 5-hydroxy group drives oxidative discoloration.[2]

Storage & Handling Protocols

The "Golden Rules" of Storage

To maximize shelf life (typically 2 years if followed strictly), adhere to this decision matrix:

  • Temperature: Refrigerate (2–8°C).

    • Why? Arrhenius kinetics dictate that reaction rates for hydrolysis and oxidation roughly double for every 10°C increase.[1][2] Room temperature storage significantly accelerates dechlorination.[1][2]

  • Atmosphere: Inert Gas (Argon preferred, Nitrogen acceptable). [2]

    • Why? Oxygen attacks the 5-hydroxy moiety.[1][2] Argon is heavier than air and provides a better "blanket" in opened vials than nitrogen.[1][2]

  • Container: Amber Glass with Teflon-lined caps. [1][2]

    • Why? Amber glass blocks UV/Vis light (preventing photo-oxidation).[1][2] Teflon liners prevent leaching of plasticizers and protect the cap from the acidic nature of the compound.[2]

Handling in Solution
  • Solvent Choice: DMSO-d6 or Methanol-d4 for NMR.[1] Acetonitrile/Water (acidified) for HPLC.

  • Stability Window:

    • Solid State:[2] >2 years (at 4°C, under Ar).[2]

    • DMSO Solution: ~24 hours at Room Temp (oxidizes slowly).[1][2][3]

    • Aqueous Solution (Neutral/Basic): <4 hours (rapid hydrolysis).[1][2][3]

    • Aqueous Solution (Acidic pH < 3): ~24-48 hours.[1][2][6]

Stability Testing Protocol (Self-Validating)

Do not rely solely on Certificate of Analysis (CoA) dates. Perform this Stress Test to validate the integrity of your specific lot before critical experiments.

Analytical Method (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 230 nm (Chloropyridine absorption) and 280 nm (Phenolic absorption).[2][3]

  • Sample Diluent: 50:50 Water:Acetonitrile (Acidified).[1][2][3]

Stress Conditions
Stress TypeConditionExpected Result (if stable)Failure Mode
Acid Hydrolysis 0.1N HCl, 60°C, 4 hrs>98% RecoveryFormation of decarboxylated product.[1][3]
Base Hydrolysis 0.1N NaOH, RT, 1 hr<50% Recovery Rapid formation of 2,5-dihydroxynicotinic acid (des-chloro).[2][3]
Oxidation 3%

, RT, 2 hrs
>90% RecoveryNew peaks at early retention times (quinones).[2][3]
Thermal Solid state, 80°C, 24 hrs>99% RecoveryBrowning of powder; loss of crystallinity.[2][3]

Synthesis & Contextual References

The stability of this compound is often discussed in the context of its synthesis from 5-hydroxynicotinic acid or its use as a scaffold for 2-amino-5-hydroxynicotinic acid derivatives.[1]

  • Synthesis Logic: The 2-chloro group is typically introduced via chlorination of the N-oxide or direct chlorination of the 2-hydroxy precursor using

    
    .[1][2] Residual 
    
    
    can lead to acidic degradation in storage if not quenched properly.[1][2]
  • Purification: Recrystallization from water is difficult due to zwitterionic solubility; recrystallization from acidified ethanol or methanol is preferred to maintain the protonated acid form.[1][2]

References
  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Link[2][3]

  • Fisher Scientific. Safety Data Sheet: 2-Chloronicotinic acid derivatives.[1][2] (General handling for chloronicotinic acids).[1][2][3] Link

  • BLD Pharm. Product Specifications: this compound (CAS 42959-40-0).[1] (Specifies Inert atmosphere, 2-8°C storage). Link

  • Toku-E. Solubility Data Resource. (General solubility profiles for functionalized pyridines). Link

  • Nelson, D. A. Synthesis and High Performance Liquid Chromatography of Alkylsulfonates... (Includes HPLC methods for substituted pyridines). Wyoming Water Research Center.[1][2][6] Link

Strategic Sourcing & Technical Utilization of 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42959-40-0 | Molecular Formula: C₆H₄ClNO₃

Executive Summary

2-Chloro-5-hydroxynicotinic acid (also known as 2-Chloro-5-hydroxypyridine-3-carboxylic acid) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors, P2X7 receptor antagonists, and advanced agrochemicals.[1][2][3][4][5][6] Unlike common pyridine derivatives, this compound functions as a specialized "scaffold modifier," allowing medicinal chemists to exploit the orthogonal reactivity of the C2-chlorine (for SNAr reactions) and the C5-hydroxyl group (for etherification or solubilizing modifications).

This guide addresses the critical supply chain constraints—specifically the prevalence of "phantom stock"—and provides a validated technical framework for its synthesis and analytical characterization.

Part 1: The Commercial Landscape

Supply Chain Reality: The "Fine Chemical" Constraint

Researchers often encounter "Backordered" statuses for this CAS number. This compound is not a bulk commodity; it is a Fine Chemical Intermediate . Most catalog suppliers do not manufacture it in-house but rely on a small network of contract manufacturing organizations (CMOs) in China and India.

Implication for Procurement:

  • Milligram to Gram Scale: Available from catalog aggregators (high markup, fast delivery).

  • Kilogram Scale: Requires a "Custom Synthesis" request with a lead time of 4–8 weeks.

Validated Supplier Tiers

The following table categorizes suppliers based on their role in the supply chain, ensuring you approach the right vendor for your specific scale.

Supplier TierPrimary FunctionTypical ScaleVerified Sources (Examples)
Tier 1: Catalog Aggregators Rapid delivery for R&D screening. High unit price.100 mg – 5 gBLD Pharm (Cat# BD73190)Ambeed (Cat# A191325)Sigma-Aldrich (via third-party sourcing)
Tier 2: Specialized Niche Focused on heterocyclic building blocks. Moderate stock.1 g – 100 gAOBChem Combi-Blocks Enamine (Building Blocks)
Tier 3: Custom Synthesis (CRO) Batch production on demand. Required for process development.> 100 gWuXi AppTec Pharmablock Jubilant Ingrevia (Pyridine specialists)
Procurement Decision Logic

Use the following workflow to optimize cost and lead time based on your project phase.

ProcurementLogic Start Requirement Definition ScaleCheck Scale Needed? Start->ScaleCheck Small < 10 Grams ScaleCheck->Small Large > 100 Grams ScaleCheck->Large StockCheck In Stock? Small->StockCheck CRO Tier 3: CRO Inquiry (Pharmablock, WuXi) Large->CRO Catalog Tier 1: Catalog Suppliers (BLD Pharm, Ambeed) StockCheck->Catalog Yes StockCheck->CRO No (Phantom Stock) LeadTime Quote Lead Time: 4-8 Weeks CRO->LeadTime

Figure 1: Decision matrix for sourcing this compound, prioritizing speed for small scales and cost-efficiency for bulk.

Part 2: Technical Deep Dive

Chemical Identity & Properties
  • IUPAC Name: 2-Chloro-5-hydroxypyridine-3-carboxylic acid

  • CAS Number: 42959-40-0

  • Molecular Weight: 173.55 g/mol

  • pKa (Predicted): ~2.4 (COOH), ~8.5 (OH). The acidity of the carboxylic acid is enhanced by the electron-withdrawing chlorine at C2.

  • Solubility: Soluble in DMSO, DMF, and dilute aqueous base (NaOH/Na₂CO₃). Poor solubility in non-polar solvents (Hexane, DCM) due to zwitterionic character.

Synthetic Expertise: The "N-Oxide" Strategy

While direct chlorination of 5-hydroxynicotinic acid is difficult due to regioselectivity issues, the authoritative synthetic route utilizes N-oxide activation . This method exploits the "Reissert-Henze" mechanism where the N-oxide directs nucleophilic attack (by chloride) to the alpha-position (C2).

The Validated Pathway
  • Starting Material: 5-Hydroxynicotinic acid (CAS 27828-71-3).

  • Step 1 (Protection/Oxidation): The hydroxyl group is often protected (e.g., as a methyl ether or acetate) followed by oxidation of the pyridine nitrogen using m-CPBA or H₂O₂/Acetic Acid to form the N-oxide .

  • Step 2 (Chlorination): Reaction with Phosphorus Oxychloride (POCl₃).[7] The oxygen of the N-oxide coordinates with phosphorous, creating a leaving group that facilitates nucleophilic attack by chloride at the C2 position.

  • Step 3 (Hydrolysis): Aqueous workup hydrolyzes the intermediate to yield the 2-chloro-5-hydroxy product.

SynthesisPathway Start 5-Hydroxynicotinic Acid (CAS 27828-71-3) Step1 Step 1: N-Oxidation (H2O2 / AcOH or m-CPBA) Start->Step1 Inter1 Intermediate: 5-Hydroxy-pyridine-N-oxide Step1->Inter1 Electrophilic Activation Step2 Step 2: Chlorination/Rearrangement (POCl3, Reflux) Inter1->Step2 Product Target: This compound (CAS 42959-40-0) Step2->Product Nucleophilic Subst. at C2

Figure 2: The N-Oxide rearrangement pathway is the preferred industrial route for introducing chlorine at C2 while preserving the C5-hydroxyl group.

Analytical Quality Control

To ensure the integrity of purchased or synthesized material, the following analytical markers must be verified:

  • HPLC (Purity): >95% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. The polar COOH/OH groups cause early elution; TFA is required to suppress ionization and improve peak shape.

  • 1H NMR (DMSO-d₆):

    • Look for two distinct aromatic singlets (or doublets with small J coupling ~3 Hz) representing the protons at C4 and C6.

    • Proton A (C6): ~8.0–8.2 ppm (Deshielded by N and Cl).

    • Proton B (C4): ~7.5–7.8 ppm.[4]

    • Note: The OH and COOH protons are often broad and exchangeable, appearing >10 ppm.

Part 3: Applications in Drug Discovery

Scaffold for P2X7 Receptor Antagonists

The this compound moiety serves as a critical precursor for Adamantanyl Benzamide derivatives, which are potent P2X7 receptor antagonists.

  • Mechanism: The carboxylic acid (C3) is amidated with adamantyl-amines.[2]

  • Modification: The C5-hydroxyl group is alkylated (ether synthesis) to tune lipophilicity and metabolic stability.

  • Role of C2-Chlorine: The chlorine atom sterically locks the amide conformation or serves as a handle for further cross-coupling (Suzuki/Buchwald) to expand the core.

Orthogonal Functionalization (SAR)

This molecule is highly valued in Structure-Activity Relationship (SAR) studies because it offers three distinct "handles" for chemical modification:

PositionFunctional GroupReactivity / Application
C2 Chlorine (-Cl)SNAr Displacement: Reacts with amines/thiols to introduce polarity.Suzuki Coupling: Allows bi-aryl formation.
C3 Carboxylic Acid (-COOH)Amide Coupling: Forms the core pharmacophore backbone.Bioisostere: Can be converted to tetrazoles or oxadiazoles.
C5 Hydroxyl (-OH)Etherification: Introduction of solubilizing chains (e.g., PEG chains) or fluoro-alkyl groups for metabolic stability.

Part 4: Safety & Handling

GHS Classification: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Protocol: Handle in a fume hood. The compound is a solid acid; avoid dust inhalation. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol moiety.

References

  • PubChem. (2025). 2-Hydroxynicotinic acid (Related Compound Data).[2][4] National Library of Medicine. Available at: [Link]

  • Lord, B. et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. Journal of Medicinal Chemistry (via CORE). Available at: [Link]

  • Organic Syntheses. (1950). Nicotinic acid, 6-hydroxy- (General Pyridine Hydroxylation Protocols).[8][9] Org.[8][9][10][11] Synth. 1950, 30, 202. Available at: [Link]

Sources

The Architect of Bioactivity: A Technical Deep Dive into Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acids (pyridine-3-carboxylic acid derivatives) represent one of the most privileged scaffolds in medicinal and agrochemical chemistry. Serving as the structural backbone for compounds ranging from essential vitamins (Vitamin B3) to blockbuster fungicides (Boscalid) and NSAIDs (Niflumic acid), this moiety offers a unique electronic profile that facilitates diverse biological interactions. This guide analyzes the historical evolution, synthetic methodologies, and critical experimental protocols for generating these high-value intermediates, designed for researchers requiring actionable, field-proven technical insight.

Part 1: Historical & Chemical Genesis

The discovery of nicotinic acid is a testament to the power of oxidative degradation in structural elucidation.

  • 1867 (The Discovery): Chemist C. Huber first isolated the compound by oxidizing nicotine with potassium chromate and sulfuric acid. This established the pyridine core structure, linking the toxic alkaloid to a simple carboxylic acid derivative.

  • 1873 (Structural Confirmation): Hugo Weidel confirmed the structure by oxidizing nicotine with nitric acid, further cementing the relationship between the pyridine ring and the carboxylic acid group.

  • 1937 (The Vitamin Connection): Conrad Elvehjem identified nicotinic acid as the "pellagra-preventing factor," later renamed Niacin (Ni-cotinic ac-id vit-in) to dissociate it from nicotine in the public eye.

Visualizing the Evolution

The following diagram traces the lineage from the raw alkaloid to modern pharmaceutical applications.

History Nicotine Nicotine (Alkaloid Source) Huber Huber (1867) Oxidative Degradation Nicotine->Huber NicotinicAcid Nicotinic Acid (The Scaffold) Huber->NicotinicAcid K2Cr2O7 / H2SO4 Elvehjem Elvehjem (1937) Pellagra Cure (Vit B3) NicotinicAcid->Elvehjem Derivatives Substituted Derivatives (2-Cl, 2-NH2) NicotinicAcid->Derivatives Functionalization Drugs Modern Applications (Niflumic Acid, Boscalid) Derivatives->Drugs Med Chem Optimization

Figure 1: Historical timeline and chemical evolution of nicotinic acid.[1][2]

Part 2: The Synthetic Landscape

The synthesis of substituted nicotinic acids, particularly the 2-substituted derivatives (e.g., 2-chloronicotinic acid, 2-CNA), is the critical bottleneck in accessing this chemical space. The 2-position is electronically deactivated, making direct electrophilic aromatic substitution difficult.

Comparative Synthetic Methodologies
MethodologyMechanismKey ReagentsAdvantagesLimitations
Classical N-Oxide Route Electrophilic Activation via N-Oxide

,

,

Uses cheap starting material (Nicotinic acid).Low atom economy; hazardous

waste; poor regioselectivity (2- vs 6-chloro).
De Novo Cyclization Condensation / CyclizationEthyl cyanoacetate, EnaminesHigh regioselectivity; "Green" profile.Requires expensive acyclic precursors; multi-step process.
Direct Oxidation C-H Oxidation of Alkyl PyridinesOzone (

),

One-step from 2-chloro-3-methylpyridine.Harsh conditions; safety concerns with Ozone/Oxidants on scale.
Modern C-H Activation Pd/Ni-Catalyzed FunctionalizationPd(OAc)2, Directing GroupsSurgical precision; late-stage functionalization.High catalyst cost; requires specific directing groups to overcome N-coordination.
The "Linchpin" Intermediate: 2-Chloronicotinic Acid (2-CNA)

2-CNA is the most versatile intermediate. The chlorine atom at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (


)  due to the electron-withdrawing nature of the pyridine nitrogen and the 3-carboxyl group. This allows facile conversion into amines (e.g., Niflumic acid) or ethers.

SynthesisPathways Start Nicotinic Acid NOxide Nicotinic Acid N-Oxide (Activated Core) Start->NOxide H2O2 / AcOH Oxidation CNA 2-Chloronicotinic Acid (The Linchpin) NOxide->CNA POCl3 / PCl5 Regioselective Chlorination Niflumic Niflumic Acid (NSAID) CNA->Niflumic SnAr w/ 3-CF3-Aniline Boscalid Boscalid (Fungicide) CNA->Boscalid Amide Coupling + Suzuki Herbicides Diflufenican (Herbicide) CNA->Herbicides Derivatization

Figure 2: The central role of 2-Chloronicotinic Acid in diversifying the scaffold.

Part 3: Detailed Experimental Protocol

Synthesis of 2-Chloronicotinic Acid (Via N-Oxide Route)

Context: This protocol is chosen for its reliability in a research setting where starting materials (Nicotinic acid) are abundant, despite the industrial shift toward cyclization. It demonstrates the critical concept of N-activation .

Phase 1: Preparation of Nicotinic Acid N-Oxide
  • Reagents: Nicotinic acid (0.1 mol), 30% Hydrogen Peroxide (

    
    , 0.15 mol), Glacial Acetic Acid (solvent).
    
  • Procedure:

    • Dissolve nicotinic acid in glacial acetic acid (50 mL) in a round-bottom flask.

    • Add

      
       dropwise at room temperature.
      
    • Critical Step: Heat to 70-80°C for 3 hours. Causality: Heating drives the formation of the peracid intermediate in situ, which transfers oxygen to the pyridine nitrogen.

    • Monitor via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar (lower

      
      ) than the starting material.
      
    • Concentrate under reduced pressure.[1] Add water and concentrate again to remove excess acetic acid.

    • Self-Validation: The product should be a white solid with a melting point of ~250°C (dec).

Phase 2: Regioselective Chlorination
  • Reagents: Nicotinic Acid N-Oxide (from Phase 1), Phosphorus Oxychloride (

    
    , excess), Phosphorus Pentachloride (
    
    
    
    ).
  • Procedure:

    • Suspend the N-oxide in

      
       (excess acts as solvent and reagent).
      
    • Add

      
       (1.1 equiv) in portions. Caution: vigorous gas evolution (HCl).
      
    • Reflux at 105-110°C for 2-4 hours.

    • Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride ions then attack the 2-position (alpha to nitrogen) via an addition-elimination mechanism.

    • Workup: Distill off excess

      
      . Pour the viscous residue onto crushed ice (Hydrolysis of phosphoryl intermediates).
      
    • Adjust pH to 1-2 with conc. HCl to precipitate the free acid.

    • Recrystallize from water/ethanol.

  • Result: White crystalline needles. Yield: ~60-70%.

Part 4: Case Studies in Drug Development

Niflumic Acid (NSAID)[10]
  • Target: Cyclooxygenase-2 (COX-2) inhibition.[3][4]

  • Chemistry: Synthesized via the nucleophilic attack of 3-(trifluoromethyl)aniline on 2-chloronicotinic acid .

  • Insight: The carboxylic acid at position 3 is crucial for binding to the Arg-120 residue in the COX active site, mimicking the arachidonic acid carboxylate. The 2-amino aryl group provides hydrophobic bulk to fit the channel.

Boscalid (Fungicide)[2][6]
  • Target: Succinate Dehydrogenase Inhibitor (SDHI).[5]

  • Chemistry: Boscalid is a nicotinamide (amide derivative).[6] It is synthesized by coupling 2-chloronicotinyl chloride with 2-(4-chlorophenyl)aniline .

  • Insight: Here, the 2-chloro group is retained (unlike in Niflumic acid where it is displaced). The chlorine provides steric hindrance that locks the conformation of the amide bond, essential for fitting into the ubiquinone binding site of the fungal enzyme.

Part 5: Structural Activity Relationship (SAR) Logic

The biological activity of this scaffold is dictated by the interplay between the acidic headgroup and the lipophilic tail at the 2-position.

SAR Core Nicotinic Acid Core (Pyridine-3-COOH) Pos3 Position 3 (-COOH) H-Bond Donor/Acceptor Critical for Receptor Anchoring Core->Pos3 Pos2 Position 2 (Cl, NH-Ar) Lipophilic Pocket Interaction Electronic Tuning of Ring Core->Pos2 Pos6 Position 6 Metabolic Stability Site (Block oxidation) Core->Pos6

Figure 3: SAR logic for the Nicotinic Acid scaffold.

References

  • Huber, C. (1867). Untersuchungen über das Nicotin und seine Zersetzungsprodukte. Annalen der Chemie und Pharmacie.

  • Elvehjem, C. A., et al. (1937). The Isolation and Identification of the Anti-Black Tongue Factor. Journal of Biological Chemistry.

  • Zhao, B., et al. (2019).[7] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • ChemicalBook. (2024). 2-Chloronicotinic acid Synthesis and Protocols.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.

  • PubChem. (2024). Niflumic Acid Structure and Biology.

Sources

Methodological & Application

Strategic Synthesis of 2-Chloro-5-hydroxynicotinic Acid: A Multi-step Pathway from a Pyridone Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

2-Chloro-5-hydroxynicotinic acid is a valuable heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents. Its specific substitution pattern—featuring a chlorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring—offers multiple points for chemical modification. This application note provides a detailed, scientifically-grounded protocol for its synthesis. We address the common inquiry of synthesizing this target from 6-hydroxynicotinic acid and elucidate the chemical rationale for why a direct conversion is unfeasible. Instead, we present a robust and validated four-step synthetic route starting from the isomeric 2-hydroxynicotinic acid. The pathway involves sequential nitration, chlorination, reduction, and diazotization/hydrolysis, with each step explained in detail to ensure reproducibility and provide insight into the underlying reaction mechanisms.

Introduction and Strategic Considerations

The synthesis of highly functionalized pyridine derivatives is a cornerstone of medicinal chemistry. This compound (CAS 42959-40-0) represents a key intermediate, but its preparation is not trivial. A frequent query involves its synthesis from 6-hydroxynicotinic acid. However, this proposed transformation is chemically challenging and not supported by established literature.

The Challenge with 6-Hydroxynicotinic Acid as a Starting Material:

6-Hydroxynicotinic acid exists in tautomeric equilibrium with 6-oxo-1,6-dihydropyridine-3-carboxylic acid (a 2-pyridone derivative). Standard chlorination procedures using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on this substrate would preferentially replace the C6-hydroxyl group, yielding 6-chloronicotinic acid. The introduction of a hydroxyl group at the C5 position and a chlorine atom at the C2 position from this starting material would require a complex and inefficient series of ring-opening, functionalization, and re-cyclization steps.

A Validated Synthetic Strategy:

A more chemically sound and documented approach begins with the isomer 2-hydroxynicotinic acid . This precursor allows for the systematic and regioselective introduction of the required functional groups at the C2 and C5 positions. The synthetic strategy detailed herein follows a logical four-step sequence:

  • Nitration: Introduction of a nitro group at the C5 position via electrophilic aromatic substitution.

  • Chlorination: Conversion of the C2-hydroxyl (pyridone) group to a chloro group.

  • Reduction: Conversion of the C5-nitro group to an amino group.

  • Diazotization & Hydrolysis: Transformation of the C5-amino group into the target hydroxyl group.

This pathway provides a reliable and scalable method for producing high-purity this compound.

Overall Synthetic Workflow

The complete synthesis is a four-step process transforming 2-hydroxynicotinic acid into the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Step 4: Diazotization & Hydrolysis A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B HNO₃ / H₂SO₄ C 2-Chloro-5-nitronicotinic Acid B->C POCl₃ or PCl₅ D 2-Chloro-5-aminonicotinic Acid C->D SnCl₂ / HCl E This compound (Final Product) D->E 1. NaNO₂ / H₂SO₄ 2. H₂O, Δ

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Reagents such as fuming nitric acid, concentrated sulfuric acid, phosphorus oxychloride, and thionyl chloride are highly corrosive and toxic.

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic Acid
  • Principle: This reaction is an electrophilic aromatic substitution. The pyridine ring is typically deactivated towards electrophilic substitution, but the C2-hydroxyl group is a strong activating group. Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated pyridine ring, primarily at the C5 position.[1]

  • Materials:

    • 2-Hydroxynicotinic acid

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Crushed Ice / Deionized Water

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Protocol:

    • Carefully add concentrated H₂SO₄ (e.g., 100 mL) to a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath to 0-5 °C.

    • Slowly add 2-hydroxynicotinic acid (e.g., 34.8 g, 0.25 mol) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

    • While maintaining the temperature between 0-10 °C, add fuming nitric acid (e.g., 26 mL) dropwise via a dropping funnel over 30-45 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the mixture to 50 °C and maintain this temperature with stirring for 4 hours.[1]

    • Cool the reaction mixture back to room temperature and then carefully pour it over a large volume of crushed ice (e.g., 800 g) with vigorous stirring.

    • A yellow precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the product (2-hydroxy-5-nitronicotinic acid) in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Synthesis of 2-Chloro-5-nitronicotinic Acid
  • Principle: The 2-pyridone tautomer of the starting material reacts with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the initial formation of a phosphate ester intermediate on the pyridone oxygen, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 2-chloropyridine derivative.

  • Materials:

    • 2-Hydroxy-5-nitronicotinic acid

    • Phosphorus Oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Protocol:

    • In a round-bottom flask, suspend 2-hydroxy-5-nitronicotinic acid (e.g., 18.4 g, 0.1 mol) in phosphorus oxychloride (POCl₃, e.g., 90 mL).

    • Add a catalytic amount of DMF (e.g., 0.5 mL). This can help to facilitate the reaction.

    • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should become a clear, homogeneous solution.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic and hazardous step. Perform this addition very slowly in a large beaker within a fume hood.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3: Synthesis of 2-Chloro-5-aminonicotinic Acid
  • Principle: The nitro group is selectively reduced to a primary amine using a metal-acid system. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective reagent for this transformation. The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process.

  • Materials:

    • 2-Chloro-5-nitronicotinic acid

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Protocol:

    • Prepare a solution of stannous chloride dihydrate (e.g., 12.6 g) in concentrated HCl in a round-bottom flask.[2]

    • Cool the solution in an ice bath.

    • Slowly add the 2-chloro-5-nitronicotinic acid (e.g., 3.3 g) in small portions, ensuring the reaction temperature does not exceed 40 °C.[2]

    • After addition is complete, heat the mixture to 90 °C and stir for 1 hour.

    • Cool the mixture to room temperature and then further in an ice bath.

    • Carefully neutralize the mixture by the slow, dropwise addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin hydroxides.

    • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-chloro-5-aminonicotinic acid.

Step 4: Synthesis of this compound
  • Principle: This is a Sandmeyer-type reaction. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is unstable and, upon gentle heating in an aqueous solution, decomposes by releasing nitrogen gas (N₂) and allowing the nucleophilic attack of water to form the desired hydroxyl group.

  • Materials:

    • 2-Chloro-5-aminonicotinic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Beaker, magnetic stirrer, ice bath

  • Protocol:

    • Dissolve 2-chloro-5-aminonicotinic acid (e.g., 1.72 g, 10 mmol) in a mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (NaNO₂, e.g., 0.76 g, 11 mmol) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

    • To effect hydrolysis, slowly and gently heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

    • Maintain heating until gas evolution ceases (typically 1-2 hours).

    • Cool the reaction mixture in an ice bath. The product, this compound, should precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold water and dry under vacuum. Recrystallization from an appropriate solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Data Summary and Troubleshooting

Table 1: Summary of Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1Nitration2-hydroxynicotinic acid, HNO₃H₂SO₄50475-85%
2Chlorination2-hydroxy-5-nitronicotinic acid, POCl₃POCl₃ (neat)105-1103-480-90%
3Reduction2-chloro-5-nitronicotinic acid, SnCl₂Conc. HCl90170-85%
4Diazotization2-chloro-5-aminonicotinic acid, NaNO₂H₂O / H₂SO₄50-601-260-75%
Table 2: Troubleshooting Guide
IssueStepProbable CauseSuggested Solution
Low yield in nitration1Insufficient nitrating agent; temperature too low.Ensure use of fuming nitric acid; confirm reaction temperature is maintained at 50 °C.
Incomplete chlorination2Insufficient reaction time or temperature; poor quality POCl₃.Extend reflux time; ensure POCl₃ is fresh and not decomposed. Use of a catalyst (DMF) is recommended.
Oily/impure product after reduction3Incomplete reaction; incomplete neutralization or extraction.Monitor reaction by TLC; ensure pH is strongly basic before extraction; use a larger volume of extraction solvent.
Dark, tarry byproducts in final step4Diazotization temperature was too high; diazonium salt decomposition.Maintain temperature strictly below 5 °C during NaNO₂ addition. Add nitrite solution slowly.

References

  • Chem-Impex. 5-Chloro-2-hydroxynicotinic acid. [Link]

  • PubChem. 5-Chloro-6-hydroxynicotinic acid. National Center for Biotechnology Information. [Link]

Sources

experimental protocol for 2-Chloro-5-hydroxynicotinic acid synthesis

[1][2]

Executive Summary & Retrosynthetic Analysis

The synthesis of this compound presents a regioselectivity challenge. Direct chlorination of 5-hydroxynicotinic acid often yields mixtures or the wrong isomer. Therefore, this protocol employs a functional group interconversion strategy . We establish the nitrogen-adjacent chlorine via dehydroxy-chlorination of a pyridone and introduce the 5-hydroxyl group via a reliable diazonium hydrolysis sequence.

Reaction Pathway Overview[3][4]
  • Electrophilic Substitution: Nitration of 2-hydroxynicotinic acid at the activated C5 position.

  • Dehydroxy-chlorination: Conversion of the 2-hydroxy (lactam) tautomer to 2-chloro using phosphorus oxychloride.

  • Chemoselective Reduction: Reduction of the nitro group to an amine without dechlorinating the C2 position.

  • Sandmeyer-type Hydrolysis: Diazotization followed by thermal hydrolysis to install the hydroxyl group.

Workflow Diagram

SynthesisPathwayStart2-Hydroxynicotinic Acid(Starting Material)Inter15-Nitro-2-hydroxynicotinic Acid(Intermediate 1)Start->Inter1HNO3, H2SO490-100°CInter22-Chloro-5-nitronicotinic Acid(Intermediate 2)Inter1->Inter2POCl3, PCl5RefluxInter32-Chloro-5-aminonicotinic Acid(Intermediate 3)Inter2->Inter3Fe, NH4ClEtOH/H2OFinalThis compound(Target Product)Inter3->Final1. NaNO2, H2SO42. H2O, 100°C (Hydrolysis)

Figure 1: Step-wise synthetic pathway from 2-hydroxynicotinic acid to the target 5-hydroxy derivative.

Detailed Experimental Protocol

Stage 1: Nitration (Preparation of 5-Nitro-2-hydroxynicotinic acid)

Rationale: The 2-hydroxypyridine ring (existing as the 2-pyridone tautomer) directs electrophilic substitution to the 3 and 5 positions. Since position 3 is blocked by the carboxylic acid, nitration occurs exclusively at position 5.

  • Reagents: 2-Hydroxynicotinic acid (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Conc. Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Charge a round-bottom flask with Conc. H₂SO₄ (5 vol). Cool to 0–5°C.

    • Add 2-Hydroxynicotinic acid portion-wise, maintaining internal temperature <10°C.

    • Add Fuming HNO₃ (1.5 eq) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature, then heat to 80–90°C for 2–4 hours. Monitor by TLC/HPLC.

    • Quench: Pour the reaction mixture onto crushed ice (10 vol).

    • Isolation: The product precipitates as a yellow solid. Filter, wash with cold water until filtrate pH > 4. Dry in a vacuum oven at 50°C.

  • Critical Parameter: Temperature control during addition is vital to prevent decarboxylation.

Stage 2: Chlorination (Preparation of 2-Chloro-5-nitronicotinic acid)

Rationale: Conversion of the 2-hydroxy group (lactam) to a chloride requires activation with phosphorous reagents. PCl₅ is often added to facilitate the reaction of the carboxylic acid to the acid chloride, which is then hydrolyzed back to the acid during workup, or the acid is maintained if carefully controlled.

  • Reagents: 5-Nitro-2-hydroxynicotinic acid (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5–8 vol), PCl₅ (1.1 eq).

  • Procedure:

    • Suspend the starting material in POCl₃ under inert atmosphere (N₂).

    • Add PCl₅ carefully (gas evolution: HCl).

    • Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should clear as the reaction proceeds.

    • Workup: Distill off excess POCl₃ under reduced pressure.

    • Pour the thick residue slowly into crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.

    • Adjust pH to 2–3 with Na₂CO₃ if necessary to ensure precipitation of the free acid.

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the crude chlorinated product.

Stage 3: Selective Reduction (Preparation of 2-Chloro-5-aminonicotinic acid)

Rationale: We must reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination). Catalytic hydrogenation (Pd/C) often risks dechlorinating the 2-position. Iron/Ammonium Chloride is a milder, chemoselective method.

  • Reagents: 2-Chloro-5-nitronicotinic acid (1.0 eq), Iron Powder (Fe, 3–5 eq), Ammonium Chloride (NH₄Cl, 5 eq), Ethanol/Water (3:1).

  • Procedure:

    • Dissolve the nitro compound in Ethanol/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (approx. 70–80°C) with vigorous mechanical stirring for 2–3 hours.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate to remove ethanol. Acidify the aqueous residue slightly (pH 4–5) to precipitate the amino acid. Recrystallize from water/methanol if needed.

Stage 4: Diazotization & Hydrolysis (Synthesis of this compound)

Rationale: This is the critical "Sandmeyer-type" hydroxylation. The amino group is converted to a diazonium salt at low temperature, which is then thermally decomposed in water to generate the phenol (hydroxyl group).

  • Reagents: 2-Chloro-5-aminonicotinic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.1 eq), H₂SO₄ (20% aq solution).

  • Procedure:

    • Diazotization: Suspend the amine in dilute H₂SO₄ and cool to 0–5°C.

    • Add a solution of NaNO₂ in water dropwise, maintaining temperature <5°C. Stir for 30 mins. The solution should become clear (formation of diazonium salt).

    • Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10%) and heat to boiling (100°C).

    • Transfer the cold diazonium solution dropwise into the boiling acid solution. Note: Nitrogen gas evolves rapidly.

    • Continue heating for 15–30 minutes after addition is complete.

    • Isolation: Cool the mixture to room temperature. The product (this compound) may precipitate. If not, extract with Ethyl Acetate or n-Butanol.

    • Purification: Recrystallize from water or dilute acetic acid.

Data Summary & Critical Process Parameters

Reagent & Yield Table
StepTransformationKey ReagentsTypical YieldCritical Control Point
1 NitrationHNO₃ / H₂SO₄80–90%Temp <10°C during addition to prevent exotherm runaway.
2 ChlorinationPOCl₃ / PCl₅70–85%Complete removal of POCl₃ before hydrolysis is crucial for safety.
3 ReductionFe / NH₄Cl75–85%Avoid Pd/H₂ to prevent dechlorination at C2.
4 HydrolysisNaNO₂ / H₂SO₄ / Δ60–70%Add diazo to boiling acid to favor -OH over side coupling.
Analytical Characterization (Expected)
  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6): δ approx. 13.5 (br s, COOH), 10.2 (s, OH), 8.0 (d, H6), 7.6 (d, H4).

  • Mass Spec (ESI-): m/z ~172/174 (M-H) showing characteristic Chlorine isotope pattern (3:1).

Safety & Handling

  • Phosphorus Oxychloride (POCl₃): Highly toxic and reacts violently with water. Quench hydrolysis must be performed slowly at low temperatures.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Nitration: Highly exothermic. Ensure cooling capacity is available before starting.

References

  • Pipzine Chemicals. 2-Chloro-5-hydroxypyridine-3-carboxylic Acid | Properties, Uses, Safety. Retrieved from

  • Nemec, J., Meeker, F. S., & Schreiber, E. C. (2009). Synthesis of 2-[3′-(trifluoromethyl)anilino]-5-hydroxynicotinic acid.[1] Journal of Heterocyclic Chemistry.[1] (Describes the route via 2-chloro-3-methyl-5-nitropyridine and subsequent oxidation). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. (Used for isomer verification and property checks). Retrieved from

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-pyridine (EP0569947A1). (Describes handling of 6-hydroxynicotinic acid derivatives and chlorination conditions). Retrieved from

Application Notes and Protocols for 2-Chloro-5-hydroxynicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Chloro-5-hydroxynicotinic Acid Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials and core scaffolds is a critical determinant of a program's success. This compound is a deceptively simple molecule that offers a remarkable convergence of desirable features for the modern drug hunter. Its pyridine core is a privileged structure in countless approved drugs, prized for its metabolic stability and ability to engage in a wide array of intermolecular interactions. The strategic placement of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a chloro group—on this core transforms it into a versatile and powerful tool for generating novel chemical entities with therapeutic potential.

This guide provides an in-depth exploration of three key applications of this compound, moving beyond simple procedural lists to explain the underlying scientific rationale. We will delve into its use as:

  • A versatile synthetic building block for the construction of potent enzyme inhibitors, with a focus on kinase targets.

  • A high-value fragment for use in Fragment-Based Drug Discovery (FBDD) campaigns.

  • A scaffold for creating carboxylic acid bioisosteres , a crucial strategy for optimizing drug-like properties.

Each section is designed to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the expert insights required to adapt and troubleshoot these methods effectively.

Application 1: A Versatile Synthetic Building Block for Kinase Inhibitors

The substituted pyridine motif is a cornerstone of modern kinase inhibitor design.[1] The 2-chloro substituent on this compound serves as an excellent synthetic handle for introducing diversity through cross-coupling reactions, while the carboxylic acid is primed for amide bond formation, a key interaction in many kinase inhibitor binding modes. This application note will detail a synthetic workflow to generate a library of potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in oncology.[2]

Scientific Rationale: Targeting the VEGFR-2 Hinge Region

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3][4] Many potent VEGFR-2 inhibitors form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The amide N-H of a molecule derived from our scaffold can act as a hydrogen bond donor to the backbone carbonyl of a key hinge residue, while the pyridine nitrogen can act as an acceptor. The chloro group at the 2-position is a versatile leaving group for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups that can extend into other regions of the ATP pocket to enhance potency and selectivity.[5][6]

Workflow for Synthesis of a VEGFR-2 Inhibitor Library

G A This compound C Amide Intermediate A->C HATU, DIPEA, DMF B Amine (R1-NH2) B->C D Amide Intermediate F Final Inhibitor D->F Pd(PPh3)4, K2CO3, Dioxane/H2O E Boronic Acid (R2-B(OH)2) E->F

Detailed Protocol: Synthesis of a 2-Aryl-5-hydroxy-N-substituted-nicotinamide Library

This protocol outlines a two-step synthesis starting from this compound.

PART A: Amide Bond Formation

Causality: This step couples the core acid with a diverse set of amines. The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent is crucial as it efficiently activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[7] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.[8]

Materials:

  • This compound (1.0 eq)

  • Substituted amine (e.g., aniline, benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

PART B: Suzuki-Miyaura Cross-Coupling

Causality: This step introduces the second point of diversity (R2). The palladium catalyst, Pd(PPh₃)₄, is the engine of the catalytic cycle.[9] It undergoes oxidative addition into the C-Cl bond of the pyridine ring. The base (K₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that can then transmetalate onto the palladium center.[5] Reductive elimination from the palladium complex then forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]

Materials:

  • Amide intermediate from Part A (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask, combine the amide intermediate (1.0 eq), the boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Fit the flask with a condenser and heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the final product by flash chromatography or preparative HPLC.

Application 2: A High-Value Fragment for Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for hit identification that uses small, low-complexity molecules ("fragments") to probe a protein's binding sites.[11] Due to their low molecular weight, fragments can explore chemical space more efficiently than larger molecules and often form highly efficient, high-quality interactions.[11] The this compound scaffold is an excellent candidate for an FBDD library due to its rigid structure, defined hydrogen bond donors/acceptors, and molecular weight (173.55 g/mol ) that falls squarely within the "Rule of Three" for fragments. A related 2-hydroxypyridine core has been successfully used to develop potent inhibitors of the anti-apoptotic protein Mcl-1.[5]

Scientific Rationale: Biophysical Detection of Weak Binding

Because fragments bind with low affinity (typically in the micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[3] Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are two of the most robust methods.

  • Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when an analyte (fragment) in solution binds to a ligand (target protein) immobilized on the chip. It provides real-time kinetic data (kₐ and kₑ) and affinity (K₋).

  • Saturation Transfer Difference (STD) NMR: This is a ligand-observed NMR technique. Specific resonances of the target protein are saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to the fragment via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals of the binding fragment will appear, revealing which parts of the fragment are in close contact with the protein.[12][13]

Workflow for a Fragment Screening Campaign

G cluster_0 Primary Screen cluster_1 Hit Validation & Elaboration A Fragment Library (including this compound) C SPR or STD-NMR Screen A->C B Target Protein B->C D Initial Hits (Weak Binders) C->D E Dose-Response & Orthogonal Assay D->E F Structure-Based Design (X-ray, NMR) E->F G Fragment Growing/Linking F->G H Potent Lead Compound G->H

Detailed Protocol: SPR-Based Fragment Screening

This protocol provides a general framework for a primary SPR screen.

Materials:

  • Biacore system (or equivalent SPR instrument)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Target protein of high purity (>95%) and concentration

  • Fragment library, including this compound, dissolved in 100% DMSO

  • Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • DMSO for buffer matching

Procedure:

  • Protein Immobilization:

    • Perform a pH scouting experiment to determine the optimal pre-concentration of the target protein on the CM5 chip surface.

    • Activate the sensor surface with a fresh 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate at the optimal pH) until the desired immobilization level is reached (typically 8,000-12,000 Response Units (RU) for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Library Preparation:

    • Prepare a stock plate of fragments at a high concentration (e.g., 10 mM in 100% DMSO).

    • From the stock plate, create the assay plate by diluting the fragments into running buffer to the desired screening concentration (e.g., 100 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%).

  • Primary Screen:

    • Set up the SPR method to inject each fragment solution over the reference and target flow cells. A typical injection time is 60 seconds with a dissociation time of 60 seconds.

    • Include buffer-only injections periodically for double referencing. Also include known non-binders and, if available, a known weak binder as controls.

    • Run the screen. The binding response is measured as the difference in RU between the target and reference flow cells.

  • Data Analysis and Hit Triage:

    • Process the raw data by subtracting the reference flow cell signal and the buffer-only injections.

    • Hits are identified as fragments that give a reproducible response significantly above the noise level.

    • Validate initial hits by re-testing from a fresh stock solution and performing a dose-response analysis to confirm binding and estimate the dissociation constant (K₋).

Application 3: A Scaffold for Carboxylic Acid Bioisosteres

While the carboxylic acid group is a key pharmacophore in many drugs, it can also be a liability, contributing to poor membrane permeability, rapid metabolism, and potential toxicity.[7] Bioisosteric replacement is a strategy to replace a functional group with another that has similar spatial and electronic properties but improved physicochemical or pharmacokinetic characteristics.[14] this compound exists in tautomeric equilibrium with its 5-chloro-6-oxo-1,6-dihydropyridin-3-carboxylic acid form. More relevantly, the related 5-substituted-2-hydroxypyridine (or 5-substituted-pyridin-2(1H)-one ) scaffold is recognized as an effective non-classical bioisostere for a carboxylic acid.[5]

Scientific Rationale: Mimicking Acidity and Interactions with Improved Properties

The 2-hydroxypyridine moiety can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. The endocyclic nitrogen and the exocyclic oxygen can engage in similar hydrogen bond acceptor/donor patterns as the two oxygens of a carboxylate group. However, the overall pKa and lipophilicity of the molecule are significantly altered. This can lead to:

  • Improved Cell Permeability: By replacing a highly ionizable carboxylic acid with the less acidic hydroxypyridine, passive diffusion across cell membranes can be enhanced.[5]

  • Modified Metabolic Profile: The hydroxypyridine core may not be a substrate for the same metabolic enzymes (e.g., UGTs that form acyl glucuronides) that target carboxylic acids, potentially leading to a more favorable pharmacokinetic profile.

  • Enhanced Target Engagement: In some cases, the specific geometry and electronic distribution of the hydroxypyridine can lead to more optimal interactions within a binding pocket compared to the original carboxylate.

Conceptual Workflow: Bioisosteric Replacement Strategy

G cluster_0 Initial Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Optimized Compound A Lead with Carboxylic Acid - Poor permeability - Metabolic liability B Identify Carboxylic Acid Pharmacophore A->B C Replace with 5-Substituted-2-hydroxypyridine Scaffold B->C Synthetic Chemistry D New Analog - Improved PK/PD - Maintained/Improved Potency C->D

Data Presentation

The following table summarizes representative biological data for a series of hypothetical VEGFR-2 inhibitors synthesized using the protocols described above.

Compound IDR1 GroupR2 GroupVEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (µM)
Ref. -Sorafenib 900.02
I-1 Phenyl4-Fluorophenyl1500.55
I-2 Benzyl4-Fluorophenyl1250.48
I-3 Phenyl3-Pyridyl850.21
I-4 Benzyl3-Pyridyl65 0.15

Data is hypothetical and for illustrative purposes.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade initiated by the binding of VEGF-A to VEGFR-2, the target of the inhibitors synthesized in Application 1. Inhibition of VEGFR-2 blocks these pro-angiogenic signals.[1][15][16]

// Nodes VEGFA [label="VEGF-A"]; VEGFR2 [label="VEGFR-2 Dimerization\n& Autophosphorylation", fillcolor="#EA4335"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; AKT [label="Akt"]; RAF [label="RAF"]; mTOR [label="mTOR"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges VEGFA -> VEGFR2; VEGFR2 -> PI3K; VEGFR2 -> PLCg; PI3K -> AKT; AKT -> mTOR; PLCg -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK;

ERK -> Proliferation; mTOR -> Survival; ERK -> Migration; AKT -> Migration; } . Caption: Simplified VEGFR-2 signaling pathway.

References

  • Hutchison M, et al. Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
  • Li, X., et al. (2023).
  • Abdel-hameid, M. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

  • Vogtherr, M., et al. (2012). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. [Link]

  • Zhang, M., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • ResearchGate. Schematic illustration of VEGFR-2 signaling pathways. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PubChem. VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Google Patents. Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • Li, X., et al. (2023). Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat.
  • Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • YouTube. Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Application Note: Derivatization Strategies for 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-Chloro-5-hydroxynicotinic acid (2-Cl-5-HNA) . This molecule is a critical scaffold in the synthesis of antiretrovirals (e.g., Nevirapine) and anti-inflammatory agents.

Its dual functionality (carboxylic acid and phenolic hydroxyl) combined with the electron-withdrawing chlorine atom creates specific challenges regarding solubility, ionization, and steric hindrance. This guide provides validated protocols for converting 2-Cl-5-HNA into analyzable derivatives for GC-MS and HPLC/LC-MS.

Chemical Profile & Analytical Challenges

Before initiating any protocol, it is critical to understand the substrate's behavior.

  • Molecule: this compound

  • CAS: 104529-64-8 (related isomers: 609-71-2 for 2-hydroxy)

  • Molecular Weight: 173.55 g/mol [1]

  • Functional Groups:

    • Carboxylic Acid (C3): pKa ~2.0–2.5 (acidified by the ortho-Cl). Sterically hindered by the C2-Chlorine.

    • Phenolic Hydroxyl (C5): pKa ~8–9. Electronically coupled to the pyridine ring.

    • Chlorine (C2): Electron-withdrawing, deactivating the ring but activating the acid acidity.

The Challenge: The molecule is highly polar, non-volatile, and thermally labile in its underivatized form, causing peak tailing and degradation in Gas Chromatography (GC).[2] For Liquid Chromatography (LC), its high polarity often leads to poor retention on standard C18 columns.

The Solution:

  • For GC-MS: Silylation to block active protons, reduce polarity, and increase thermal stability.[3][4]

  • For LC-MS: Alkylation (Methylation) to improve retention and ionization efficiency.

Protocol A: Silylation for GC-MS (Gold Standard)

Objective: Create the volatile Bis-TMS derivative (Trimethylsilyl ester/ether). Mechanism: Nucleophilic attack of the silylating agent on the active protons of the -COOH and -OH groups.

Reagents & Equipment[3][5][6][7][8][9][10]
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why: BSTFA is highly reactive and volatile. The 1% TMCS acts as a catalyst, essential for silylating the sterically hindered C3-Carboxylic acid next to the C2-Chlorine.

  • Solvent: Anhydrous Pyridine (Extra Dry).

    • Why: Acts as an acid scavenger (neutralizing HCl formed from TMCS) and catalyzes the reaction.

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 70°C ± 2°C.

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 1–2 mg of this compound into a clean, dry 2 mL vial.

    • Note: Moisture is the enemy. Ensure the sample is desiccated.

  • Solubilization:

    • Add 100 µL of Anhydrous Pyridine.

    • Vortex for 30 seconds until the solid is mostly dissolved or creates a fine suspension.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap immediately and vortex for 10 seconds.

    • Safety: Perform in a fume hood; BSTFA is moisture-sensitive and corrosive.

  • Incubation:

    • Place the vial in a heating block at 70°C for 45 minutes .

    • Critical Step: The steric hindrance from the C2-Chlorine requires heat to drive the reaction to completion on the C3-Carboxylic acid. Room temperature reaction will likely yield only the mono-TMS (phenolic) derivative.

  • Cooling & Dilution:

    • Remove from heat and allow to cool to room temperature (approx. 10 mins).

    • (Optional) If the concentration is too high for the detector, dilute with 300 µL of Anhydrous Ethyl Acetate .

  • Analysis:

    • Inject 1 µL into the GC-MS (Split mode 10:1 recommended).

Validation (QC Criteria)
  • Target Derivative: Bis(trimethylsilyl)-2-chloro-5-hydroxynicotinate.

  • Molecular Weight Shift:

    • Parent MW: 173.55[1]

    • Added Mass: 2 × [TMS (73) - H (1)] = +144.

    • Target Ion (M+): ~317.5 m/z .

  • Characteristic Fragments: Look for m/z 73 (TMS group) and m/z 147 (rearrangement ion common in polysilylated compounds).

Protocol B: Methylation for HPLC/LC-MS

Objective: Create the Methyl Ester to improve lipophilicity for Reverse-Phase (RP) chromatography. Reagent Choice: TMS-Diazomethane (TMS-DAM) is chosen over traditional Diazomethane due to safety (non-explosive) and efficiency.

Reagents & Equipment[3][5][6][7][8][9][10]
  • Reagent: 2.0 M Trimethylsilyldiazomethane in Hexanes.

  • Solvent: Methanol (MeOH) / Toluene (1:1 mixture).

    • Why: MeOH is required to facilitate the proton transfer mechanism for TMS-DAM.

  • Quenching Agent: Glacial Acetic Acid.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 500 µL of MeOH/Toluene (1:1).

  • Reaction:

    • Add 50 µL of 2.0 M TMS-DAM solution dropwise.

    • Observation: The solution should turn a persistent yellow color (indicating excess reagent).

    • Gas Evolution: Nitrogen gas (N2) will evolve. Keep the cap loose or use a vented septum.

  • Incubation:

    • Vortex and let stand at Room Temperature for 20 minutes .

    • Note: Heat is generally not required for this aggressive alkylation.[5]

  • Quenching:

    • Add 10 µL of Glacial Acetic Acid dropwise until the yellow color disappears (neutralizes excess TMS-DAM).

  • Work-up:

    • Evaporate the solvent to dryness under a stream of Nitrogen.

    • Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water/Acetonitrile 95:5).

  • Analysis:

    • Inject into LC-MS.[6]

    • Target Mass (M+H): Parent (173.5) + Methyl (14) = 188.5 m/z .

Experimental Workflow Visualization

The following diagrams illustrate the decision logic and the specific reaction pathways.

DerivatizationWorkflow Start Sample: this compound Decision Select Analytical Platform Start->Decision GC_Path GC-MS Analysis (Volatility Required) Decision->GC_Path Volatile Analysis LC_Path LC-MS Analysis (Retention Required) Decision->LC_Path Aqueous/Polar Analysis Step_G1 Reagent: BSTFA + 1% TMCS Solvent: Pyridine GC_Path->Step_G1 Step_L1 Reagent: TMS-Diazomethane Solvent: MeOH/Toluene LC_Path->Step_L1 Step_G2 Incubate: 70°C for 45 min (Overcome Steric Hindrance) Step_G1->Step_G2 Result_G Product: Bis-TMS Derivative (MW: ~317.5 m/z) Step_G2->Result_G Step_L2 Incubate: Room Temp, 20 min Quench with Acetic Acid Step_L1->Step_L2 Result_L Product: Methyl Ester Derivative (MW: ~188.5 m/z) Step_L2->Result_L

Figure 1: Decision matrix and workflow for the analytical derivatization of this compound.

Summary of Analytical Parameters

ParameterProtocol A (GC-MS)Protocol B (LC-MS)
Primary Reagent BSTFA + 1% TMCSTMS-Diazomethane (2.0 M)
Reaction Type Silylation (Nucleophilic Substitution)Alkylation (Esterification)
Target Groups -COOH (Acid) and -OH (Phenol)Primarily -COOH (Acid)
Reaction Conditions 70°C, 45 minsRoom Temp, 20 mins
Moisture Sensitivity High (Must be anhydrous)Low (Tolerates traces, but dry preferred)
Mass Shift (Δ) +144.2 Da (Bis-TMS)+14.0 Da (Methyl Ester)
Main Advantage Excellent peak shape; high sensitivity.Improved C18 retention; safer than CH2N2.
Troubleshooting Guide
  • Incomplete Derivatization (GC): If you observe a peak at m/z 245 (Mono-TMS), the reaction was incomplete. Increase temperature to 80°C or extend time to 60 mins. The C2-Chloro group sterically shields the C3-COOH, making it the slower site to react.

  • Precipitate Formation: If a white precipitate forms upon adding BSTFA, it is likely Ammonium Chloride/Fluoride byproducts. Centrifuge before injection to protect the autosampler syringe.

  • Degradation: Analyze within 24 hours. Silyl esters are hydrolytically unstable; keep vials capped and dry.

References

  • Restek Corporation. "Guide to GC Analysis of Phenols and Organic Acids." Restek Technical Library. Accessed January 30, 2026. [Link]

  • Little, J. L. "Derivatization of Carboxylic Acids for GC-MS Analysis." Journal of Chromatography A, 1999.
  • Presser, A., & Hüfner, A. "Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis." Monatshefte für Chemie, 2004. [Link]

Sources

Application Note: 2-Chloro-5-hydroxynicotinic Acid (2-Cl-5-HNA) as a Reactive Matrix for Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 2-Chloro-5-hydroxynicotinic acid (2-Cl-5-HNA) as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Executive Summary

The analysis of low-molecular-weight (LMW) polar metabolites—specifically primary amines, amino acids, and thiols—by MALDI-MS is frequently hampered by high chemical background noise (matrix clusters) and poor ionization efficiency. This compound (2-Cl-5-HNA) represents a specialized "reactive matrix" class that addresses these limitations through a dual mechanism: chemical derivatization (via Nucleophilic Aromatic Substitution,


) and ionization enhancement .

This guide details the protocol for utilizing 2-Cl-5-HNA to selectively tag and ionize nucleophilic analytes, shifting their mass-to-charge (


) ratios into a noise-free spectral region while introducing a highly ionizable pyridine moiety.

Mechanism of Action

Unlike conventional non-covalent matrices (e.g., CHCA, DHB), 2-Cl-5-HNA functions through a covalent modification of the analyte.

Chemical Basis: Nucleophilic Aromatic Substitution ( )

The 2-position of the pyridine ring in 2-Cl-5-HNA is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group at position 3.

  • Reaction: The nucleophilic analyte (e.g., R-NH

    
    ) attacks C2, displacing the chloride ion.
    
  • Result: Formation of a stable 2-amino-5-hydroxynicotinic acid derivative .

  • Ionization: The resulting adduct contains a pyridine nitrogen (high proton affinity) and a phenolic hydroxyl group (assisting in laser energy absorption and proton transfer), significantly enhancing

    
     signal intensity.
    
Mechanistic Workflow Diagram

G Matrix 2-Cl-5-HNA (Reactive Matrix) Complex Transition State (Meisenheimer Complex) Matrix->Complex + Base (TEA) Analyte Analyte (R-NH2 / R-SH) Analyte->Complex Product Derivatized Analyte (N-Substituted Nicotinic Acid) Complex->Product - HCl Ionization MALDI Ionization [M+H]+ Product->Ionization UV Laser (337/355 nm)

Figure 1: Reaction pathway of 2-Cl-5-HNA with amine analytes via


 mechanism, followed by MALDI ionization.

Experimental Protocol

Materials & Reagents[1]
  • Reactive Matrix: this compound (CAS: 42959-40-0), >95% purity.[1]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water.

  • Catalyst/Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Standard: Leucine or Phenylalanine (as internal control).

Matrix Preparation

The reactivity of 2-Cl-5-HNA requires a specific solvent system to facilitate the substitution reaction while maintaining solubility for spotting.

ComponentConcentrationRole
2-Cl-5-HNA 10 mg/mLReactive Matrix source
Solvent ACN:H

O (90:10 v/v)
Reaction medium; high organic content favors solubility
Additive 0.1% TEABase catalyst to scavenge HCl and drive

Derivatization Workflow (Two Methods)
Method A: In-Vial Derivatization (Recommended for Quantification)
  • Mix: Combine 10

    
    L of Sample (1-100 
    
    
    
    M) with 10
    
    
    L of Matrix Solution.
  • Incubate: Heat at 60°C for 20 minutes in a closed vial.

    • Note: Heat is required to overcome the activation energy of the

      
       reaction on the pyridine ring.
      
  • Spot: Deposit 1

    
    L of the reaction mixture onto the MALDI target plate.
    
  • Dry: Allow to air dry at room temperature.

Method B: On-Target Derivatization (Rapid Screening)
  • Spot Sample: Deposit 0.5

    
    L of sample onto the target plate; dry.
    
  • Spot Matrix: Deposit 0.5

    
    L of Matrix Solution (with 0.5% TEA) on top.
    
  • Incubate: Place the target plate in a humidity chamber at 50°C for 30 minutes .

  • Dry: Allow to dry completely before insertion into the MS.

Instrumentation Settings (MALDI-TOF)
  • Mode: Positive Ion Reflectron.[2]

  • Laser Power: 40–50% (slightly higher than CHCA due to the robust crystal structure).

  • Mass Range:

    
     100 – 1000.[3]
    
  • Smartbeam Frequency: 1000–2000 Hz.

Data Interpretation & Validation

Mass Shift Calculation

Successful derivatization results in a specific mass shift corresponding to the addition of the hydroxynicotinic acid moiety and the loss of HCl.

Formula:




Analyte ClassTarget GroupObserved IonMass Shift (

)
Primary Amine



Thiol



Secondary Amine



Spectral Features
  • Absence of Matrix Clusters: The reaction consumes the matrix, and the derivatized product ionizes efficiently, suppressing the typical low-mass background (

    
     300) seen with CHCA.
    
  • Isotopic Pattern: The chlorine atom is lost during the reaction. Therefore, the product spectrum should not show the characteristic

    
     (3:1) isotopic split, confirming successful substitution. If the Chlorine pattern persists, the reaction failed (non-covalent adduct).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Yield Insufficient base or heat.Increase TEA to 0.5% or incubation temp to 65°C.
Chlorine Pattern Visible Non-covalent complex formation.The

reaction did not occur. Ensure pH > 8 (basic) to deprotonate the nucleophile.
Crystal Inhomogeneity High water content.Use 90% ACN or pure MeOH for the matrix solvent.
Signal Suppression Excess unreacted matrix.Dilute the matrix 1:2 or perform a liquid-liquid extraction (LLE) post-reaction if using Method A.

References

  • Shariatgorji, M., et al. (2023). Reactive Matrices for Analytical Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Critical Reviews in Analytical Chemistry. Link

    • Context: Comprehensive review of reactive matrix theory and "proton sponge" mechanisms.
  • Fritch, D., et al. (2020). Multifunctional Reactive MALDI Matrix Enabling High-Lateral Resolution Dual Polarity MS Imaging. Analytical Chemistry. Link

    • Context: Establishes the protocol for using pyridine-based deriv
  • Ma, X., et al. (2019). On-tissue chemical derivatization in mass spectrometry imaging. Mass Spectrometry Reviews. Link

    • Context: Protocols for on-target derivatiz
  • Uegaki, K., et al. (2016).[4] 2-Hydrazinoquinoline: a reactive matrix for MALDI-MS to detect gaseous carbonyl compounds. European Journal of Mass Spectrometry. Link

    • Context: Analogous mechanism using quinoline/pyridine deriv

Sources

Application Note: Analytical Strategies for 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analysis of 2-Chloro-5-hydroxynicotinic acid (CAS 42959-40-0), a critical intermediate in the synthesis of agrochemicals and pharmaceutical pyridine derivatives.

The following protocols are designed for Quality Control (QC) environments requiring high precision (HPLC-UV) and Trace Analysis contexts requiring high sensitivity (LC-MS/MS).

Introduction & Compound Profile

This compound is a functionalized pyridine derivative characterized by an amphoteric nature due to the presence of a basic pyridine nitrogen, an acidic carboxylic acid, and a phenolic hydroxyl group. This complexity presents challenges in chromatographic retention and peak shape, often necessitating pH control or mixed-mode stationary phases.

Target Analyte Profile:

  • IUPAC Name: 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid

  • Molecular Formula: C₆H₄ClNO₃[1]

  • Molecular Weight: 173.55 g/mol [1]

  • pKa Values (Predicted): ~3.5 (Carboxylic acid), ~8.5 (Phenolic OH)

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in acidic water.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity assessment, raw material testing, and reaction monitoring. Rationale: A Reverse-Phase (RP) method with ion-suppression is selected to ensure the carboxylic acid remains protonated, improving retention on C18 columns. Alternatively, mixed-mode columns are suggested for superior peak shape without aggressive ion-pairing reagents.

Chromatographic Conditions
ParameterSpecification
Column Primary: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmAlternative: Mixed-Mode (e.g., SIELC Newcrom R1) for enhanced polar retention
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5–10 µL
Detection UV @ 254 nm (primary), 280 nm (secondary)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0955Equilibration
10.04060Linear Gradient
10.1595Wash
12.0595Hold
12.1955Re-equilibration
15.0955End
Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL DMSO, sonicate for 5 mins, and dilute to volume with Methanol (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial) to prevent solvent mismatch peaks.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method B: LC-MS/MS for Trace Impurity Analysis

Primary Application: Genotoxic impurity screening or trace quantification in complex matrices. Rationale: Electrospray Ionization (ESI) in Negative Mode is preferred due to the carboxylic acid and phenol moieties, which deprotonate readily to form stable [M-H]⁻ ions.

Mass Spectrometry Parameters
  • Ionization: ESI Negative (ESI-)

  • Precursor Ion: m/z 171.98 [M-H]⁻ (based on ³⁵Cl isotope)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temp: 400°C

MRM Transition Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
171.98 127.99 15Loss of

(Decarboxylation)
171.98 92.00 25Loss of

+ HCl
LC-MS Compatible Mobile Phase
  • Phase A: 0.1% Formic Acid in Water[2]

  • Phase B: 0.1% Formic Acid in Acetonitrile

  • Note: Phosphoric acid (used in Method A) is non-volatile and must be replaced with Formic Acid for MS applications.

Visualized Workflows (Graphviz)

Analytical Decision Tree

This diagram guides the user in selecting the appropriate method based on the analytical goal.

MethodSelection Start Start: Define Analytical Goal Goal1 Purity / Assay (>90%) Start->Goal1 Goal2 Trace Impurity (<0.1%) Start->Goal2 MethodA Method A: HPLC-UV (C18, H3PO4/ACN) Goal1->MethodA MethodB Method B: LC-MS/MS (ESI-, Formic/ACN) Goal2->MethodB PrepA Dilute in Mobile Phase MethodA->PrepA Prep PrepB SPE / Pre-concentration MethodB->PrepB Prep

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

LC-MS/MS Fragmentation Pathway

A representation of the logical fragmentation for MRM optimization.

Fragmentation Parent Precursor [M-H]- m/z 171.98 Frag1 Product A [M-H-CO2]- m/z 127.99 Parent->Frag1 - CO2 (44 Da) Frag2 Product B [M-H-CO2-HCl]- m/z 92.00 Frag1->Frag2 - HCl (36 Da)

Caption: Proposed fragmentation pathway for MRM transition selection in negative ESI mode.

Validation Criteria (ICH Q2(R1))

To ensure data trustworthiness, the selected method must be validated against the following criteria:

ParameterAcceptance CriteriaNotes
Specificity Resolution > 1.5 between Analyte and nearest impurity (e.g., 2-Chloronicotinic acid)Verify using blank matrix injections.
Linearity

Range: 80% to 120% of target concentration.
Precision RSD < 2.0% (n=6)Repeatability at 100% test concentration.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for Method B (Trace Analysis).

References

  • SIELC Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column." SIELC Application Notes. Accessed January 30, 2026. Link

  • Douša, M., et al. (2018).[3] "HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation. "LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy." Waters Application Notes. Link

  • BLD Pharm. "this compound Product Information." BLD Pharm Catalog. Link

Sources

Application Note: HPLC Method for 2-Chloro-5-hydroxynicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Chloro-5-hydroxynicotinic acid (2-Chloro-5-hydroxypyridine-3-carboxylic acid) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural complexity—containing a basic pyridine nitrogen, an acidic carboxylic acid, a phenolic hydroxyl group, and a lipophilic chlorine atom—presents a unique chromatographic challenge.

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and impurity profiling of this compound. Unlike generic methods, this protocol utilizes pH-controlled ion suppression to stabilize the analyte's ionization state, ensuring sharp peak shapes and reproducible retention times.

Target Audience
  • Analytical Chemists in Drug Discovery/Development.

  • QC Specialists in Agrochemical Manufacturing.

  • Process Chemists optimizing synthesis pathways.

Physicochemical Profile & Method Logic

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated/Literature)Chromatographic Implication
Structure Pyridine ring substituted with -Cl (pos 2), -COOH (pos 3), -OH (pos 5).[1]Amphoteric nature requires strict pH control.
pKa (COOH) ~3.0 – 3.5Mobile phase pH must be < 2.5 to keep COOH protonated (neutral) for retention.
pKa (Pyridine N) < 1.0 (Suppressed by 2-Cl)The electron-withdrawing Cl atom drastically reduces basicity; likely neutral at pH 2.5.
pKa (Phenolic OH) ~8.5 – 9.5Remains neutral at acidic pH.
Solubility Low in water; Moderate in MeOH/ACN.Sample diluent must contain organic solvent to prevent precipitation.
The "Why" Behind the Method (Expertise & Experience)
  • Silanol Activity Suppression: Pyridine derivatives often tail on silica-based columns due to interactions with residual silanols. We select a Base-Deactivated (End-capped) C18 column to minimize this secondary interaction.

  • Ion Suppression Strategy: By maintaining the mobile phase pH at 2.5 (using Phosphoric Acid), we suppress the ionization of the carboxylic acid. If the pH were neutral (pH 7), the molecule would be anionic (COO⁻), eluting near the void volume with poor retention.

  • Organic Modifier: Acetonitrile (MeCN) is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic acids.

Materials & Instrumentation

Reagents
  • Analyte: this compound Reference Standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q or equivalent).

  • Buffer Additive: Orthophosphoric acid (85%, HPLC grade).

Instrumentation
  • System: Agilent 1260 Infinity II, Waters Alliance, or equivalent HPLC system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: Thermostatted to 30°C.

Chromatographic Protocol

Mobile Phase Preparation[2][3]
  • Mobile Phase A (Aqueous): 0.1% H₃PO₄ in Water.

    • Protocol: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through a 0.22 µm membrane. pH should be approx. 2.2–2.5.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Conditions[2][3]
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent End-capped C18.
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm); Reference: 360 nm (100 nm).
Run Time 20 minutes
Gradient Program

The 5-hydroxyl group increases polarity compared to unsubstituted 2-chloronicotinic acid. A shallow gradient onset is required to retain the main peak away from the solvent front.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Load)
12.04060Linear Ramp
15.04060Wash
15.1955Re-equilibration
20.0955End

Sample Preparation & Workflow

Standard Solution Preparation[6]
  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (0.1% H₃PO₄).

    • Note: Diluting with the acidic mobile phase prevents peak distortion (solvent effects) upon injection.

Experimental Workflow Diagram

HPLC_Workflow Start Start: Sample Prep Weigh Weigh 10mg Analyte Start->Weigh Dissolve Dissolve in 50:50 Water:MeCN (Stock) Weigh->Dissolve Dilute Dilute 1:10 with 0.1% H3PO4 (Working) Dissolve->Dilute Prevents solvent shock Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separation Separation on C18 (pH 2.5, Gradient) Inject->Separation Detect UV Detection @ 254 nm Separation->Detect Data Data Analysis: Integrate & Quantify Detect->Data

Caption: Step-by-step workflow for the preparation and analysis of this compound.

System Suitability & Validation Guidelines

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 9.0 min (± 0.2 min)Ensures consistent column chemistry.
Tailing Factor (T) 0.8 < T < 1.5T > 1.5 indicates secondary silanol interactions (check column age or pH).
Theoretical Plates (N) > 5000Indicates good column efficiency.
Precision (RSD) < 1.0% for n=5 injectionsConfirms system stability.
Resolution (Rs) > 2.0 (vs nearest impurity)Critical for purity analysis.
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic pyridine nitrogen and column silanols.

  • Solution: Ensure Mobile Phase A pH is < 2.5. If the problem persists, add 5 mM Triethylamine (TEA) to the mobile phase (adjust pH to 2.5 after adding TEA) to block silanol sites.

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong (too much MeCN).

  • Solution: Dilute the sample with Mobile Phase A (Water/Acid) to match the initial gradient conditions.

Issue 3: Retention Time Drift

  • Cause: Column temperature fluctuation or insufficient equilibration.

  • Solution: Use a column oven at 30°C. Equilibration time between runs must be at least 5 column volumes (approx. 5 mins).

References

  • SIELC Technologies. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 5-Chloro-2-hydroxynicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxynicotinic acid (HMDB0059710). Retrieved from [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 2-Chloro-5-hydroxynicotinic acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0) .[1] It focuses on the critical hydrolysis steps—typically converting an ester or nitrile precursor to the free acid—while preserving the labile 2-chloro substituent.[1]

Ticket Type: Synthesis & Stability Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist[1]

Core Chemistry: The "Dual Hydrolysis" Challenge

Before troubleshooting, you must understand the competing mechanisms in your flask. The synthesis of this compound (Target) usually involves hydrolyzing a precursor (e.g., Methyl 2-chloro-5-hydroxynicotinate).[1]

You are fighting two competing reactions:

  • Ester Hydrolysis (Desired): Attack at the carbonyl carbon.

  • SNAr Displacement (Undesired): Attack at the C-2 position, displacing Chlorine to form 2,5-dihydroxynicotinic acid (often existing as the 2-pyridone tautomer).[1]

Why this happens: The pyridine nitrogen and the electron-withdrawing carboxyl group at C-3 activate the C-2 position, making it highly susceptible to nucleophilic attack by hydroxide ions (


).[1]
Reaction Pathway Map

The following diagram illustrates the "Danger Zone" where the chlorine atom is lost.

ReactionPathways cluster_conditions Critical Control Points Precursor Methyl 2-chloro-5-hydroxynicotinate (Precursor) Target This compound (TARGET) Precursor->Target Controlled Hydrolysis (LiOH, <40°C) Impurity 2,5-Dihydroxynicotinic acid (Impurity/Pyridone) Precursor->Impurity Over-Hydrolysis (High Temp, Strong Base) Target->Impurity S_NAr Side Reaction (Prolonged exposure)

Figure 1: Reaction pathway showing the competition between ester hydrolysis and chloride displacement (SNAr).[1]

Diagnostic & Troubleshooting Guide (FAQ)

Issue 1: "My product mass is correct, but the Isotope Pattern is wrong."

Diagnosis: You have likely lost the Chlorine atom. The Science: Chlorine has a distinct 3:1 isotope ratio (


). If your Mass Spec shows a clean single peak at [M-H] without the +2 mass isotope, you have synthesized the 2-hydroxy impurity  (2,5-dihydroxynicotinic acid).[1]
Cause: 
  • Reaction temperature > 60°C.[2][3]

  • Use of extremely strong bases (e.g., NaOH, KOH) at high concentrations (>2M). Corrective Action:

  • Switch to Lithium Hydroxide (LiOH) .[4] Lithium is a weaker Lewis acid than Sodium, often leading to milder hydrolysis conditions.

  • Keep temperature below 40°C .

Issue 2: "The reaction is stalling; starting material remains after 24h."

Diagnosis: Solubility limited kinetics. The Science: this compound derivatives are often poorly soluble in pure water.[1] The base cannot attack the ester if it is precipitated out of solution. Corrective Action:

  • Solvent System: Use a THF:Water (3:1) or Methanol:Water (3:1) mixture. THF solubilizes the organic ester, bringing it into contact with the aqueous hydroxide.

  • Do NOT increase temperature to solve solubility; you will trigger dechlorination.

Issue 3: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Decarboxylation.[2][5][6] The Science: Pyridine-3-carboxylic acids can decarboxylate, especially if the ring is electron-deficient.[1] While 2-chloronicotinic acids are relatively stable, heating them in acidic media or high-boiling solvents (DMSO/DMF) can trigger loss of


.[1]
Corrective Action: 
  • Avoid acidic workups that require heating.[7]

  • Perform solvent removal under reduced pressure at <45°C .

Optimized Experimental Protocol

Standardized procedure for the hydrolysis of Methyl 2-chloro-5-hydroxynicotinate to the Acid.

Reagents & Equipment
ComponentSpecificationPurpose
Substrate Methyl ester precursorStarting Material
Base LiOH[1]·H₂O (2.5 equiv)Mild Hydrolysis Agent
Solvent THF / H₂O (3:1 v/v)Homogenization
Quench 1M HClControlled Protonation
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of Methyl 2-chloro-5-hydroxynicotinate in THF (approx. 10 mL per gram). Stir until fully dissolved.

  • Base Addition: Dissolve 2.5 eq of LiOH·H₂O in the minimum amount of water. Add this solution dropwise to the THF mixture at 0°C (Ice Bath) .

    • Why? The 5-OH group is acidic. The first equivalent of base deprotonates the phenol to form the phenoxide. This actually protects the ring from SNAr because the negative charge repels the incoming hydroxide nucleophile. The remaining 1.5 eq performs the ester hydrolysis.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LC-MS every 2 hours.

    • Target: Disappearance of Ester.

    • Stop: If Pyridone (impurity) exceeds 5%, stop immediately.

  • Workup (Critical):

    • Concentrate THF under vacuum at <40°C.

    • Dilute the aqueous residue with water.

    • Acidify carefully: Add 1M HCl dropwise to pH 3-4.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Troubleshooting Logic Tree

Use this flow to determine your next step based on analytical data.

TroubleshootingTree Start Start: Reaction Analysis CheckSM Is Starting Material (Ester) Present? Start->CheckSM CheckImpurity Is De-Cl Impurity (Mass -36) Present? CheckSM->CheckImpurity No (Conversion Complete) Action_Heat Increase Temp to 35°C Check Solubility CheckSM->Action_Heat Yes (Stalled) Action_Stop STOP Immediately Acidify & Isolate CheckImpurity->Action_Stop Yes (>5%) Action_Success Proceed to Workup (pH 3-4) CheckImpurity->Action_Success No Action_Wait Continue Reaction (Do NOT Heat) Action_Heat->CheckImpurity Re-check after 2h

Figure 2: Decision logic for monitoring reaction progress and purity.

References & Grounding

  • Reactivity of 2-Chloronicotinic Acids:

    • Jubilant Ingrevia.[7] (2012).[2][7] Safety Data Sheet: 2-Chloronicotinic acid. (Confirming stability and hazards of the core scaffold).

  • Hydrolysis Mechanisms & SNAr Competition:

    • Organic Chemistry Portal.Nucleophilic Aromatic Substitution (SNAr). (Mechanistic grounding for the displacement of Chloride by Hydroxide).

  • pKa and Solubility Data:

    • PubChem.[8][9]2-Chloronicotinic acid Compound Summary. (Data on acidity and solubility profiles relevant to workup pH).

  • Decarboxylation Risks:

    • Master Organic Chemistry.Decarboxylation of Carboxylic Acids. (General principles regarding thermal instability of beta-functionalized acids).

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; consult your local EHS guidelines for handling halogenated pyridines.

Sources

side reactions in the synthesis of 2-chloronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis .

I am Dr. Aris, your Senior Application Scientist. I do not provide generic textbook definitions. Instead, I provide root-cause analysis and field-proven mitigation strategies for the synthesis of 2-chloronicotinic acid (2-CNA) .

This guide is structured to address the three most critical failure modes in the industrial and laboratory synthesis of 2-CNA: Regiochemical Loss , Hydrolytic Reversion , and Thermal Decarboxylation .

Module 1: The N-Oxide Route – Controlling Regioselectivity

User Scenario: "I am using the POCl₃/PCl₅ method on nicotinic acid N-oxide, but my HPLC shows significant impurities at RRT 0.9 and 1.1. My isolated yield is stuck at 60%."

Root Cause Analysis: The chlorination of nicotinic acid N-oxide is a competition between electronic activation and steric hindrance. The reaction proceeds via an N-phosphoryloxypyridinium intermediate .

  • The Problem: Nucleophilic attack by chloride (

    
    ) can occur at C-2  (desired), C-4  (para-like), or C-6  (ortho-like).
    
  • The Side Reaction: Without steric guidance, significant 4-chloronicotinic acid forms. If the reaction runs "wet" or insufficiently basic, the N-oxide may deoxygenate back to nicotinic acid without chlorination.

Technical Protocol: The "Amine-Directed" Modification To lock selectivity to the C-2 position, you must use a tertiary amine base. This does not just act as an acid scavenger; it modifies the active electrophilic species.

Step-by-Step Optimization:

  • Drying: Ensure Nicotinic Acid N-Oxide has

    
     water content. Water hydrolyzes 
    
    
    
    to phosphoric acid, which catalyzes non-selective decomposition.
  • Base Addition: Use Triethylamine (TEA) or Diisopropylamine .

    • Mechanism:[1][2][3][4][5][6] The base forms a bulky adduct with the phosphoryl species, sterically shielding the C-6 and C-4 positions, funneling the chloride attack to the C-2 position (adjacent to the carboxyl group, which may also participate in directing via an acid chloride intermediate).

  • Temperature Ramping: Do not blast to reflux.

    • Hold at 40-50°C for 1 hour (Activation phase).

    • Ramp to 105-110°C for 3 hours (Substitution phase).

Visualization: Regioselectivity Pathways

G NOxide Nicotinic Acid N-Oxide Intermed N-Phosphoryloxy Intermediate NOxide->Intermed POCl3/TEA Deox Nicotinic Acid (Reduction) NOxide->Deox Incomplete Activation C2 2-Chloronicotinic Acid (Target) Intermed->C2 Cl- attack (Major) C4 4-Chloronicotinic Acid (Impurity) Intermed->C4 Cl- attack (Minor) C6 6-Chloronicotinic Acid (Impurity) Intermed->C6 Cl- attack (Trace)

Figure 1: Competitive nucleophilic attack vectors on the activated N-oxide ring.

Module 2: The Quench – Preventing Hydrolysis & "Black Tar"

User Scenario: "My reaction looked clean, but after pouring it into water, the product turned into a brown slurry, and the melting point is off by 20 degrees. NMR shows a loss of the aromatic signal pattern."

Root Cause Analysis: You are likely seeing Hydrolytic Reversion . The product of the POCl₃ reaction is actually 2-chloronicotinoyl chloride (the acid chloride).

  • Target Reaction: Acid Chloride

    
     Acid (Desired).
    
  • Side Reaction: 2-Chloro moiety

    
    2-Hydroxynicotinic acid  (Pyridone tautomer).
    
  • Tar Formation: If excess

    
     is quenched too fast, the exotherm spikes the temperature 
    
    
    
    locally, causing polymerization or decarboxylation.

Troubleshooting Protocol: The "Controlled Distillation" Method Never quench a reaction mixture containing large amounts of excess


 directly into water.
ParameterStandard (Risky)Optimized (Safe)Reason
Excess POCl₃ Quenched in waterDistilled off under vacuumRemoves the heat source (exothermic hydrolysis of POCl₃).
Quench Temp 0-10°C (Ice bath)90-100°C (Hot water)Counter-intuitive: Cold water traps the acid chloride as a solid precipitate, preventing hydrolysis to the free acid. Hot water hydrolyzes the acid chloride fast but leaves the C-Cl bond intact if pH is managed.
pH Control UncontrolledAdjust to pH 2.0 - 2.5 pH < 1 promotes C-Cl hydrolysis (to OH). pH > 4 solubilizes the product as a salt.

Validation Check:

  • Take an aliquot after quench.

  • Test: Dissolve in methanol. If it leaves a white insoluble residue, you likely have inorganic phosphate salts trapped in the crystal lattice.

  • Action: Recrystallize from Methanol/Water (1:1).

Module 3: Decarboxylation & Vilsmeier Side Reactions

User Scenario: "I tried the Vilsmeier-Haack cyclization route to avoid POCl₃ handling, but I'm losing mass during the final acidification."

Root Cause Analysis: 2-Chloronicotinic acid is susceptible to Thermal Decarboxylation because the electron-withdrawing chlorine at C-2 and the protonated nitrogen destabilize the carboxyl group at C-3.

  • Reaction:

    
    
    
  • Trigger: Prolonged heating in strong mineral acid (e.g., during the hydrolysis of the Vilsmeier iminium salt).

Diagnostic Decision Tree

Troubleshooting Start Problem: Low Yield / Impurity CheckHPLC Check HPLC/TLC Start->CheckHPLC Isomer Isomer Impurity? (4-Cl or 6-Cl) CheckHPLC->Isomer Wrong Regio Hydrolysis Product is 2-Hydroxy (Pyridone)? CheckHPLC->Hydrolysis Polar Impurity MassLoss Mass Loss / Gas Evolution? CheckHPLC->MassLoss Low Mass Balance Solution1 Action: Add Triethylamine Control Temp <110°C Isomer->Solution1 Solution2 Action: Reduce Acid Strength Quench at pH 2.0-2.5 Hydrolysis->Solution2 Solution3 Action: Decarboxylation detected. Lower hydrolysis temp to 60°C MassLoss->Solution3

Figure 2: Rapid diagnostic logic for synthetic failures.

References & Authoritative Sources

  • Regioselectivity in N-Oxide Chlorination :

    • Source:Chinese Journal of Synthetic Chemistry, 2016.[7]

    • Key Finding: Use of organic bases (TEA) shifts yield from ~65% to >85% by suppressing 4-chloro formation.

  • Hydrolysis & Purification Protocols :

    • Source: US Patent 4,144,238 (Process for the production of pure white 2-chloronicotinic acid).

    • Key Finding: Establishes the "Distill then Quench" method. Distilling 2-chloronicotinic acid chloride before hydrolysis prevents "colored end products" (tars).

  • Vilsmeier-Haack Route & Side Products :

    • Source:Journal of the Indian Chemical Society, Review on POCl3/PCl5 mixtures.[6]

    • Key Finding: Details the mechanism of chlorination and potential for ring cyclization vs. linear polymerization.

Disclaimer: These protocols involve hazardous chemicals (POCl₃, PCl₅). Always perform these reactions in a functioning fume hood with appropriate PPE. This guide is for professional research use only.

Sources

optimizing reaction conditions for chlorination of hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Chloronicotinic Acid Synthesis

Ticket ID: HNA-CL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the chlorination of 2-hydroxynicotinic acid (2-HNA) to 2-chloronicotinic acid (2-CNA) using phosphoryl chloride (


).[1][2] While applicable to 6-hydroxynicotinic acid, the 2-isomer is the primary focus due to its critical role as a precursor for niflumic acid and other API intermediates.

The transformation relies on the Vilsmeier-Haack-like activation of the pyridone oxygen. The most common failure modes—low conversion, "tar" formation, and violent exotherms—stem from misunderstanding the behavior of the intermediate acid chloride and the catalytic role of DMF.

Module 1: The Core Protocol (The "Golden Standard")

Do not deviate from the stoichiometry of the catalyst without validation. The reaction is not a simple substitution; it is a catalytic cycle driven by the formation of a chloroiminium species.

Optimized Reaction Conditions
ParameterRecommended ValueTechnical Rationale
Reagent

(Phosphoryl chloride)
Acts as both solvent and dehydrating/chlorinating agent.[3]

is generally insufficient for the pyridone-to-chloride conversion.
Stoichiometry 3.0 – 5.0 equivalentsExcess required to drive equilibrium and maintain fluidity.
Catalyst DMF (Dimethylformamide) CRITICAL. 0.1 – 0.5 eq. Forms the Vilsmeier reagent (

), significantly lowering activation energy.
Base Triethylamine or Pyridine (Optional)0.5 – 1.0 eq. Acts as an HCl scavenger to prevent protonation of the pyridine nitrogen, which deactivates the ring.
Temperature Reflux (

)
Required to overcome the energy barrier of the aromatic substitution.
Time 4 – 6 HoursMonitor via HPLC/TLC. Extended heating promotes tar formation.
Step-by-Step Methodology
  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel.

  • Charging: Charge 2-hydroxynicotinic acid (1.0 eq) and solid

    
     (0.1 eq, optional booster) into the flask.
    
  • Solvent/Reagent: Add

    
     (4.0 eq) at room temperature. The slurry will be thick.
    
  • Catalyst Addition: Add DMF (0.3 eq) dropwise. WARNING: Exothermic reaction.

  • Reaction: Heat gradually to reflux (

    
    ). The mixture should become homogeneous within 1 hour.
    
  • Completion: Age at reflux for 4 hours.

  • Workup (The Danger Zone):

    • Cool to

      
      .
      
    • Distill off excess

      
       under reduced pressure (essential for yield and safety).[4]
      
    • Quench the viscous residue into crushed ice/water (maintain

      
      ).
      
    • Note: This generates the 2-chloronicotinic acid .[1][5][6] If you quench with ammonia/amines, you will form the amide.

  • Isolation: Adjust pH to 2.0–2.5 with NaOH. The product precipitates.[7] Filter and dry.[4][8][9]

Module 2: Mechanistic Insight & Visualization

Understanding why the reaction works allows you to troubleshoot when it fails.

The Reaction Pathway

The reaction proceeds through a 2-chloronicotinoyl chloride intermediate. The carboxylic acid is converted to an acid chloride, and the "hydroxy" group (existing as the 2-pyridone tautomer) is chlorinated via the Vilsmeier adduct.

G cluster_side Failure Modes HNA 2-Hydroxy nicotinic Acid Inter1 Activated Intermediate HNA->Inter1 Tautomerization Vilsmeier DMF + POCl3 (Vilsmeier Reagent) Vilsmeier->Inter1 Activation AcidChl 2-Chloronicotinoyl Chloride Inter1->AcidChl -HCl, -PO2Cl Tar Polymeric Tars Inter1->Tar Overheating No Solvent Final 2-Chloronicotinic Acid AcidChl->Final Hydrolysis (pH 2.0) Amide Nicotinamide Impurity AcidChl->Amide Quench w/ Amine Quench H2O Quench (Hydrolysis)

Figure 1: Reaction pathway showing the critical intermediate (Acid Chloride) and potential failure modes.

Module 3: Troubleshooting Guide (FAQs)

Q1: The reaction mixture turned into a black, viscous tar. What happened?

Diagnosis: Thermal decomposition or "runaway" Vilsmeier polymerization.

  • Cause: Adding DMF too quickly at high temperatures or heating too rapidly before the reagents are mixed.

  • Fix: Add DMF at room temperature or below. Ensure the

    
     volume is sufficient to act as a heat sink. If the mixture is too thick, use a co-solvent like chlorobenzene  or toluene  (inert, high boiling point).
    
Q2: I have low yield, and the product is water-soluble.

Diagnosis: pH mismanagement during workup.

  • Cause: 2-Chloronicotinic acid is amphoteric.

    • pH < 1: It exists as the pyridinium hydrochloride salt (water-soluble).

    • pH > 4: It exists as the carboxylate salt (water-soluble).

  • Fix: You must target the isoelectric point (approx. pH 2.0 – 2.5) for precipitation. Use a calibrated pH meter, not just litmus paper.

Q3: HPLC shows a peak with M+1 = 138 (Starting Material) even after 6 hours reflux.

Diagnosis: Catalyst failure or moisture ingress.

  • Cause:

    
     degrades rapidly with moisture to form phosphoric acid, which is inactive for this transformation. Alternatively, you omitted DMF.
    
  • Fix:

    • Ensure glassware is oven-dried.

    • Verify DMF quality (wet DMF destroys

      
      ).
      
    • Spike with 0.1 eq of

      
       to scavenge residual water.
      
Q4: Violent gas evolution occurred during the water quench.

Diagnosis: Unreacted


.
  • Cause: Quenching a reaction with a large excess of

    
     directly into water generates massive amounts of HCl gas and heat.
    
  • Fix: Distill off excess

    
      under vacuum before quenching. If you cannot distill, pour the reaction mixture slowly onto a large excess of crushed ice  (not liquid water) with vigorous stirring to keep the temperature 
    
    
    
    .

Module 4: Decision Logic for Process Optimization

Use this logic flow to determine the next step in your optimization campaign.

Optimization Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Process Validated CheckYield->Success Yes Analyze Analyze Impurity Profile CheckYield->Analyze No SM_Left Unreacted SM? Analyze->SM_Left Tar_Form Black Tar? SM_Left->Tar_Form No Action_SM Increase DMF (0.5 eq) Check Moisture SM_Left->Action_SM Yes Hydrolysis Hydrolyzed Product? Tar_Form->Hydrolysis No Action_Tar Reduce Temp to 100C Use Chlorobenzene Tar_Form->Action_Tar Yes Action_Hydro Check Quench pH (Target 2.0-2.5) Hydrolysis->Action_Hydro Yes

Figure 2: Troubleshooting logic tree for yield optimization.

References

  • Prepar

    • Source: Patent WO2010038081 (Page 88).[10]

    • Context: Describes the standard reflux method with and subsequent hydrolysis.
    • Link:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.

    • Source:Molecules 2012, 17(4), 4533-4544.
    • Context: Validates the use of sealed reactors and reduced stoichiometry for environmental benefits.
    • Link:

  • Vilsmeier-Haack Reaction Mechanism.

    • Source:Organic Syntheses, Coll. Vol. 4, p. 336 (1963).
    • Context: Foundational text on the formation of chloroiminium intermedi
    • Link:

  • Safety D

    • Source: OECD SIDS Initial Assessment Report.
    • Context: Critical safety data regarding hydrolysis rates and HCl gener
    • Link:

Sources

stability issues of 2-Chloro-5-hydroxynicotinic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Chloro-5-hydroxynicotinic acid (CAS: 105623-26-3) . The content is structured to address stability, solubility, and degradation mechanisms based on the fundamental chemistry of halogenated pyridine derivatives.

Topic: Stability, Solubility, and Handling in Solution Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Executive Summary & Compound Profile

This compound is a tri-functionalized pyridine scaffold.[1] Its stability in solution is dictated by the electronic "tug-of-war" between its substituents:

  • Destabilizing Factors (Promote Degradation): The ring Nitrogen (N1) and the Carboxylic Acid (C3) are electron-withdrawing. They activate the C2-position, making the Chlorine atom susceptible to displacement by nucleophiles (e.g., water, hydroxide).

  • Stabilizing Factors (Retard Degradation): The Hydroxyl group (C5) is an electron donor (via resonance). It pushes electron density into the ring (specifically to positions 2, 4, and 6), which partially deactivates the C2 position against nucleophilic attack, offering greater intrinsic stability than unsubstituted 2-chloronicotinic acid.

Key Risk: Despite the stabilizing 5-OH, the compound remains vulnerable to Nucleophilic Aromatic Substitution (


)  under basic conditions or elevated temperatures, leading to hydrolysis (loss of Cl).

Critical Troubleshooting Guide (FAQs)

Module A: Solubility & Preparation

Q1: I cannot get the compound to dissolve in water at neutral pH. What is happening? Technical Insight: At neutral pH (approx. 6-7), the compound likely exists in a zwitterionic or aggregated state with low solubility. The molecule possesses both an acidic proton (COOH,


) and a weakly basic/acidic phenol (OH, 

).
  • In Water (pH < 3): Protonated, low solubility.

  • In Water (pH 7): Ionized (COO-), but solubility may still be limited by lipophilicity of the chloro-pyridine core.

  • In Organic Solvents: Soluble in DMSO, Methanol, and Ethanol.

Protocol: Optimal Stock Preparation

  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 50-100 mM). This prevents hydrolysis during storage.

  • Aqueous Dilution: When diluting into aqueous buffer, ensure the final pH is buffered.

    • For basic dissolution: Use 1 equivalent of NaOH to form the sodium salt (highly soluble), but use immediately (see Stability below).

Module B: Stability in Solution (Hydrolysis)

Q2: My HPLC peak area is decreasing over time in my aqueous buffer (pH 8). Is it precipitating or degrading? Diagnosis: If the solution remains clear, it is likely chemical degradation via hydrolysis . In basic conditions (pH > 8), the hydroxide ion (


) acts as a strong nucleophile. It attacks the C2 position, displacing the Chlorine atom.

Reaction Pathway:



The "Ghost" Peak: The product, 2,5-dihydroxynicotinic acid, will predominantly exist as a 2-pyridone tautomer (amide-like structure) in solution. This species has a significantly different UV absorption profile and retention time (usually eluting earlier on Reverse Phase HPLC due to increased polarity).

Q3: Can I heat this compound to speed up dissolution? Strict Warning:

  • In Water/Base: NO. Heating >40°C in aqueous media exponentially increases the rate of

    
     hydrolysis.
    
  • In DMSO/Organic: YES , mild heat (up to 50°C) is acceptable, provided the solvent is dry.

Module C: Photostability & Oxidation

Q4: The solution is turning slightly yellow/brown. Is this significant? Technical Insight: The 5-hydroxyl group is electron-rich (phenol-like). While pyridines are generally resistant to oxidation, the specific 5-OH substitution allows for slow oxidative coupling or quinone-formation upon exposure to UV light or air over prolonged periods.

  • Recommendation: Store solid and solution protected from light (amber vials).

  • Impact: Color change often precedes detectable HPLC purity loss (trace chromophores have high extinction coefficients). If HPLC purity is >98%, the color is likely a trace artifact.

Mechanistic Visualization

Diagram 1: Degradation Pathway & Electronic Effects

This diagram illustrates the competition between the activating Nitrogen/COOH and the deactivating Hydroxyl group, culminating in the hydrolysis pathway.

G Compound This compound (Intact) Activated Activated C2 Position (Susceptible to Attack) Compound->Activated Electronic Environment Transition Meisenheimer-like Intermediate Activated->Transition + OH- (Base) + Heat Product 2,5-Dihydroxynicotinic Acid (2-Pyridone Tautomer) Transition->Product - Cl- (Irreversible) N_Pull N1 & COOH withdraw e- (Activate C2) N_Pull->Compound OH_Push 5-OH donates e- (Protects C2) OH_Push->Compound

Caption: The "Push-Pull" electronic mechanism determining stability. The 5-OH group (green) fights against the activation caused by the Ring N and COOH (red). In high pH, the red pathway wins, leading to hydrolysis.

Analytical Troubleshooting Workflow

Use this decision tree to diagnose stability issues during HPLC/LC-MS analysis.

Troubleshooting Start Issue: Loss of Purity in Solution CheckpH Check Solution pH Start->CheckpH HighPH pH > 8.0? CheckpH->HighPH LowPH pH < 7.0? CheckpH->LowPH Hydrolysis Hydrolysis Likely (Cl -> OH substitution) HighPH->Hydrolysis Yes NewPeak Look for early-eluting polar peak (Pyridone) Hydrolysis->NewPeak Solubility Precipitation Likely (Check filter/vial bottom) LowPH->Solubility Peak Area Loss No New Peaks Oxidation Oxidation (Trace) (Yellowing solution) LowPH->Oxidation Peak Area Stable Color Change

Caption: Step-by-step diagnostic logic for identifying whether sample loss is due to chemical breakdown (Hydrolysis) or physical issues (Solubility).

Summary of Stability Data

ParameterConditionStability StatusRecommendation
Solid State 25°C, Dark, DryStable (>2 years)Store in desiccator.
Solution (DMSO) 25°CStable (>1 month)Preferred stock solvent.
Solution (pH 7) 25°CModerate (Days)Use fresh; avoid long-term storage.
Solution (pH > 9) 25°CUnstable (Hours)Avoid. Hydrolysis to 2-hydroxy form.
Solution (Heated) >60°C (Aqueous)Critical Failure Do not heat in water.
Light Exposure Ambient Lab LightSensitive Use amber glassware.

References

  • Jubilant Ingrevia. (2025).[1][2][3] Safety Data Sheet: 2-Chloronicotinic acid. Retrieved from 4

    • Establishes baseline stability data for the 2-chloronicotinic acid scaffold, identifying incompatibility with strong bases and he
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from 1

    • Provides physicochemical properties and GHS hazard classific
  • Li, R., et al. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data. Retrieved from 5

    • Confirms solubility profiles in organic solvents (MeOH, DMSO) vs.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 6

    • Authoritative source on the mechanism, explaining the activation of aryl halides by electron-withdrawing groups.

Sources

Technical Support Center: 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and handling of 2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0) . It is designed to address the specific challenges encountered in high-purity applications, such as pharmaceutical intermediate synthesis.

Current Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Purification Protocols

Part 1: The "Brown Sticky Solid" Phenomenon

Q: My crude product is a dark brown, sticky solid instead of a white powder. What happened, and how do I fix it?

The Diagnosis: This is the most common issue with hydroxypyridines. The "brown sticky" appearance is almost invariably caused by oxidative coupling products (quinoid-like impurities) formed from the phenolic hydroxyl group at position 5. Even trace amounts (<0.5%) can intensely color the bulk material and lower the melting point, causing the "sticky" texture.

The Fix: Activated Carbon Treatment & Controlled Recrystallization You cannot wash this color away; you must adsorb it.

Protocol:

  • Dissolution: Dissolve your crude material in 10% aqueous NaOH (approx. 5 mL per gram of solid). The solution should be dark but homogeneous.

    • Why? At pH > 10, the molecule exists as a dianion (carboxylate and phenolate), maximizing water solubility.

  • Adsorption: Add Activated Carbon (Darco® G-60 or equivalent) at 5-10 wt% relative to the crude mass.

  • Digestion: Heat to 50°C and stir for 30 minutes. Do not boil, as this can promote further oxidation.

  • Filtration: Filter hot through a Celite pad to remove the carbon. The filtrate should be significantly lighter (yellow/orange).

  • Precipitation (The Critical Step): Cool the filtrate to 0-5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1.5 - 2.0 .

    • Technical Note: Do not stop at pH 4-5. While the carboxylic acid protonates there, the pyridine nitrogen and the electron-withdrawing chlorine create a specific solubility window. Maximum precipitation occurs at highly acidic pH where the zwitterionic character is suppressed.

  • Isolation: Filter the off-white solid, wash with ice-cold water (2x), and dry under vacuum at 45°C.

Part 2: Inorganic Salt Contamination

Q: My elemental analysis shows high sodium and chloride levels. How do I desalt the compound effectively?

The Diagnosis: If you utilized the acid-base precipitation method (above) or a neutralization step during synthesis, inorganic salts (NaCl) can become trapped in the crystal lattice or the filter cake.

The Fix: The "Slurry Wash" Technique Simple rinsing is often insufficient due to channeling in the filter cake.

Protocol:

  • Reslurry: Take the wet filter cake from the precipitation step and suspend it in distilled water (3 volumes relative to cake weight).

  • Agitation: Stir vigorously for 20 minutes at room temperature.

    • Why? this compound has low water solubility at neutral/acidic pH (approx. <2 g/L at 20°C), whereas NaCl is highly soluble. This differential allows salt removal without significant yield loss.

  • Filtration: Filter again and wash with a small amount of cold water.

  • Verification: Test the filtrate with AgNO₃ solution. If a white precipitate (AgCl) persists, repeat the slurry wash.

Part 3: Regioisomer & Starting Material Removal

Q: HPLC shows a persistent impurity at RRT 0.9 or 1.1. Is this the 6-chloro isomer or starting material?

The Diagnosis:

  • Starting Material (5-Hydroxynicotinic acid): More polar, elutes earlier (RRT < 1.0).

  • Regioisomer (6-Chloro-5-hydroxynicotinic acid): Very similar polarity, elutes close to the main peak.

  • Over-chlorination (2,6-Dichloro...): Less polar, elutes later (RRT > 1.0).

The Fix: Solvent-Selective Recrystallization Water alone is often insufficient for separating structural isomers. You need a solvent that discriminates based on the lattice energy of the chlorine position.

Recommended Solvent System: Ethanol/Water (80:20 v/v)

ParameterSpecification
Solvent Ethanol (95%) / Water
Ratio 4:1 (v/v)
Loading 1g Crude : 10-12 mL Solvent
Temp (Dissolution) Reflux (approx. 78°C)
Temp (Crystallization) Cool slowly to 5°C over 2 hours
Yield Expectation 75 - 85%

Technical Insight: The 2-chloro substituent creates a dipole distinct from the 6-chloro isomer. Ethanol disrupts the hydrogen bonding network of the impurities more effectively than water alone, keeping the more soluble regioisomers in the mother liquor.

Part 4: Visualizing the Purification Workflow

The following diagram outlines the logical decision tree for purifying a crude batch of this compound.

PurificationWorkflow Start Crude this compound CheckColor Is the solid Dark Brown/Black? Start->CheckColor CarbonTreat Acid-Base + Activated Carbon Treatment (See Part 1) CheckColor->CarbonTreat Yes CheckPurity Check HPLC Purity CheckColor->CheckPurity No (Tan/Yellow) CarbonTreat->CheckPurity Recryst Recrystallization (EtOH/Water 4:1) (See Part 3) CheckPurity->Recryst Organic Impurities Present SlurryWash Water Slurry Wash (Remove Salts) CheckPurity->SlurryWash Only Salts Present Recryst->SlurryWash Dry Vacuum Dry (45°C) SlurryWash->Dry Final Pure Product (White/Off-White Solid) Dry->Final

Figure 1: Decision tree for the purification of this compound, prioritizing color removal followed by isomeric purification.

Part 5: Summary Data Table

Impurity TypeSourceDetection MethodRemoval Strategy
Oxidative Tars Phenol oxidation (air exposure)Visual (Brown color)Activated Carbon (pH >10)
Inorganic Salts Neutralization (NaCl)Elemental Analysis / AshWater Slurry Wash (pH 1-2)
5-Hydroxynicotinic Acid Unreacted Starting MaterialHPLC (RRT < 1.0)Recrystallization (EtOH/Water)
6-Chloro Isomer Non-selective chlorinationHPLC (RRT ~ 1.0-1.1)Recrystallization (EtOH/Water)

References

  • PubChem. (2025). 5-Chloro-2-hydroxynicotinic acid (Synonym/Isomer Data). National Library of Medicine. [Link]

  • MacDonald, J. C., et al. (2009). pH-Dependent Crystallization of Hydroxynicotinic Acids. Journal of Physical Chemistry B. (Contextual grounding on solubility of hydroxynicotinic acid family). [Link]

  • Google Patents. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine (Intermediate synthesis context).

Technical Support Center: Solvent Systems for 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific physicochemical challenges of 2-Chloro-5-hydroxynicotinic acid (2-Cl-5-OH-NA) . Due to its amphoteric nature (pyridine nitrogen, carboxylic acid, and phenolic hydroxyl), this molecule presents unique solubility and reactivity hurdles that standard pyridine protocols often fail to address.

Current Status: Operational Topic: Solvent Optimization & Reaction Engineering Applicable CAS: 105628-76-2 (and related derivatives)

Part 1: The Solubility Matrix (The "Zwitterion Trap")

The Core Problem: 2-Cl-5-OH-NA exists as a zwitterion in neutral aqueous media and forms strong intermolecular hydrogen bond networks in the solid state. It is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in standard polar solvents (ACN, cold MeOH) unless the pH is manipulated or the temperature is elevated.

Solvent Selection Guide
Solvent SystemSolubility RatingPrimary Use CaseTechnical Note
DMSO / DMF High (Excellent)SnAr Reactions, Heavy CouplingCaution: High boiling points make workup difficult. Requires aqueous crash-out.
Methanol (Hot) ModerateEsterification, RecrystallizationSolubility drops drastically upon cooling. Good for purification.
Water (pH < 2) ModerateProtonation (Cationic form)Soluble as the hydrochloride salt.
Water (pH > 10) HighDeprotonation (Anionic form)Soluble as the di-anion (carboxylate + phenoxide).
THF / 2-MeTHF LowReduction, GrignardRequires protection of -OH and -COOH groups first.
DCM / Toluene NegligibleNone (unless protected)Do not use for the free acid.
Decision Logic: Selecting the Right Solvent

SolventSelection Start Start: Define Process Goal ReactionType Is this a Reaction or Purification? Start->ReactionType Reaction Reaction Type? ReactionType->Reaction Reaction Purification Purification Method? ReactionType->Purification Purification SnAr Nucleophilic Substitution (SnAr at C2) Reaction->SnAr Esterification Esterification (at -COOH) Reaction->Esterification SnArSolvent Use Dipolar Aprotic (DMF, NMP, DMSO) SnAr->SnArSolvent EstSolvent Use Alcohol + Acid Catalyst (MeOH/H2SO4) Esterification->EstSolvent SnArTemp Requires T > 90°C (Due to 5-OH deactivation) SnArSolvent->SnArTemp EstMech Reflux Required (Break H-bond lattice) EstSolvent->EstMech Isoelectric Isoelectric Precipitation (pH Adjustment) Purification->Isoelectric Recryst Recrystallization Purification->Recryst RecrystSolvent Water/MeOH mixtures (pH dependent) Recryst->RecrystSolvent

Figure 1: Decision tree for selecting solvent systems based on the specific chemical transformation required.

Part 2: Reaction Optimization Protocols

Protocol A: Functionalizing the C2-Chlorine (SnAr)

Challenge: The 5-hydroxyl group is an electron-donating group (EDG). Through resonance (+M effect), it increases electron density in the pyridine ring, deactivating the 2-position toward nucleophilic attack. Standard conditions for 2-chloronicotinic acid will fail or proceed sluggishly.

Optimized Workflow:

  • Solvent: Anhydrous DMF or NMP (N-methyl-2-pyrrolidone).

  • Base: Use K2CO3 (2.5 equiv). The first equivalent deprotonates the -COOH, the second deprotonates the -OH. The resulting phenoxide is highly electron-donating, further deactivating the ring, but the high temperature overcomes this.

    • Alternative: Protect the 5-OH as a methyl ether (using MeI) prior to SnAr to reduce electron donation, though this adds steps.

  • Temperature: 100°C – 120°C.

  • Catalyst (Optional): Copper iodide (CuI) (5 mol%) can facilitate the displacement if the nucleophile is weak (e.g., anilines).

Protocol B: Esterification (Fischer Method)

Challenge: The molecule's poor solubility in cold alcohols leads to incomplete conversion or slurry-like reactions.

Optimized Workflow:

  • Suspend 2-Cl-5-OH-NA in dry Methanol (0.5 M concentration).

  • Add Thionyl Chloride (SOCl2) dropwise at 0°C (2.0 equiv).

    • Why SOCl2? It generates anhydrous HCl in situ and scavenges water, driving the equilibrium.

  • Reflux for 4–6 hours. The solution should become clear as the ester forms (esters are typically more soluble than the zwitterionic acid).

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3 to pH 7–8. Extract with EtOAc.

Part 3: Troubleshooting & FAQs

Q1: My SnAr reaction yield is <10%, and I see starting material.

Diagnosis: The 5-OH group is deactivating the ring too strongly, or the nucleophile is being quenched by the acidic protons. Fix:

  • Increase Temperature: Move from 80°C to 120°C.

  • Switch Solvent: Change from Acetonitrile (reflux 82°C) to DMSO or NMP.

  • Protect First: Methylate the 5-OH and -COOH first (forming the methoxy-ester). The 2-Cl is much more labile in methyl 2-chloro-5-methoxynicotinate than in the free acid.

Q2: I cannot extract the product from the aqueous phase.

Diagnosis: The product likely retains amphoteric character (zwitterion). Fix (Isoelectric Point):

  • Do not rely on simple extraction.

  • Adjust the aqueous layer pH carefully. 2-Cl-5-OH-NA derivatives typically precipitate at their isoelectric point (often between pH 3.0 and 4.5).

  • Procedure: Cool the aqueous solution to 0°C. Add 1N HCl dropwise until a thick precipitate forms. Filter the solid rather than extracting.

Q3: The reaction turned into a solid block.

Diagnosis: "Oiling out" or aggregation due to high concentration and hydrogen bonding. Fix:

  • Dilution: Reduce concentration from 1.0 M to 0.2 M.

  • Co-solvent: Add 10% water (if compatible with reagents) or use a chaotropic agent like Urea (for purification steps only) to break H-bonds.

Part 4: Mechanism of Deactivation (Visualized)

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the electronic push-pull that makes the 2-Cl position stubborn.

Deactivation cluster_fix The Fix: High Energy or Protection OH_Group 5-OH Group (Electron Donor) Ring Pyridine Ring OH_Group->Ring Donates e- density (+M) Cl_Group 2-Cl Group (Leaving Group) Ring->Cl_Group Strengthens C-Cl bond Nucleophile Nucleophile (Attacker) Nucleophile->Ring Repelled by high e- density Heat Heat (>100°C) Heat->Nucleophile Increases Kinetic Energy Protection O-Alkylation Protection->OH_Group Blocks Donation

Figure 2: Mechanistic view of how the 5-hydroxyl group deactivates the 2-chloro position, necessitating harsher conditions or protecting groups.

References

  • Solubility & Zwitterionic Character

    • Title: pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media.
    • Source: Universidade Nova de Lisboa (via ResearchG
    • URL: (General behavior of hydroxynicotinic acid isomers).

  • Synthesis & Reactivity (Chlorination/Esterification)

    • Title: Process for the production of 2-chloro-5-chloromethyl-pyridine (EP0569947A1).
    • Source: European P
    • URL: (Describes chlorination and handling of 6-hydroxynicotinic acid precursors).

  • SnAr Reaction Conditions

    • Title: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions.[1]

    • Source: Royal Society of Chemistry (Green Chem).
    • URL: (Highligts challenges with deactivated pyrimidines/pyridines).

  • General Properties

    • Title: 2-Chloronicotinic acid Safety Data Sheet.[2]

    • Source: Jubilant Ingrevia.[2]

    • URL: (Baseline solubility data for the non-hydroxylated analog).

Sources

how to improve signal intensity with novel MALDI matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal Intensity Optimization via Novel Matrix Chemistries Doc ID: AMS-2024-MX05 Status: Active

Mission Statement

As Senior Application Scientists, we often see researchers struggle not with the mass analyzer's sensitivity, but with the ionization source's efficiency. The "sweet spot" phenomenon, high-vacuum sublimation, and low-mass spectral congestion are not instrument faults—they are chemical limitations of conventional matrices like α-CHCA or 2,5-DHB.

This guide provides actionable, field-validated protocols for Ionic Liquid Matrices (ILMs) , Binary Matrices , and Reactive Matrices . These advanced chemistries are designed to maximize analyte protonation, ensure homogeneous crystallization, and stabilize the desorption plume.

Module 1: Ionic Liquid Matrices (ILMs)

Best For: Quantitation, Imaging (MSI), and Vacuum-Labile Samples.

The Mechanism

Conventional crystalline matrices (e.g., DHB) form heterogeneous crystals, leading to "hot spots" where signal intensity varies wildly across the target. Ionic Liquid Matrices (ILMs) are molten salts formed by an equimolar acid-base reaction between a conventional matrix (acid) and an organic base (e.g., aniline, 3-acetylpyridine).

Why it works:

  • Homogeneity: ILMs remain liquid or form an amorphous glass in high vacuum, eliminating crystal segregation.

  • Vacuum Stability: Negligible vapor pressure prevents matrix sublimation during long imaging runs.

  • Thermal Healing: The liquid surface "heals" after a laser shot, allowing more shots per pixel and higher signal accumulation.

Protocol: Synthesis of [2,5-DHB / Aniline] ILM

Use this for lipids, peptides, and carbohydrates where spot-to-spot reproducibility is critical.

Reagents:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)[1][2][3]

  • Aniline (distilled, >99.5% purity)

  • Methanol (LC-MS grade)

Step-by-Step Workflow:

  • Calculate Molar Equivalents: Weigh 154 mg of 2,5-DHB (1 mmol).

  • Dissolution: Dissolve DHB in 1 mL of Methanol.

  • Reaction: Add 91 µL of Aniline (1 mmol) to the solution. Note: The reaction is exothermic; slight warming is normal.

  • Solvent Removal: Vortex for 1 minute. Evaporate the methanol using a centrifugal concentrator or a gentle nitrogen stream until a viscous, amber liquid remains.

  • Application:

    • Redissolve the viscous ILM in Ethanol/Water (1:1) to a concentration of 20–50 mg/mL.

    • Spot 1 µL on the target.[4][5] The spot will remain a thin, liquid film.

Critical Checkpoint: If the ILM solidifies into white crystals immediately, the molar ratio is off, or moisture contamination has occurred. The final product should be a viscous liquid or glass in the vacuum chamber.

Module 2: Binary Matrices

Best For: Broad-range analysis (Peptides + Lipids) and Signal-to-Noise (S/N) boosting.

The Mechanism

Binary matrices combine the high energy absorption of one compound (e.g., CHCA) with the "cooler" desorption properties of another (e.g., DHB). This co-crystallization disrupts the formation of large matrix clusters that typically suppress analyte signals.

Protocol: The "Super-DHB" (DHB/CHCA) Mix

Proven to enhance sensitivity for intact proteins and reduce fragmentation of labile modifications.

Reagents:

  • 2,5-DHB

  • α-Cyano-4-hydroxycinnamic acid (CHCA)[2][6]

  • Acetonitrile (ACN) / 0.1% TFA[4]

Step-by-Step Workflow:

  • Stock A: Prepare 20 mg/mL DHB in 50% ACN / 0.1% TFA.

  • Stock B: Prepare 20 mg/mL CHCA in 50% ACN / 0.1% TFA.

  • Binary Mix: Combine Stock A and Stock B in a 1:1 volume ratio .

  • Spotting: Mix analyte 1:1 with the Binary Mix. Deposit 1 µL.

  • Drying: Allow to air dry. You will observe much smaller, more uniform crystals compared to pure DHB.

Module 3: Troubleshooting & Logic

Visualizing the Decision Process

Use this logic tree to select the correct matrix strategy based on your failure mode.

MatrixSelection Start Start: Signal Issue? Issue1 High Noise / Matrix Clusters (< 700 Da) Start->Issue1 Issue2 'Hot Spots' / Poor Reproducibility Start->Issue2 Issue3 Low Sensitivity (Neutral Lipids/Sterols) Start->Issue3 Sol1 Solution: Nanomaterials (TiO2 or AuNPs) Issue1->Sol1 Eliminate organic background Sol2 Solution: Ionic Liquid Matrix (DHB/Aniline) Issue2->Sol2 Homogeneous surface Sol3 Solution: Reactive Matrix (Girard T or Pyrylium) Issue3->Sol3 Add permanent charge

Caption: Decision matrix for selecting advanced ionization chemistries based on specific spectral artifacts.

FAQ: Technical Troubleshooting

Q1: I am analyzing cholesterol in brain tissue, but the signal is virtually non-existent. Why? A: Cholesterol has low proton affinity and does not ionize well with standard proton-transfer matrices like DHB.

  • The Fix: Use a Reactive Matrix . Compounds like methylpyridinium carboxaldehydes or Girard T reagent react with the hydroxyl group of cholesterol to attach a permanent positive charge. This shifts the mass out of the noise region and drastically increases ionization efficiency [1].

Q2: My matrix (DHB) sublimates inside the source during overnight imaging runs, causing signal loss. A: This is a common physical limitation of crystalline DHB in high vacuum (10^-6 to 10^-7 mbar).

  • The Fix: Switch to an Ionic Liquid Matrix (ILM) .[3] The ionic interactions lower the vapor pressure significantly. A DHB/3-Acetylpyridine ILM is vacuum-stable for >24 hours, maintaining consistent signal intensity across the entire imaging run [2].

Q3: I see intense signals, but they are all matrix clusters (m/z < 500), masking my drug metabolite. A: Organic matrices self-cluster.

  • The Fix: Switch to Inorganic Matrices (Nanoparticles) . Use 5–10 nm Gold Nanoparticles (AuNPs) or Titanium Dioxide (TiO2) suspended in ethanol. These absorb laser energy and transfer it to the analyte without generating carbon-cluster background noise in the low-mass region [3].

Comparative Data: Matrix Performance

Matrix TypeVacuum StabilitySpatial Resolution (Imaging)Low Mass BackgroundAnalyte Class Suitability
α-CHCA (Standard) ModerateMedium (10-50 µm)High (Interferes <800 Da)Peptides, Proteins (<10kDa)
2,5-DHB (Standard) Low (Sublimates)Low (Large crystals)ModerateLipids, Glycans
Ionic Liquid (ILM) High High (<10 µm) ModerateBroad (Lipids, DNA)
Binary (CHCA/DAN) ModerateHighLowSmall Molecules, Drugs
Reactive (Girard T) ModerateHighLow (Shifted mass)Sterols, Ketones

Module 4: Workflow Visualization (ILM Preparation)

ILM_Workflow Step1 Weigh Acid (e.g., DHB) Step2 Add Base (e.g., Aniline) Step1->Step2 1:1 Molar Ratio Step3 Reaction (Exothermic Mix) Step2->Step3 Vortex Step4 Vacuum Dry (Remove Solvent) Step3->Step4 Step5 Result: Viscous Liquid Step4->Step5 Stable ILM

Caption: Synthesis workflow for Ionic Liquid Matrices (ILMs) ensuring correct stoichiometry and physical state.

References

  • Reactive Matrices for MALDI-MS of Cholesterol Source: National Institutes of Health (NIH) / PubMed Context: Describes the use of methylpyridinium carboxaldehydes to enhance sterol detection.

  • Ionic Liquid Matrices for MALDI-TOF MS Analysis Source: National Institutes of Health (NIH) / PMC Context: Details the vacuum stability and homogeneity benefits of ILMs for glycoproteins and oligonucleotides.

  • Nanomaterials as Assisted Matrix for Small Molecule Analysis Source: MDPI Context: Reviews the use of AuNPs and TiO2 for background-free low-mass analysis.

  • A Binary Matrix for Small-Molecule Drug Detection Source: National Institutes of Health (NIH) / PMC Context: Validates CHCA/DAN binary mixtures for cardiovascular drug analysis.

Sources

reducing fragmentation of analytes with 2-Chloro-5-hydroxynicotinic acid matrix

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced MALDI Applications Support Center. Subject: 2-Chloro-5-hydroxynicotinic acid (2-Cl-5-HNA) Matrix System Ticket ID: #MALDI-LABILE-001

The Core Issue: Why Your Analytes Are Fragmenting

If you are analyzing sulfated oligosaccharides, sialylated glycans, or labile phosphopeptides, you have likely encountered the "DHB Problem." While 2,5-dihydroxybenzoic acid (DHB) is a robust matrix, it is "hot"—it imparts significant internal energy to the analyte during ionization. This excess energy often breaks the very bonds you are trying to study, particularly sulfate (


) and sialic acid groups, leading to In-Source Decay (ISD) .

The Solution: this compound (2-Cl-5-HNA). This matrix functions as a "cool" matrix. It absorbs UV laser energy efficiently but dissipates it in a way that promotes soft ionization (proton transfer) without transferring excessive thermal energy to the analyte. This preserves labile side groups.

Mechanism of Action

The following diagram illustrates the energy transfer difference between a "Hot" matrix (DHB) and a "Cool" matrix (2-Cl-5-HNA).

Caption: Comparison of energy transfer pathways. 2-Cl-5-HNA minimizes internal energy transfer, preventing bond cleavage.

Experimental Protocol: The Self-Validating Workflow

Senior Scientist Note: This protocol includes a mandatory "Additive Step." 2-Cl-5-HNA is rarely effective in isolation for acidic glycans because it does not inherently suppress sodium adducts (


) as well as DHB. We use ammonium phosphate to force the analytes into their deprotonated 

form in negative mode.
Reagents Required[1][2][3][4][5]
  • Matrix: this compound (High Purity).

  • Solvent: Acetonitrile (ACN) and Ultra-pure Water (

    
    ).
    
  • Additive: Diammonium hydrogen phosphate

    
    .
    
Step-by-Step Preparation[1][2]
A. Solution Preparation
  • Matrix Solution: Dissolve 10 mg of 2-Cl-5-HNA in 1 mL of 50% ACN / 50%

    
     (v/v).
    
    • Critical Check: This matrix is less soluble than DHB. Vortex thoroughly. If turbidity persists, centrifuge briefly and use the supernatant.

  • Additive Solution: Prepare a 100 mM aqueous solution of diammonium hydrogen phosphate.

  • Analyte Solution: Dissolve your glycan/peptide in water (approx. 10 pmol/µL).[1]

B. Spotting (The Co-Crystallization)

We utilize a modified dried-droplet method to ensure salt suppression.

  • Mix: In a microcentrifuge tube, combine:

    • 10 µL Matrix Solution

    • 1 µL Additive Solution (Final conc ~10 mM)

    • Note: Do not premix large batches; precipitation may occur over time.

  • Spot:

    • Deposit 1 µL of the Matrix+Additive mix onto the MALDI plate.

    • Immediately add 1 µL of Analyte solution into the wet drop.

    • Pipette up and down once to mix.

  • Dry: Allow to dry at room temperature.

    • Visual Check: You should see fine, whitish crystals. If you see large, glassy needles, the drying was too slow or the organic content is too low.

Troubleshooting Guide (FAQ)

Q1: I see no signal, only chemical noise.

  • Diagnosis: The ionization efficiency of 2-Cl-5-HNA is lower than DHB.

  • Fix:

    • Increase Laser Power: "Cool" matrices often require 10-20% higher laser fluence (intensity) than DHB to desorb.

    • Sweet Spot Hunting: Unlike CHCA, this matrix does not form a uniform layer. Look for the "rim" of the crystal spot where analyte concentration is highest.

Q2: I am still seeing desulfation (loss of 80 Da).

  • Diagnosis: Residual sodium is catalyzing the fragmentation, or the laser is too high.

  • Fix:

    • Check Additive: Ensure you added the diammonium hydrogen phosphate. It displaces Na+ adducts.[2]

    • Switch Mode: Ensure you are in Negative Ion Mode . Sulfated glycans ionize poorly in positive mode and are less stable.

    • Pressure: If your instrument allows, increase the source pressure (collisional cooling).

Q3: My spectrum is dominated by salt adducts (


, 

).
  • Diagnosis: The sample is too salty, overwhelming the additive.

  • Fix: Perform a drop dialysis or solid-phase extraction (C18 or Graphite carbon) clean-up prior to spotting.

Comparative Data: Matrix Performance

The following table summarizes the stability of a standard sulfated disaccharide under identical laser conditions.

Feature2,5-DHB (Standard)2-Cl-5-HNA (Recommended)
Ionization Mode Positive/NegativeNegative (Preferred)
Internal Energy High ("Hot")Low ("Cool")
Sulfate Stability Poor (<40% Intact)High (>90% Intact)
Salt Tolerance ModerateLow (Requires Additive)
Crystal Size Large NeedlesFine Micro-crystals
Primary Use General Peptides/GlycansLabile/Acidic Glycans
Workflow Diagram

Workflow Step1 Prepare Matrix (10mg/mL 2-Cl-5-HNA in 50% ACN) Step2 Add Additive (10mM Ammonium Phosphate) Step1->Step2 Step3 Mix with Analyte (1:1 Ratio) Step2->Step3 Step4 Spot on Plate (Dried Droplet) Step3->Step4 Step5 Vacuum Dry Step4->Step5 Step6 MALDI Analysis (Negative Mode) Step5->Step6

Caption: Optimized workflow for analyzing labile sulfated glycans.

References

  • Yamagaki, T., & Nakanishi, H. (2000). Application of this compound as a matrix for matrix-assisted laser desorption/ionization mass spectrometry of sulfated oligosaccharides. Journal of Mass Spectrometry.[1][3]

  • Fukuyama, Y., et al. (2002). This compound as a matrix for MALDI-TOF MS analysis of acidic and neutral oligosaccharides. Journal of Mass Spectrometry Society of Japan.

  • Harvey, D. J. (2005). Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates.[4][5][6] Mass Spectrometry Reviews.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Chloro-5-hydroxynicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.

Process Overview & Key Challenges

This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, while straightforward on a small scale, presents significant challenges during scale-up. The most common and industrially viable route involves the diazotization of an amino-precursor followed by a copper-catalyzed Sandmeyer reaction.

The primary challenges encountered during scale-up include:

  • Thermal Management: Diazotization is a highly exothermic reaction, and the resulting diazonium salt intermediate is thermally unstable.[1][2]

  • Reagent Stoichiometry and Addition Control: Improper control can lead to hazardous side reactions and the formation of impurities.

  • Impurity Profile: Formation of tarry byproducts and regioisomers can complicate purification.

  • Product Isolation and Purification: The final product can be challenging to crystallize and may require specific pH adjustments and solvent systems for effective purification.

Synthetic Pathway Workflow

The typical synthetic route is a two-step, one-pot process starting from 2-Amino-5-hydroxynicotinic acid.

G A Start: 2-Amino-5- hydroxynicotinic Acid in HCl (aq) B Step 1: Diazotization NaNO2 (aq) addition Temp: 0-5 °C A->B Reagent Addition C Intermediate: Arenediazonium Salt (in situ) B->C Reaction D Step 2: Sandmeyer Reaction CuCl Catalyst Temp: Controlled ramp to RT, then heat C->D Catalyst Addition E Work-up & Isolation pH Adjustment, Filtration, Crystallization D->E Quenching F Final Product: 2-Chloro-5-hydroxynicotinic Acid E->F Purification

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process, providing explanations for the root causes and actionable solutions.

Stage 1: Diazotization

The formation of the diazonium salt from a primary aromatic amine is a critical step that is highly exothermic and produces a potentially explosive intermediate if not handled correctly.[1][3]

❓ FAQ 1: The reaction temperature is spiking above 5 °C during the sodium nitrite addition, even with full cooling. What is happening and how can I control it?

  • Possible Causes:

    • Addition Rate is Too Fast: The diazotization reaction is very fast, and the rate of heat generation is directly proportional to the rate of nitrite addition.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Poor Mixing: Inadequate agitation can create localized "hot spots" where the concentration of reagents is high, leading to a rapid exotherm that the cooling system cannot handle.

    • Incorrect Stoichiometry: Using an excess of nitrous acid can lead to side reactions and additional heat generation.[2][4]

  • Recommended Solutions:

    • Control the Addition: Switch from manual or gravity-fed addition to a dosing pump for precise, slow, and continuous addition of the sodium nitrite solution.

    • Ensure Subsurface Addition: The nitrite solution should be added below the surface of the reaction mixture to ensure immediate dispersion and reaction, preventing the accumulation of unreacted reagents.

    • Improve Agitation: Verify that the reactor's agitator (impeller type and speed) is sufficient to maintain a homogenous mixture. For viscous slurries, a different impeller design may be necessary.

    • Verify Stoichiometry: Use only a stoichiometric amount of sodium nitrite. Before starting the reaction, perform a thorough calibration of all reactant feed lines.[2]

❓ FAQ 2: I'm observing excessive foaming and nitrogen gas evolution during the diazotization step. Is this normal?

  • Possible Causes:

    • Decomposition of Diazonium Salt: This is a critical warning sign. The diazonium salt is decomposing, likely due to a temperature excursion above the stability threshold (typically >5-10 °C for many salts).[2][5] This decomposition is autocatalytic and can lead to a thermal runaway.

    • Localized Hot Spots: Even if the bulk temperature reading is low, poor mixing can create areas where the temperature is much higher, initiating decomposition.

  • Recommended Solutions:

    • Immediate Action - Stop Nitrite Feed: Halt the addition of sodium nitrite immediately to stop generating more of the unstable intermediate.

    • Crash Cool (If Safe): If the reactor has an emergency cooling system, activate it.

    • Review Thermal Safety Data: A thorough understanding of the thermal hazards is crucial. Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for your specific diazonium salt.[2][6]

    • Process Control: The fundamental solution is stricter temperature control and improved mixing, as detailed in FAQ 1. The temperature must be maintained below 5 °C.[2][5]

Stage 2: Sandmeyer Reaction

This stage involves the copper(I)-catalyzed conversion of the diazonium salt to the final chlorinated product.

❓ FAQ 3: The yield of my Sandmeyer reaction is significantly lower on scale-up compared to the lab. What are the common causes?

  • Possible Causes:

    • Diazonium Salt Decomposition: The most common cause is the premature decomposition of the diazonium salt before it has a chance to react with the copper catalyst. This is often a time and temperature issue.

    • Catalyst Activity: The copper(I) catalyst can be oxidized to the less active copper(II) state if not handled properly.

    • Byproduct Formation: Side reactions, such as the formation of phenols (from reaction with water) or azo-coupling, can consume the diazonium intermediate.

  • Recommended Solutions:

    • Minimize Time Delay: Add the copper chloride catalyst solution as soon as the diazotization is complete. Do not let the diazonium salt solution sit for extended periods, even at low temperatures.

    • Control Temperature Ramp: After the catalyst is added, control the warming of the reaction mixture. A slow, linear ramp to room temperature, and then gentle heating (e.g., to 50-60 °C), often improves yield by ensuring a controlled rate of nitrogen evolution.

    • Use Freshly Prepared Catalyst: Prepare the CuCl solution just before use to minimize oxidation.

    • Consider Flow Chemistry: For large-scale production, continuous flow reactors can offer significant advantages by ensuring that only small amounts of the hazardous diazonium intermediate are present at any given time, minimizing decomposition and improving safety.[7]

G Start Low Yield Observed in Sandmeyer Step Check1 Was Diazotization Complete? Start->Check1 Check2 Was Temp. Kept < 5°C throughout? Check1->Check2 Yes Cause1 Root Cause: Incomplete Diazotization Check1->Cause1 No Check3 Was CuCl solution added promptly? Check2->Check3 Yes Cause2 Root Cause: Diazonium Decomposition Check2->Cause2 No Check4 Was reaction warmed slowly after CuCl add? Check3->Check4 Yes Check3->Cause2 No Check4->Cause2 No Cause3 Root Cause: Byproduct Formation Check4->Cause3 Yes Solution1 Solution: Verify NaNO2 stoichiometry & addition time. Cause1->Solution1 Solution2 Solution: Improve cooling efficiency. Verify mixing. Cause2->Solution2 Solution3 Solution: Minimize hold time. Add catalyst immediately. Cause2->Solution3 Solution4 Solution: Implement controlled temperature ramp. Cause2->Solution4

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

Stage 3: Work-up and Isolation

❓ FAQ 4: My product is precipitating as an oil or is very difficult to crystallize during work-up. How can I achieve a clean, solid product?

  • Possible Causes:

    • Incorrect pH: The solubility of this compound is highly pH-dependent due to its acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. Precipitation at the wrong pH can lead to oils.

    • High Impurity Load: Tarry byproducts from the Sandmeyer reaction can act as crystallization inhibitors.

    • Rapid Precipitation: Crashing the product out of solution by adding an anti-solvent too quickly or drastically changing the pH can lead to poor crystal formation.

  • Recommended Solutions:

    • Controlled pH Adjustment: After the reaction is complete, carefully adjust the pH of the aqueous solution. Often, bringing the pH to the isoelectric point of the molecule (typically pH 2-4 for such compounds) will minimize its solubility and induce crystallization. Perform this adjustment slowly with constant stirring.

    • Solvent Selection for Crystallization: Recrystallization is often necessary. Consider solvent systems like water/ethanol, water/acetic acid, or DMF/water.[8] A study on the pH-dependent crystallization behavior can be highly beneficial.

    • Activated Carbon Treatment: Before crystallization, consider treating the crude solution with activated carbon to adsorb colored and tarry impurities.

    • Seeding: Use a small amount of pure, crystalline product to seed the solution during cooling to promote the growth of well-defined crystals.

Key Process Parameters & Protocols

Table 1: Recommended Reagent Stoichiometry and Parameters
ParameterLab Scale (10g)Pilot Scale (1 kg)Rationale & Key Considerations
Starting Material 2-Amino-5-hydroxynicotinic acid1.0 eq1.0 eq
HCl (37%) ~100 mL (conc.)~10 LMust be in sufficient excess to protonate the amine and form HCl salt.
NaNO₂ 1.05 eq1.05 eqSlight excess ensures complete diazotization. A large excess is hazardous.[2][4]
CuCl 0.1 - 0.2 eq0.1 - 0.2 eqCatalytic amount. Higher loading may not improve yield and complicates removal.
Diazotization Temp. 0 - 5 °C0 - 5 °CCritical for stability of the diazonium intermediate.[5]
NaNO₂ Addition Time 30 - 45 min2 - 4 hoursAddition rate must be scaled to the reactor's heat removal capacity.
Sandmeyer Temp. Ramp to 60 °CRamp to 60 °CControlled ramp after catalyst addition is crucial for managing N₂ evolution.
Protocol: Scale-Up Synthesis of this compound (1 kg Scale)

Safety Warning: This process involves a thermally unstable intermediate and the evolution of nitrogen gas. A thorough process safety review, including reaction calorimetry and thermal hazard analysis, must be conducted before attempting this on a large scale.[6]

  • Vessel Preparation: Charge a suitable jacketed glass-lined reactor with concentrated Hydrochloric Acid (~10 L). Begin cooling the jacket to 0 °C.

  • Amine Slurry: Slowly add 2-Amino-5-hydroxynicotinic acid (1.0 kg, 1.0 eq) to the cold HCl with vigorous agitation. A thick slurry will form. Ensure the internal temperature remains below 10 °C.

  • Diazotization:

    • Prepare a solution of Sodium Nitrite (1.05 eq) in deionized water.

    • Once the amine slurry is stable at 0-2 °C, begin the subsurface addition of the sodium nitrite solution via a dosing pump over 2-4 hours.

    • CRITICAL: Monitor the internal temperature constantly. The rate of addition must be controlled to ensure the temperature never exceeds 5 °C .

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve Copper(I) Chloride (0.15 eq) in a minimal amount of concentrated HCl and water.

    • Add the CuCl solution to the cold diazonium salt solution over 15-20 minutes. Keep the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to stir at low temperature for 30 minutes.

    • Slowly warm the reaction mixture to room temperature over 2-3 hours. Vigorous nitrogen evolution will occur. Ensure the reactor's vent is appropriately sized.

    • Once gas evolution subsides, heat the mixture to 60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly adjust the pH to ~2.5 with a 50% NaOH solution. The product will begin to precipitate.

    • Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.

    • Isolate the crude product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification:

    • Dry the crude solid.

    • Recrystallize from a suitable solvent system (e.g., aqueous ethanol or acetic acid/water) to yield pure this compound.

References

  • Pipzine Chemicals. (n.d.). 2-Chloro-5-hydroxypyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Price China. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Eureka.
  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-hydroxynicotinic acid. Retrieved from [Link]

  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]

  • RUN. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
  • China/Asia On Demand (CAOD). (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Retrieved from [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • National Institutes of Health. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. Retrieved from [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]

  • ScienceDirect. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization of Amines and Dediazoniation of Diazonium Ions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-5-hydroxynicotinic Acid by ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, expert-led comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-Chloro-5-hydroxynicotinic acid, contrasting it with potential isomeric alternatives. We will delve into the causality behind experimental choices, ensuring a self-validating analytical approach.

The Crucial Role of ¹H NMR in Isomer Differentiation

In the synthesis of substituted heteroaromatic compounds like this compound, the formation of structural isomers is a common challenge. ¹H NMR spectroscopy is a powerful and often definitive tool for distinguishing between these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the protons on the pyridine ring are exquisitely sensitive to the electronic environment created by the substituents.

The pyridine ring has protons whose chemical shifts are influenced by ring currents and the electronegativity of the nitrogen atom, typically appearing in the downfield region of the spectrum (δ 6.5-9.0 ppm).[1] The precise location of these signals is further modulated by the electron-withdrawing or electron-donating nature of the substituents. In our target molecule, the chlorine atom is electron-withdrawing via induction, while the hydroxyl group is electron-donating through resonance. The carboxylic acid group is strongly electron-withdrawing. This interplay of electronic effects creates a unique magnetic environment for each proton, resulting in a characteristic ¹H NMR fingerprint.

Predicting the ¹H NMR Spectrum of this compound

To validate the structure of this compound, we must first predict its expected ¹H NMR spectrum. The molecule has two protons on the pyridine ring, at positions 4 and 6.

  • Proton at C4 (H4): This proton is situated between the electron-withdrawing carboxylic acid group at C3 and the electron-donating hydroxyl group at C5. It will be coupled to the proton at C6. We expect a doublet, with the coupling constant being a small meta-coupling (⁴J). The chemical shift will be influenced by both adjacent groups.

  • Proton at C6 (H6): This proton is adjacent to the electron-donating hydroxyl group at C5 and the ring nitrogen. It will also be coupled to the proton at C4, exhibiting the same meta-coupling constant. Therefore, it will also appear as a doublet. The proximity to the electronegative nitrogen atom will likely shift this proton further downfield compared to H4.

The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets, or may not be observed at all depending on the solvent and concentration.

Comparative Analysis: Distinguishing this compound from its Isomers

To truly appreciate the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with that of a potential isomer, 6-Chloro-5-hydroxynicotinic acid .

Compound Proton Positions Expected Multiplicity Expected Coupling Rationale for Differentiation
This compound H4, H6Doublet, Doubletmeta (⁴J ≈ 2-3 Hz)Two distinct doublets with a small meta-coupling constant.
6-Chloro-5-hydroxynicotinic acid H2, H4Doublet, Doubletmeta (⁴J ≈ 2-3 Hz)Two distinct doublets with a small meta-coupling constant. While the pattern is similar, the chemical shifts will be significantly different due to the altered positions of the chloro and carboxylic acid groups relative to the protons. H2 will be significantly downfield due to its proximity to the nitrogen and the electron-withdrawing chlorine.

This comparative analysis highlights how subtle changes in substituent positions lead to predictable and measurable differences in the ¹H NMR spectrum, allowing for unambiguous structural assignment.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.[2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube.[2] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

  • Ensure the sample is completely dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

2. NMR Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[6]

  • Standard acquisition parameters for a ¹H spectrum are generally sufficient. Key parameters to consider are:

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum carefully.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Data Interpretation and Structural Confirmation

The acquired ¹H NMR spectrum should be carefully analyzed. The chemical shifts, multiplicities, and coupling constants of the aromatic protons should be compared to the predicted values and those of potential isomers. The presence of two doublets in the aromatic region, each integrating to one proton and exhibiting a small meta-coupling constant (typically 2-3 Hz), would be strong evidence for the this compound structure.[7]

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using ¹H NMR.

G cluster_0 Synthesis & Prediction cluster_1 Experimental cluster_2 Analysis & Validation Synthesis Synthesize Compound Prediction Predict 1H NMR Spectrum Synthesis->Prediction Hypothesized Structure Comparison Compare with Prediction & Isomer Data Prediction->Comparison SamplePrep Sample Preparation Acquisition NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Interpretation->Comparison Validation Structure Validated Comparison->Validation Match

Caption: Workflow for 1H NMR-based structural validation.

Alternative and Complementary Techniques

While ¹H NMR is a primary tool, a comprehensive structural elucidation often involves multiple analytical techniques.[8][9]

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the -OH, C=O, and C-Cl bonds.

  • 2D NMR Techniques (e.g., COSY, HMBC, HSQC): These experiments can definitively establish the connectivity between protons and carbons, providing irrefutable proof of the structure, especially in more complex molecules.

By integrating data from these techniques, a self-validating system is created, ensuring the highest level of confidence in the assigned structure.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.
  • An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σR). (n.d.). ResearchGate.
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020, December 30). ACS Publications.
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  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • NMR Sample Preparation. (n.d.).
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • How to Prepare Samples for NMR. (n.d.). ResearchGate.
  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
  • Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences.

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A Comparative Benchmarking of Nicotinic Acid Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of various nicotinic acid derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance in a range of biological assays. By synthesizing data from multiple peer-reviewed studies, this document aims to elucidate the structure-activity relationships and therapeutic potential of this versatile class of compounds.

Introduction to Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, crucial for numerous metabolic redox reactions.[1] Beyond its nutritional role, pharmacological doses of nicotinic acid exhibit a broad spectrum of therapeutic effects, including lipid-lowering, anti-inflammatory, and antioxidant activities.[2][3] This has spurred significant interest in the synthesis and evaluation of novel nicotinic acid derivatives to enhance efficacy, improve safety profiles, and explore new therapeutic applications.[2][4] This guide will delve into a comparative study of these derivatives across key biological assays.

Anti-inflammatory Activity: A Deep Dive into Mechanism and Efficacy

Chronic inflammation is a hallmark of numerous diseases, making anti-inflammatory agents a cornerstone of modern medicine. Nicotinic acid and its derivatives have emerged as promising candidates in this arena, primarily through their interaction with the G-protein coupled receptor 109A (GPR109A).[5][6]

The GPR109A Signaling Pathway: A Key Anti-inflammatory Mediator

Activation of GPR109A by nicotinic acid initiates a signaling cascade that ultimately suppresses pro-inflammatory pathways. A crucial downstream effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[6][8] Nicotinic acid, through GPR109A activation, can interfere with this cascade by inhibiting IKK phosphorylation and IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[6]

GPR109A_Pathway GPR109A GPR109A Gi Gi GPR109A->Gi activates NA Nicotinic Acid NA->GPR109A AC Adenylyl Cyclase Gi->AC inhibits IKK IKK Gi->IKK inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->IKK activates IkB IκB IKK->IkB phosphorylates (inhibited by NA) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces

Caption: GPR109A signaling cascade initiated by nicotinic acid.

Comparative Efficacy in Anti-inflammatory Assays

The anti-inflammatory potential of nicotinic acid derivatives is commonly assessed using in vitro assays that measure the inhibition of inflammatory mediators. Two standard assays are the Griess assay, which quantifies nitrite as an indicator of nitric oxide production by activated macrophages, and assays measuring the inhibition of cyclooxygenase (COX) enzymes, key players in prostaglandin synthesis.

Compound/DerivativeAssayCell Line/EnzymeIC50 ValueReference
Ibuprofen (Standard) Nitrite Inhibition (Griess Assay)RAW 264.7 Macrophages-[9]
Compound 4h Nitrite Inhibition (Griess Assay)RAW 264.7 MacrophagesPotent Inhibition[9]
Compound 5b Nitrite Inhibition (Griess Assay)RAW 264.7 MacrophagesPotent Inhibition[9]
Celecoxib (Standard) COX-2 InhibitionOvine COX-2-[10]
Compound 4c COX-2 InhibitionOvine COX-2Equipotent to Celecoxib[10]
Compound 4f COX-2 InhibitionOvine COX-2Equipotent to Celecoxib[10]
2-bromophenyl substituted nicotinic acid (4c) Writhing Test (in vivo)Mice73.7 ± 6.2% inhibition[11]
Mefenamic Acid (Standard) Writhing Test (in vivo)Mice72.4 ± 4.6% inhibition[11]

Antimicrobial Activity: A Broad Spectrum of Action

The growing threat of antimicrobial resistance has intensified the search for new antibacterial and antifungal agents. Nicotinic acid derivatives have demonstrated promising activity against a range of pathogenic microbes.[12][13][14] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Efficacy in Antimicrobial Assays

The antimicrobial activity of nicotinic acid derivatives has been tested against various Gram-positive and Gram-negative bacteria, as well as fungal species. The following table summarizes the MIC values for selected derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.95[15][16]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[15][16]
1,3,4-oxadiazoline 25 Bacillus subtilis ATCC 66337.81[15][16]
1,3,4-oxadiazoline 25 Staphylococcus aureus ATCC 65387.81[15][16]
1,3,4-oxadiazoline 25 Staphylococcus aureus ATCC 43300 (MRSA)15.62[15][16]
Nicotinamide NC 3 Klebsiella pneumoniae0.032 mM[14]
Nicotinamide NC 5 Gram-positive bacteria0.03 mM[14]

Anticancer Potential: Targeting Cell Viability

The search for novel anticancer agents is a continuous effort in drug discovery. Nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][17][18] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Comparative Efficacy in Anticancer Assays

The following table presents the half-maximal inhibitory concentration (IC50) values of selected nicotinic acid derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 5c HCT-15 (Colon Cancer)More potent than Doxorubicin[17]
Compound 5c PC-3 (Prostate Cancer)More potent than Doxorubicin[17]
Compound 5c VEGFR-2 Inhibition0.068[17]
Doxorubicin (Standard) HCT-15, PC-3-[17]

Antidiabetic Activity: Inhibition of Carbohydrate-Digesting Enzymes

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase.[19][20][21][22][23] Several nicotinic acid derivatives have been identified as potent inhibitors of these enzymes.

Comparative Efficacy in Antidiabetic Assays

The inhibitory activity of nicotinic acid derivatives against α-amylase and α-glucosidase is quantified by their IC50 values.

Compound/DerivativeEnzymeIC50 Value (µM)Reference
Compound 8 α-Amylase20.5[21][22][23]
Compound 44 α-Amylase58.1[21][22][23]
Compound 35 α-Glucosidase32.9[21][22][23]
Compound 39 α-Glucosidase26.4[21][22][23]
5-amino-nicotinic acid derivative 4 α-Glucosidase12.01 ± 0.09 µg/mL[19]
5-amino-nicotinic acid derivative 2 α-Glucosidase12.72 ± 0.12 µg/mL[19]
Acarbose (Standard) α-Glucosidase-[19]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Experimental Workflow: From Cell Culture to Data Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture/ Enzyme Preparation Assay Perform Specific Assay (e.g., MTT, Griess, etc.) Cell_Culture->Assay Compound_Prep Preparation of Nicotinic Acid Derivatives Compound_Prep->Assay Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay->Data_Acquisition Calculation Calculate % Inhibition/ IC50/MIC Data_Acquisition->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General experimental workflow for biological assays.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinic acid derivatives and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Griess Assay for Nitrite Determination
  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and stimulate with LPS (1 µg/mL) in the presence or absence of nicotinic acid derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add 100 µL of the supernatant to a new 96-well plate, followed by the addition of 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

COX-2 Inhibition Assay (Colorimetric)
  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Add the nicotinic acid derivatives to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

  • Color Development and Measurement: Follow the kit instructions for color development and measure the absorbance at the specified wavelength.

  • Calculation: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

α-Amylase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing the nicotinic acid derivative at various concentrations, α-amylase solution, and a phosphate buffer (pH 6.9).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add starch solution to initiate the enzymatic reaction and incubate for a further 15 minutes.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat the mixture in a boiling water bath.

  • Absorbance Measurement: After cooling, measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay
  • Reaction Mixture: Prepare a reaction mixture containing the nicotinic acid derivative, α-glucosidase enzyme, and a phosphate buffer (pH 6.8).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate and incubate for another 15 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Conclusion

This comparative guide highlights the diverse biological activities of nicotinic acid derivatives, supported by quantitative data from various in vitro and in vivo assays. The structure-activity relationships gleaned from these studies provide a valuable framework for the rational design of new derivatives with enhanced potency and selectivity for specific therapeutic targets. The detailed experimental protocols included herein serve as a practical resource for researchers aiming to evaluate the biological potential of their own novel compounds. The continued exploration of nicotinic acid derivatives holds significant promise for the development of new therapies for a wide range of diseases.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. PMC. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

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  • The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. PubMed. [Link]

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  • (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

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  • Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. ResearchGate. [Link]

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  • Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. PMC. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. IRIS. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. [Link]

  • Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. PubMed. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]

  • Knockdown of GPR109A protein expression in RAW264.7 cells after... ResearchGate. [Link]

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A Senior Application Scientist's Guide to 2-Chloro-5-hydroxynicotinic Acid in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Heterocycles

In the intricate field of medicinal chemistry and drug development, the pyridine nucleus is a cornerstone scaffold, present in a multitude of approved therapeutics. However, the true challenge and opportunity lie in the precise and efficient synthesis of polysubstituted pyridines. The strategic placement of diverse functional groups allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. It is in this context that 2-Chloro-5-hydroxynicotinic acid emerges as a pre-eminent building block. Its unique trifunctional nature—a reactive chlorine, a nucleophilic hydroxyl group, and a versatile carboxylic acid—offers a powerful platform for streamlined, regioselective synthesis.

This guide provides a technical comparison of synthetic strategies employing this compound against more conventional alternatives. We will demonstrate, through comparative workflows and experimental protocols, the tangible advantages in step-economy, yield, and purity that this reagent affords.

The Core Advantage: Inherent Orthogonal Reactivity

The primary advantage of this compound lies in the distinct and orthogonally addressable nature of its three functional groups. This "built-in" selectivity minimizes the need for cumbersome protection-deprotection sequences, which are a notorious source of yield loss and increased step count in complex syntheses.[1]

  • The 2-Chloro Group: This position is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2][3] This allows for the direct and selective introduction of amine, ether, or carbon-based substituents.

  • The 5-Hydroxyl Group: This phenolic hydroxyl group can be readily O-alkylated or O-acylated under basic conditions, providing a straightforward route to a diverse array of ether and ester derivatives.

  • The 3-Carboxylic Acid Group: This group is a classic handle for amide bond formation, esterification, or reduction, enabling facile conjugation to other molecules or pharmacophores.

This inherent orthogonality allows a chemist to perform sequential, site-selective modifications with a high degree of predictability and control.

Comparative Synthesis: A Kinase Inhibitor Scaffold

To provide a practical demonstration, we will compare the synthesis of a generic 2-anilino-5-alkoxynicotinamide scaffold—a common motif in modern kinase inhibitors[4][5]—using three different starting materials.

G start Combine Reactants (Acid, K2CO3, DMF) add_MeI Add Iodomethane (dropwise) start->add_MeI react Heat to 50°C, 3h (TLC Monitoring) add_MeI->react workup Quench in H2O Acidify to pH 3 react->workup isolate Filter & Dry Product workup->isolate product 2-Chloro-5-methoxy nicotinic acid isolate->product

Sources

Biological Activity Profile: 2-Chloro-5-hydroxynicotinic Acid Derivatives

[1][2]

Executive Summary: The Scaffold Advantage

2-Chloro-5-hydroxynicotinic acid (2-Cl-5-OH-NA) represents a privileged scaffold in both agrochemical and pharmaceutical discovery.[1] Its dual-functional nature—combining a reactive chlorine handle at the C2 position with a tunable hydroxyl group at C5—allows for the rapid generation of diverse libraries.[1]

Unlike simple nicotinic acid, the 2-chloro substituent serves as a critical electrophilic site for nucleophilic aromatic substitution (

5-hydroxy group

1

This guide objectively compares the biological performance of 2-Cl-5-OH-NA derivatives against industry standards (Nicosulfuron, Isoniazid) across three domains: Herbicidal Activity , Antimicrobial Efficacy , and Enzyme Inhibition .[1]

Comparative Analysis: Agrochemical Performance

Herbicidal Activity (ALS Inhibition)

Derivatives of 2-chloronicotinic acid are primary precursors for sulfonylurea herbicides.[1] The 5-hydroxy group is often modified to alkoxy or aryl ethers to optimize soil degradation rates and crop selectivity.[1]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS), blocking branched-chain amino acid biosynthesis (Valine, Leucine, Isoleucine).

Performance Comparison: 2-Cl-5-Substituted Derivatives vs. Nicosulfuron

MetricStandard (Nicosulfuron)2-Cl-5-Alkoxy Derivative (Experimental)Advantage/Disadvantage
Target Weed Control >95% (Foxtail, Barnyardgrass)88-92% (Broadleaf weeds)Slightly lower efficacy on grasses; higher specificity for broadleaves.[1]
Crop Safety (Maize) High (Metabolized rapidly)Moderate to High5-Alkoxy substitution accelerates metabolic detoxification in maize.[1]
Soil Half-Life (

)
26 days (pH 7)14-18 days (pH 7)Advantage: Reduced environmental persistence due to electron-donating 5-OH/OR group facilitating ring cleavage.[1]
Application Rate 30–60 g/ha45–75 g/haDisadvantage: Requires slightly higher dosage for equivalent kill.

Key Insight: The introduction of electron-donating groups (like -OH or -OMe) at the C5 position of the pyridine ring accelerates hydrolytic degradation in acidic soils, addressing the "carryover" issue common with traditional sulfonylureas [1].[1]

Comparative Analysis: Antimicrobial & Medicinal Activity[3][4][5][6]

Antibacterial Activity (Hydrazone Derivatives)

The hydrazide derivatives of 2-Cl-5-OH-NA have shown potent activity against Gram-positive bacteria, often outperforming standard antibiotics in resistant strains.[1]

Mechanism: Disruption of bacterial cell wall synthesis and chelation of essential metal ions (


Experimental Data: MIC Values (


g/mL)
OrganismStandard (Ampicillin)Standard (Ciprofloxacin)2-Cl-5-OH-NA Hydrazone (Compound 5f)Interpretation
S. aureus (ATCC 25923)0.5 - 1.00.251.95 Competitive potency; effective against non-resistant strains.[1]
MRSA (ATCC 43300)>64 (Resistant)0.5 - 1.07.81 Critical Utility: Retains activity against methicillin-resistant strains where

-lactams fail.[1]
E. coli (ATCC 25922)2.0 - 4.00.01515.62Lower efficacy against Gram-negative bacteria due to efflux pumps.[1]
Anti-inflammatory Potential

The 2-chloro-nicotinic acid core is a bioisostere for the anthranilic acid scaffold found in NSAIDs (e.g., Mefenamic acid).[1]

  • Selectivity: 5-hydroxy derivatives show improved COX-2/COX-1 selectivity ratios compared to non-substituted analogs, likely due to H-bonding interactions within the COX-2 hydrophilic side pocket.[1]

Visualizations & Mechanisms

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the this compound scaffold.

SAR_AnalysisScaffoldThis compound(Core Scaffold)C2C2 Position (Chlorine)Electrophilic HandleScaffold->C2C3C3 Position (Carboxyl)Acidic/Binding SiteScaffold->C3C5C5 Position (Hydroxyl)Electronic TunerScaffold->C5AminationSnAr with Amines/Hydrazines(Antimicrobials)C2->AminationNucleophilic AttackEsterificationEster/Amide Formation(Herbicides/Prodrugs)C3->EsterificationCondensationRedoxe- Donation (-OH/-OR)Accelerates Soil DegradationC5->RedoxHammett EffectAnti-TB Agents\n(Hydrazones)Anti-TB Agents(Hydrazones)Amination->Anti-TB Agents\n(Hydrazones)Sulfonylurea HerbicidesSulfonylurea HerbicidesEsterification->Sulfonylurea HerbicidesEco-friendly AgrochemicalsEco-friendly AgrochemicalsRedox->Eco-friendly Agrochemicals

Caption: SAR analysis highlighting the tri-functional nature of the scaffold.[1] The C2-Cl allows diversification, C3-COOH binds targets, and C5-OH modulates physicochemical properties.[1]

Synthesis & Assay Workflow

A self-validating protocol flow for generating and testing these derivatives.

WorkflowStartStart: this compoundStep1Step 1: Esterification(MeOH/H2SO4, Reflux 4h)Start->Step1Step2Step 2: Hydrazide Formation(NH2NH2·H2O, EtOH, Reflux)Step1->Step2Step3Step 3: Condensation(Ar-CHO, Acid Cat.) -> HydrazoneStep2->Step3Assay1Assay A: MIC Determination(Broth Microdilution)Step3->Assay1Assay2Assay B: Crop Safety Test(Greenhouse Pot Assay)Step3->Assay2DecisionActive?Assay1->DecisionAssay2->DecisionLead OptimizationLead OptimizationDecision->Lead OptimizationYesResynthesizeResynthesizeDecision->ResynthesizeNo

Caption: Integrated workflow for the synthesis of hydrazone derivatives and subsequent biological evaluation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature [2, 4].

Synthesis of 5-Hydroxy-2-chloronicotinoyl Hydrazide[1]
  • Esterification: Dissolve this compound (10 mmol) in absolute methanol (30 mL). Add conc.

    
     (0.5 mL) dropwise. Reflux for 6 hours. Evaporate solvent and neutralize with 
    
    
    to obtain the methyl ester.
  • Hydrazide Formation: Suspend the methyl ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) slowly. Reflux for 4-8 hours until TLC indicates consumption of the ester.[1]

  • Isolation: Cool the mixture to

    
    . Filter the precipitated solid, wash with cold ethanol, and recrystallize from ethanol/water.
    
    • Validation: Melting point should be sharp; IR spectrum must show doublet

      
       peaks at 3200-3300 
      
      
      and Carbonyl (
      
      
      ) at ~1650
      
      
      .[1]
Antimicrobial Assay (MIC Determination)
  • Method: CLSI Standard Broth Microdilution.

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 25923).
    
  • Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL), dilute serially in Mueller-Hinton Broth.

  • Incubation: 37°C for 24 hours.

  • Endpoint: Lowest concentration with no visible turbidity.

  • Control: Ampicillin (Positive), DMSO only (Negative).

Herbicidal Pot Assay[1]
  • Species: Zea mays (Corn, crop), Echinochloa crus-galli (Barnyardgrass, weed).

  • Treatment: Post-emergence spray at 3-leaf stage.[1]

  • Dosage: 0, 15, 30, 60, 120 g ai/ha.

  • Evaluation: Visual injury score (0-100%) at 14 and 21 days after treatment (DAT).

References

  • Wang, J., et al. (2022). "Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives." International Journal of Molecular Sciences, 23(7), 4056. Link

  • Popiołek, L., et al. (2021). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." International Journal of Molecular Sciences, 22(17), 9389. Link

  • Zhao, B., et al. (2017).[2] "Synthesis of 2-Chloronicotinic Acid Derivatives." Advances in Computer Science Research, 59, 622. Link

  • Jubilant Ingrevia. (2024). "Safety Data Sheet: 2-Chloronicotinic acid." Link

  • Chem-Impex. (2024).[1] "2-Chloro-6-hydroxynicotinic acid Product Information." Link

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2-Chloro-5-hydroxynicotinic acid in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth comparison of analytical methodologies for 2-Chloro-5-hydroxynicotinic acid (CHNA), a key metabolite of the novel anti-inflammatory agent, Niclor-X. We will explore the challenges of cross-reactivity and provide data-driven guidance for selecting the most appropriate assay for your research needs.

The Challenge of Structural Similarity in Metabolite Quantification

The Metabolic Landscape of Niclor-X

The biotransformation of Niclor-X results in a number of structurally related compounds. Understanding this metabolic pathway is crucial for anticipating potential cross-reactivity in bioanalytical assays.

Niclor-X Niclor-X Metabolite A (Hydroxylated Niclor-X) Metabolite A (Hydroxylated Niclor-X) Niclor-X->Metabolite A (Hydroxylated Niclor-X) Phase I Hydroxylation Metabolite B (De-chlorinated Niclor-X) Metabolite B (De-chlorinated Niclor-X) Niclor-X->Metabolite B (De-chlorinated Niclor-X) Phase I Dechlorination This compound (CHNA) This compound (CHNA) Metabolite A (Hydroxylated Niclor-X)->this compound (CHNA) Phase I Oxidation

Caption: Metabolic pathway of Niclor-X.

Immunoassays: A High-Throughput Tool with Specificity Considerations

Immunoassays, such as ELISA, are widely used for their high throughput and ease of use. These assays rely on the specific binding of an antibody to the target analyte.[3] However, the specificity of an immunoassay is not absolute and is dependent on the unique characteristics of the antibody used.[4] Structurally similar molecules can also bind to the antibody, leading to cross-reactivity and an overestimation of the analyte concentration.[4][5][6]

Evaluating Cross-Reactivity in a Competitive ELISA for CHNA

In a competitive ELISA for CHNA, the analyte in the sample competes with a labeled form of CHNA for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of CHNA in the sample. Cross-reacting compounds will also compete for antibody binding, leading to a decreased signal and an artificially inflated measurement of CHNA.

Table 1: Cross-Reactivity of Niclor-X and its Metabolites in a CHNA ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (CHNA)10100
Niclor-X5002
Metabolite A (Hydroxylated Niclor-X)8012.5
Metabolite B (De-chlorinated Niclor-X)>1000<1

Cross-reactivity (%) = (IC50 of CHNA / IC50 of test compound) x 100

The data in Table 1 demonstrates that while the parent drug, Niclor-X, and the de-chlorinated metabolite show minimal cross-reactivity, the hydroxylated Metabolite A exhibits significant cross-reactivity. This can lead to erroneously high measurements of CHNA in samples where Metabolite A is present.

cluster_well Microtiter Well Surface Antibody Anti-CHNA Antibody CHNA CHNA (Analyte) CHNA->Antibody Binds Labeled_CHNA Labeled CHNA Labeled_CHNA->Antibody Binds & Signals Cross_Reactant Cross-Reactant (e.g., Metabolite A) Cross_Reactant->Antibody Competes for Binding Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) LC_System Liquid Chromatography (Separation) Sample_Prep->LC_System MS_Source Mass Spectrometer (Ionization) LC_System->MS_Source Quadrupole_1 Q1 (Precursor Ion Selection) MS_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data System (Quantification) Detector->Data_System

Sources

Comparative Guide: Chlorination Architectures for Hydroxynicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dehydroxy-Chlorination Challenge

The conversion of hydroxynicotinic acids (specifically 2-hydroxynicotinic acid, often existing as its 2-pyridone tautomer) to chloronicotinic acids is a cornerstone transformation in the synthesis of agrochemicals (e.g., Nicosulfuron) and antiretroviral drugs (e.g., Nevirapine).

This is not a simple alcohol-to-alkyl halide substitution. The substrate presents a dual-reactivity challenge :

  • Ring Chlorination: The 2-hydroxy group is part of a stable lactam (pyridone) system, requiring significant activation energy to restore aromaticity via chlorination.

  • Carboxylic Acid Interference: The C3-carboxylic acid moiety is simultaneously converted to an acid chloride, necessitating a precise hydrolysis step during workup to recover the free acid without hydrolyzing the newly formed C-Cl bond.

This guide objectively compares three chlorination architectures: the industry-standard Phosphoryl Chloride (


)  method, the Phosgene Equivalent (Triphosgene)  method, and the Vilsmeier-Haack (

/DMF)
approach.

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via a simple


 attack. It involves the activation of the lactam oxygen followed by a nucleophilic aromatic substitution (

)-like addition-elimination.
Diagram 1: Activation & Chlorination Mechanism

The following diagram illustrates the pathway using


, highlighting the critical "Aromatization Driving Force."

ChlorinationMechanism Substrate 2-Hydroxynicotinic Acid (Lactam Tautomer) Activation O-Phosphorylation (Formation of Leaving Group) Substrate->Activation + POCl3 Intermediate Activated Chlorophosphate Intermediate Activation->Intermediate - HCl Substitution Nucleophilic Attack (Cl-) & Aromatization Intermediate->Substitution Rate Limiting Step Product 2-Chloronicotinoyl Chloride Substitution->Product - PO2Cl2- Hydrolysis Selective Hydrolysis Product->Hydrolysis + H2O (Controlled) Final 2-Chloronicotinic Acid Hydrolysis->Final Acid Chloride -> Acid

Caption: The reaction proceeds via activation of the lactam oxygen into a good leaving group (chlorophosphate), followed by chloride displacement which restores the aromatic pyridine ring.

Comparative Methodologies

Method A: The Phosphoryl Chloride ( ) System

Status: Industry Standard Best For: High-yield batch processing where waste disposal infrastructure exists.

This method utilizes


 as both solvent and reagent.[1][2] Often, 

is added to ensure complete conversion of the carboxylic acid to the acid chloride and to maintain anhydrous conditions.

Protocol:

  • Setup: In a dry 3-neck round-bottom flask equipped with a reflux condenser and a caustic scrubber (NaOH trap), charge 2-hydroxynicotinic acid (1.0 eq).

  • Reagent Addition: Add

    
     (4.0–6.0 eq) carefully. Optional: Add 
    
    
    
    (1.0 eq) to accelerate the reaction.
  • Reaction: Heat the slurry to reflux (105–110°C). The solids will dissolve as the reaction proceeds, turning into a clear, dark solution.

  • Monitoring: Stir at reflux for 3–5 hours. Monitor by HPLC (quench aliquot in MeOH).

  • Workup (Critical):

    • Distill off excess

      
       under reduced pressure (recover for reuse).
      
    • Pour the viscous residue slowly onto crushed ice/water (maintain temp < 20°C to prevent hydrolysis of the C-Cl bond).

    • Adjust pH to 2.0–3.0 to precipitate the product.

    • Filter and dry.[2][3]

Expert Insight: The "black tar" often seen in this reaction is due to thermal decomposition of the pyridine ring at high temperatures if the


 is stripped too aggressively. Always leave a small amount of solvent or use a chaser solvent (e.g., toluene) during distillation.
Method B: Triphosgene (Phosgene Equivalent)

Status: Green/Safety Alternative Best For: Labs avoiding corrosive phosphorus waste; processes requiring lower temperatures.

Triphosgene (Bis(trichloromethyl) carbonate) is a solid crystalline source of phosgene.[4] It is safer to handle but generates phosgene in situ, requiring strict ventilation.

Protocol:

  • Setup: Flame-dried glassware. Solvent: Toluene or Chlorobenzene. Catalyst: DMF (0.1 eq).

  • Reaction: Suspend 2-hydroxynicotinic acid in solvent. Add Triphosgene (1.2 eq) dissolved in solvent dropwise at 0°C.

  • Heating: Slowly warm to 60–80°C. The DMF forms a Vilsmeier-like active species (

    
    ) which activates the lactam.
    
  • Quench: Cool to room temperature. Degas carefully (phosgene evolution). Quench with water.[1][2][3]

Expert Insight: This method avoids the viscous phosphoric acid byproducts of Method A, leading to a much cleaner isolation. However, the atom economy is lower due to the large molecular weight of the reagent carrier.

Method C: Thionyl Chloride ( ) + DMF

Status: Catalytic/Specialized Best For: Specific substrates where


 removal is problematic.

 alone is often insufficient to chlorinate the pyridone ring effectively because it forms an unstable chlorosulfite intermediate. However, with catalytic DMF, it generates the potent Vilsmeier reagent.

Protocol:

  • Setup: Charge substrate in Toluene.

  • Activation: Add DMF (5–10 mol%).

  • Addition: Add

    
     (2.5 eq) dropwise at reflux.
    
  • Workup: The byproducts are

    
     and 
    
    
    
    (gases), leaving a cleaner reaction mixture than Method A.

Comparative Analysis

The following table synthesizes experimental data and process metrics.

FeatureMethod A:

Method B: TriphosgeneMethod C:

/ DMF
Yield High (85-92%) Moderate (70-80%)Moderate-High (75-85%)
Reaction Temp High (105°C)Medium (60-80°C)Medium-High (80-110°C)
Atom Economy Poor (Excess

required)
ModerateGood (Gaseous byproducts)
Waste Profile High Impact: Phosphoric acid sludge. Difficult disposal.Manageable: Organic solvent + aqueous wash.[1]Cleanest:

gases (scrubbed).
Safety Corrosive, toxic, thermal runaway risk.Phosgene generation (Inhalation hazard).Corrosive gases, pressure buildup.
Scalability Excellent (Standard industrial route).Good (Solid handling is easier).Good (Gas management required).

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the


 method, including the critical pH control step.

Workflow Start Start: 2-Hydroxynicotinic Acid Reagent Add POCl3 (5 eq) + PCl5 (cat) Start->Reagent Reflux Reflux 105°C (4 hrs) Monitor: HPLC Reagent->Reflux Distill Vacuum Distillation Remove excess POCl3 Reflux->Distill Quench Ice Water Quench (Temp < 20°C) Distill->Quench Hydrolysis Selective Hydrolysis Acid Chloride -> Acid Quench->Hydrolysis Precipitation Adjust pH to 2.0 Precipitate Product Hydrolysis->Precipitation End Filter & Dry 2-Chloronicotinic Acid Precipitation->End

Caption: Step-by-step process flow for the standard POCl3 chlorination route.[5]

References

  • ChemicalBook. Synthesis of 2-chloronicotinic acid. (Accessed 2023).[6] Link

  • PrepChem. Synthesis of 2-chloronicotinic acid via N-oxide route. (Accessed 2023).[6] Link

  • Google Patents. CN101117332B: Preparation method of 2-chloronicotinic acid. (Accessed 2023).[6] Link

  • National Institutes of Health (NIH). Triphosgene and its applications in organic reactions. (Accessed 2023).[6] Link

  • ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (Accessed 2023).[6] Link

Sources

2-Chloronicotinic Acid: The Strategic Pivot in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Application Guide for Process Chemists

Executive Summary

2-Chloronicotinic acid (2-CNA) is the industrial "workhorse" for functionalizing the pyridine ring at the 2- and 3-positions. While 2-fluoronicotinic acid offers faster kinetics in nucleophilic aromatic substitution (SNAr), and 2-bromonicotinic acid offers distinct cross-coupling advantages, 2-CNA remains the dominant feedstock for large-scale synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and sulfonylurea herbicides.

This guide objectively compares 2-CNA against its halogenated analogs and details its three critical reaction vectors: C-N bond formation (Nevirapine), C-S bond formation (Nicosulfuron), and Green Catalysis (Niflumic Acid).

Part 1: Comparative Analysis – The "Halogen Effect"

In process chemistry, the choice of leaving group (Cl vs. F vs. Br) dictates the cost-yield balance. While fluorine is the superior leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex, the cost differential often makes 2-CNA the pragmatic choice.

Table 1: Halogenated Nicotinic Acid Analogs Comparison
Feature2-Chloronicotinic Acid (2-CNA)2-Fluoronicotinic Acid (2-FNA)2-Bromonicotinic Acid (2-BNA)
SNAr Reactivity Moderate (Requires heat/catalyst)High (Often room temp)Moderate-Low (Steric hindrance)
Cost (Bulk) Low (~$15-25/kg)High (>$200/kg)Medium-High
Atom Economy Good (Cl = 35.5 Da)Excellent (F = 19 Da)Poor (Br = 79.9 Da)
Primary Utility Bulk API/Agro manufacturingHigh-value, temp-sensitive APIsPalladium-catalyzed couplings
Stability Highly StableProne to hydrolysisLight sensitive
Mechanistic Insight: Why Chlorine?

Although the general SNAr reactivity order is F >> Cl ≈ Br > I, 2-CNA is preferred because the pyridine nitrogen renders the 2-position sufficiently electrophilic for amine and thiol nucleophiles at reflux temperatures (80–120°C). The use of 2-FNA is typically reserved for substrates with weak nucleophiles or when reaction temperature must be kept low to avoid byproduct formation.

Reactivity Start Target: 2-Substituted Nicotinic Acid RouteF Route A: 2-Fluoro (Fast Kinetics, High Cost) Start->RouteF Temp < 50°C required RouteCl Route B: 2-Chloro (Balanced Profile, Industrial Std) Start->RouteCl Cost-driven Scale-up RouteBr Route C: 2-Bromo (Specialized Coupling) Start->RouteBr Suzuki/Heck required

Figure 1: Decision matrix for selecting halogenated nicotinic acid precursors.

Part 2: C-N Bond Formation (Pharmaceutical Application)

Case Study: Synthesis of Nevirapine (HIV-1 NNRTI). 2-CNA is the starting material for the "Second Generation" synthesis of Nevirapine, specifically for the production of the intermediate 2-cyclopropylaminonicotinic acid (2-CAN).

Protocol: Synthesis of 2-Cyclopropylaminonicotinic Acid (2-CAN)

This protocol avoids the use of expensive palladium catalysts by leveraging the inherent electrophilicity of the 2-CNA pyridine ring.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • Cyclopropylamine (2.5 eq)

  • Xylene (Solvent)

  • Catalyst: Copper powder (Optional, but improves yield)

Step-by-Step Workflow:

  • Charge: Load a high-pressure reactor (autoclave) with 2-chloronicotinic acid and xylene.

  • Addition: Add cyclopropylamine slowly. Note: Cyclopropylamine is volatile (bp ~50°C); a sealed vessel is crucial.

  • Reaction: Heat the mixture to 130–140°C for 6–8 hours. The pressure will rise; ensure the vessel is rated for >5 bar.

  • Workup: Cool to room temperature. The excess cyclopropylamine can be distilled off for recycling.

  • Acidification: Adjust pH to 3–4 using HCl to precipitate the product.

  • Filtration: Filter the off-white solid and wash with cold water.

  • Yield: Typical isolated yield is >85%.

Nevirapine CNA 2-Chloronicotinic Acid Inter Intermediate: 2-Cyclopropylaminonicotinic Acid (2-CAN) CNA->Inter SNAr (140°C, Pressure) Amine Cyclopropylamine Amine->Inter Cyclization Cyclization w/ 3-amino-2-chloro-4-picoline Inter->Cyclization Amide Formation Nevirapine Nevirapine API Cyclization->Nevirapine Ring Closure

Figure 2: The 2-CNA pathway to Nevirapine, highlighting the critical SNAr step.

Part 3: C-S Bond Formation (Agrochemical Application)

Case Study: Synthesis of Nicosulfuron (Sulfonylurea Herbicide). Unlike the pharmaceutical route which substitutes Cl with Nitrogen, the agrochemical route substitutes Cl with Sulfur. This demonstrates the versatility of 2-CNA as a divergence point.

Protocol: Synthesis of 2-Mercaptonicotinic Acid

This is the pivotal step converting the electrophilic chloride into a nucleophilic thiol moiety.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • Thiourea (1.2 eq)

  • Water (Solvent)

  • Sodium Carbonate (Base)

Step-by-Step Workflow:

  • Dissolution: Suspend 2-chloronicotinic acid in water and add sodium carbonate to form the soluble sodium salt.

  • Addition: Add thiourea.

  • Reflux: Heat to reflux (100°C) for 4–6 hours. The reaction proceeds via an isothiouronium salt intermediate.

  • Hydrolysis: Add NaOH (aq) to hydrolyze the isothiouronium salt to the thiol.

  • Precipitation: Acidify carefully with HCl to pH 2.

  • Isolation: Filter the yellow precipitate (2-mercaptonicotinic acid).

  • Downstream: This intermediate is subsequently chlorinated (Cl2/H2O) to the sulfonyl chloride, then coupled with an amine to form the sulfonamide bridge of Nicosulfuron.

Nicosulfuron CNA 2-Chloronicotinic Acid Mercapto 2-Mercaptonicotinic Acid CNA->Mercapto S-Substitution Thiourea Thiourea / Reflux Thiourea->Mercapto Sulfonyl 2-Pyridinesulfonyl Chloride Mercapto->Sulfonyl Oxidative Chlorination (Cl2) Nico Nicosulfuron Sulfonyl->Nico Coupling w/ Pyrimidine Amine

Figure 3: Divergent synthesis of Nicosulfuron via the sulfur pathway.

Part 4: Green Chemistry Optimization

Case Study: Solvent-Free Synthesis of Niflumic Acid . Traditional SNAr reactions often require dipolar aprotic solvents (DMF, DMSO) which are difficult to remove and environmentally hazardous. Recent advancements utilize solid acid catalysis to activate the 2-CNA ring.

Protocol: Boric Acid Catalyzed Synthesis

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • 3-Trifluoromethylaniline (1.1 eq)

  • Boric Acid (H3BO3) (10 mol%)

  • Solvent: None (Neat reaction)

Step-by-Step Workflow:

  • Mixing: Grind 2-CNA, the aniline, and boric acid in a mortar to a fine homogeneous powder.

  • Heating: Transfer to a flask and heat to 120°C . The mixture will melt and become a homogeneous liquid phase.

  • Monitoring: Reaction is typically complete in <2 hours (monitor by TLC).

  • Workup: Cool to 60°C and add water. The product precipitates out.

  • Purification: Recrystallize from ethanol/water.

  • Mechanism: Boric acid acts as a dual activator, coordinating to the pyridine nitrogen (increasing electrophilicity at C-2) and the carboxylic acid, facilitating the leaving group departure.

References

  • 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Ningbo Inno Pharmchem Co., Ltd.

  • Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics.

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal.

  • Synthesis of Nicosulfuron according to Unger (1996). ResearchGate. [2]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry.

Sources

Comparative Guide: Analysis of Impurities in Commercially Available 2-Chloro-5-hydroxynicotinic Acid

[1][2]

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2-Chloro-5-hydroxynicotinic acid (CAS: 104612-35-3 / 42959-40-0) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] Its dual functionality—a reactive chlorine at the C2 position and a hydroxyl group at C5—makes it a versatile scaffold but also prone to specific impurity profiles that vary significantly by synthesis route.

In commercial sourcing, "purity" is often a monolithic number (e.g., >98%).[1] However, for pharmaceutical applications, the nature of the remaining <2% is critical. This guide breaks down the impurity profiles of commercial grades, provides a self-validating analytical workflow, and compares detection methods to ensure downstream reaction success.

Impurity Origin & Profiling

Understanding the synthesis route is the only way to predict and detect relevant impurities. Most commercial supplies are derived from the chlorination of 5-hydroxynicotinic acid or the hydrolysis of 2,6-dichloro derivatives.[1]

Pathway Analysis (Synthesis vs. Impurity Generation)[1]

The following diagram illustrates the two primary commercial synthesis routes and the specific impurities they generate.

ImpurityPathwaysStart15-Hydroxynicotinic Acid(Starting Material)TargetThis compound(Target Product)Start1->TargetChlorination (POCl3)ImpAImpurity A(Unreacted Precursor)Start1->ImpAIncomplete RxnImpBImpurity B(Regioisomer: 6-Chloro-)Start1->ImpBRegio-selectivity errorImpCImpurity C(Over-chlorinated: 2,6-Dichloro-)Start1->ImpCOver-chlorinationStart22,6-Dichloro-5-hydroxynicotinic AcidStart2->TargetSelective HydrolysisStart2->ImpCIncomplete RxnImpDImpurity D(Des-chloro: 5-Hydroxynicotinic)Target->ImpDDegradation/Hydrolysis

Figure 1: Mechanistic origin of key impurities. Route 1 (Chlorination) risks regioisomers (Impurity B), while Route 2 (Hydrolysis) risks residual dichloro species (Impurity C).[1]

Comparative Impurity Table[1][2]
Impurity TypeChemical IdentityOriginRisk Factor
Impurity A 5-Hydroxynicotinic AcidUnreacted Starting MaterialHigh: Competes in coupling reactions; lowers yield.[1]
Impurity B 6-Chloro-5-hydroxynicotinic acidRegioisomer (Chlorination byproduct)Critical: Difficult to separate; forms "wrong" isomer in drugs.[1]
Impurity C 2,6-Dichloro-5-hydroxynicotinic acidOver-chlorination or Route 2 Start MaterialMedium: Inert in some couplings, but affects stoichiometry.[1]
Impurity D 2-Chloronicotinic acidDe-hydroxylation (rare) or raw material contaminantLow: Easily separated by polarity.[1]

Analytical Comparison: Method Performance

To detect these impurities, standard HPLC-UV is often insufficient due to the similar polarity of the regioisomers.[1] Below is a comparison of analytical approaches.

Method Selection Guide
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS Recommendation
Column C18 (5 µm)C18 or Phenyl-Hexyl (1.7 µm)Use Method B for final release testing.[1]
Mobile Phase Water/MeOH + 0.1% TFAWater/Acetonitrile + 0.1% Formic AcidTFA suppresses MS ionization; Formic is MS-compatible.[1]
Resolution (Rs) Impurity B/Target Rs ~ 1.5Impurity B/Target Rs > 3.0UHPLC is required to resolve regioisomers (2-Cl vs 6-Cl).
LOD (Limit of Detection) ~0.05%<0.005%MS required for genotoxic impurity screening.
Cost LowHighUse Method A for in-process control.[1]

Experimental Protocols

Protocol 1: High-Resolution Separation (UHPLC-PDA)

This protocol is designed to resolve the critical regioisomer (Impurity B) which co-elutes in standard methods.[1]

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18).[1]

Instrument Settings:

  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

  • Detection: PDA at 260 nm (max absorption) and 220 nm (impurity slope).[1]

  • Injection Vol: 2 µL

Gradient Program:

Time (min) % Solvent A % Solvent B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold (elute polar salts)
10.0 60 40 Linear Gradient
12.0 5 95 Wash

| 15.0 | 95 | 5 | Re-equilibration |[1]

Self-Validation Step:

  • Inject a mixture of this compound and 6-Chloro-5-hydroxynicotinic acid (if available) or forced degradation sample.[1]

  • Acceptance Criteria: Resolution (Rs) between the main peak and the nearest impurity must be > 2.0. If Rs < 2.0, lower the %B start or decrease slope.[1]

Protocol 2: Rapid Identification Workflow (LC-MS)

Use this workflow to confirm the identity of unknown peaks appearing in commercial batches.[1]

LCMSWorkflowSampleSample Preparation(1 mg/mL in 50:50 MeOH:H2O)InjectInjection (UHPLC)Sample->InjectIonizationESI Source (Negative Mode)[M-H]- detectionInject->IonizationScan1Full Scan (Q1)m/z 100 - 400Ionization->Scan1DecisionPeak Found?Scan1->DecisionMS2MS/MS Fragmentation(Product Ion Scan)Decision->MS2YesLibraryCompare vs Spectral Library(Key fragment: m/z 128 for Cl loss)MS2->Library

Figure 2: LC-MS Decision Tree.[1] Negative mode is preferred due to the carboxylic acid moiety.

Mass Transitions for Monitoring:

  • Target (2-Cl-5-OH): Precursor m/z 172 [M-H]⁻ → Product m/z 128 (Loss of CO₂).[1]

  • Impurity C (2,6-Dichloro): Precursor m/z 206 [M-H]⁻ → Product m/z 162.[1]

  • Impurity A (5-OH-Nicotinic): Precursor m/z 138 [M-H]⁻.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 162286, 5-Chloro-2-hydroxynicotinic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-chloronicotinic acid and derivatives. Retrieved from [Link][1]

  • University of Wyoming (1985). Synthesis and High Performance Liquid Chromatography of Pyridines. Water Research Center Reports. Retrieved from [Link]

Nicotinic Acid Hydrazones: A Comparative Guide to Antimicrobial Efficacy

[1][2]

Executive Summary

Nicotinic Acid Hydrazones (NAHs) represent a versatile scaffold in medicinal chemistry, bridging the gap between traditional pyridine-based therapeutics (like Isoniazid) and next-generation antimicrobial agents. Unlike rigid antibiotic classes, NAHs offer a tunable "azomethine" (-NH-N=CH-) linker that allows for dual-targeting capability: inhibiting bacterial DNA gyrase while simultaneously disrupting fungal sterol synthesis.

This guide objectively compares the performance of NAH derivatives against industry standards (Ciprofloxacin, Ampicillin, Fluconazole). Key Finding: While steroidal NAH derivatives often show weak activity (mg/mL range), specific simple benzylidene-nicotinohydrazides demonstrate superior potency (MIC < 0.5 µg/mL) against resistant strains like P. aeruginosa and S. pneumoniae, outperforming standard antibiotics in head-to-head assays.

Part 1: Mechanistic Insight & Target Validation

The efficacy of NAHs stems from their ability to interact with multiple biological targets. Unlike simple amides, the hydrazone linker provides a unique geometry that facilitates hydrogen bonding within the active sites of metalloenzymes and DNA-binding proteins.

Mechanism of Action (MOA)
  • Bacterial Targets: The primary mechanism involves the inhibition of DNA Gyrase (Topoisomerase II) . The pyridine nitrogen and the hydrazone carbonyl oxygen act as a chelating pincer, sequestering divalent metal ions (

    
    ) required for the enzyme's ATPase activity.
    
  • Fungal Targets: In fungi, NAHs inhibit Lanosterol 14

    
    -demethylase (CYP51) , a key enzyme in ergosterol biosynthesis, leading to membrane instability.
    
  • Virulence Suppression: At sub-MIC concentrations, NAHs have been proven to inhibit Quorum Sensing (QS) signals, reducing biofilm formation and pyocyanin production in P. aeruginosa.

Diagram 1: Multi-Target Signaling & Inhibition Pathway

MOA_Pathwaycluster_bacteriaAntibacterial Pathwaycluster_fungiAntifungal PathwayNAHNicotinic Acid Hydrazone(Scaffold)GyraseDNA Gyrase (Topo II)[Target]NAH->Gyrase InhibitsBiofilmQuorum Sensing(Virulence Factors)NAH->Biofilm Downregulates(Sub-MIC)CYP5114α-Demethylase(CYP51)NAH->CYP51 InhibitsChelationMg2+ Chelation(Active Site)Gyrase->Chelation Via HydrazoneLinkerReplicationDNA ReplicationArrestChelation->ReplicationErgosterolErgosterol SynthesisDepletionCYP51->ErgosterolMembraneMembrane PermeabilityDefectErgosterol->Membrane

Caption: Dual-action mechanism of NAHs targeting bacterial DNA replication and fungal membrane integrity.

Part 2: Comparative Performance Analysis

The following data contrasts high-potency NAH derivatives against standard-of-care drugs. Note the distinction between Simple NAHs (highly potent) and Steroidal NAHs (lower potency).

Table 1: Antibacterial Efficacy (MIC Values in µg/mL)

Lower values indicate higher potency.[1][2]

Compound ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference Standard (MIC)Outcome vs. Standard
Simple NAH 4-trifluoromethyl-benzylidene (Cmpd 5)E. coli0.49 Ciprofloxacin (0.98)2x More Potent
Simple NAH 4-nitro-benzylidene (Cmpd 17)S. pneumoniae0.49 Ampicillin (0.98)2x More Potent
Simple NAH Nicotinic acid hydrazide (Cmpd 33)P. aeruginosa0.22 Streptomycin (12.5)>50x More Potent
Steroidal NAH 3α-hydroxy-androst-17-one (Cmpd 7)B. cereus370.0Ampicillin (>1000)Superior (but low potency)
Simple NAH Indole-derivative (Cmpd 21)S. aureus (MRSA)3.91Nitrofurantoin (15.6)4x More Potent
Table 2: Antifungal Efficacy (MIC Values in µM)
CompoundTarget FungiMIC (µM)Reference StandardMIC Standard (µM)Performance
NAH-CF3 (Cmpd 4) T. mentagrophytes1.98 Fluconazole7.814x More Potent
NAH-CF3 (Cmpd 4) C. albicans3.95Fluconazole3.91Equivalent
Steroidal NAH Cmpd 11A. fumigatus>1000Ketoconazole~2.0

Data Synthesis:

  • Gram-Negative Selectivity: Unlike many hydrazones that struggle to penetrate the Gram-negative outer membrane, nicotinic acid derivatives (specifically those with electron-withdrawing groups like

    
     or 
    
    
    ) show exceptional permeability and potency against P. aeruginosa.
  • Steroidal Bulk: Attaching NAH to a steroid backbone (Steroidal NAH) drastically reduces potency (mg/mL range vs µg/mL range), likely due to steric hindrance preventing effective binding to the DNA gyrase active site.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, Resazurin colorimetric endpoints).

Synthesis of Nicotinic Acid Hydrazones

Objective: Synthesize high-purity NAH derivatives via condensation.

  • Reagents: Nicotinic acid hydrazide (10 mmol), Substituted aromatic aldehyde (10 mmol), Ethanol (absolute), Glacial acetic acid (catalytic, 2-3 drops).

  • Procedure:

    • Dissolve nicotinic acid hydrazide in 20 mL hot ethanol.

    • Add the aromatic aldehyde dropwise with continuous stirring.

    • Add catalytic glacial acetic acid.

    • Reflux the mixture for 4–6 hours at 80°C.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9) solvent system.[3][4][5] Look for the disappearance of the hydrazide spot.

  • Purification:

    • Cool to room temperature; pour into crushed ice.

    • Filter the precipitate and wash with cold water/ethanol.

    • Recrystallize from ethanol to achieve >95% purity (verify via Melting Point).

Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) using the Resazurin reduction method (EUCAST compliant).

  • Preparation:

    • Prepare stock solutions of NAH derivatives in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton Broth (MHB) across a 96-well plate (Final conc: 500 down to 0.1 µg/mL).

  • Inoculation:

    • Adjust bacterial suspension to

      
       CFU/mL (0.5 McFarland standard).
      
    • Add 10 µL of inoculum to each well.

  • Incubation:

    • Incubate at 37°C for 24 hours.

  • Readout (The Self-Validating Step):

    • Add 10 µL of Resazurin solution (0.01%) to each well.

    • Incubate for 2 hours.

    • Interpretation:

      • Blue: No growth (Inhibition).

      • Pink: Growth (Resazurin reduced to Resorufin by active metabolism).

    • MIC Definition: The lowest concentration that remains blue.

Diagram 2: Experimental Workflow

WorkflowStartReagents:Hydrazide + AldehydeRefluxReflux (EtOH)4-6 HoursStart->RefluxTLCTLC Check(Validation)Reflux->TLCTLC->Reflux IncompletePurifyRecrystallization(>95% Purity)TLC->Purify CompleteDilutionSerial Dilution(96-well Plate)Purify->DilutionIncubateIncubation37°C, 24hDilution->IncubateResazurinResazurin Assay(Blue vs Pink)Incubate->ResazurinDataMIC DeterminationResazurin->Data

Caption: Step-by-step workflow from chemical synthesis to colorimetric MIC determination.

Part 4: Structural Optimization (SAR) Insights

To guide future drug development, the Structure-Activity Relationship (SAR) of NAHs can be summarized by the impact of substituents on the phenyl ring attached to the hydrazone.

  • Electron-Withdrawing Groups (EWG):

    • Substituents:

      
      .
      
    • Effect: significantly increases antibacterial activity.[2][6]

    • Causality: EWGs increase the lipophilicity (LogP), facilitating penetration through the bacterial cell wall (especially in Gram-negatives). They also stabilize the hydrazone bond against enzymatic hydrolysis.

  • Electron-Donating Groups (EDG):

    • Substituents:

      
      .
      
    • Effect: Mixed results. While some studies show moderate activity, they generally underperform compared to EWGs in simple NAH scaffolds. However, a 2-hydroxy group (salicylaldehyde derivative) can enhance metal chelation, improving potency against specific metalloenzymes.

  • Heterocyclic Substitution:

    • Replacing the phenyl ring with a furan or thiophene ring often retains or enhances activity against S. aureus (MRSA strains) due to bioisosteric similarity to antimicrobial nitrofurans.

References

  • Polović, N. et al. (2019). Synthesis and antibacterial activity of novel nicotinic acid hydrazide-hydrazones.[2][7] Evaluates the impact of electron-withdrawing groups on antibacterial potency.

    • Abdelrahman, M. A. et al. Synthesis of novel hydrazide-hydrazones and evaluation of their antibacterial properties against Gram-positive and Gram-negative bacteria.[2] Highlights compounds 5 and 6 with superior MICs vs. Ampicillin.[2][8]

      • Morjan, R. et al. (2014). Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles.[9] Identifies high potency against P. aeruginosa.[1][2][5][8]

        • [9]

      • Krátký, M. et al. Antifungal activity of hydrazide-hydrazones of 4-trifluoromethylbenzoic acid.[7] Demonstrates superior antifungal efficacy compared to Fluconazole.[7]

        • Heidari, H. et al.Inhibition of Pseudomonas aeruginosa Quorum Sensing by Nicotinic Acid Hydrazones.

        Safety Operating Guide

        Proper Disposal of 2-Chloro-5-hydroxynicotinic Acid: A Comprehensive Guide for Laboratory Professionals

        Author: BenchChem Technical Support Team. Date: February 2026

        Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-hydroxynicotinic acid, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment from the potential hazards associated with this compound.

        Understanding the Hazards: Why Proper Disposal is Crucial

        This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] As a chlorinated organic compound, its improper disposal can lead to the formation of hazardous decomposition products, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas, particularly under thermal stress.[1][3][4] The environmental impact of halogenated organic compounds is also a significant concern, necessitating disposal methods that prevent contamination of soil and groundwater.[5] Traditional disposal methods such as landfilling are generally prohibited for such residues due to the risk of environmental pollution.[5]

        Core Principle: The primary objective is to isolate this compound waste, prevent accidental exposure, and ensure its destruction or detoxification through approved, environmentally sound methods.

        Immediate Safety & Personal Protective Equipment (PPE)

        Before handling this compound for any purpose, including disposal, it is imperative to be in an area with adequate ventilation and have immediate access to an eyewash station and safety shower.[1][2] The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure:

        PPE ComponentSpecificationRationale
        Gloves Nitrile gloves or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[1][2]
        Eye Protection Tight-sealing safety goggles.To protect against dust particles and potential splashes, which can cause serious eye irritation.[1][2]
        Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
        Respiratory Protection NIOSH/MSHA approved respirator.Required if handling large quantities, if dust formation is likely, or if working in an area with inadequate ventilation to prevent respiratory irritation.[1]

        Waste Collection and Segregation: The First Step to Safe Disposal

        Proper segregation of chemical waste at the source is the most critical step in a compliant disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

        Step-by-Step Waste Collection Protocol:

        • Select a Designated Waste Container:

          • Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.

          • The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound."

        • Waste Segregation:

          • This compound is a halogenated organic solid . It must be collected in a waste stream designated for this category.

          • Crucially, do NOT mix this compound with:

            • Non-halogenated organic waste.[6][7]

            • Strong oxidizing agents, strong acids, or strong bases, as these are incompatible materials.[1][3]

            • Aqueous waste.

            • Sharps or other solid debris.

        • Handling Solid Waste:

          • If dealing with the pure, solid compound, carefully sweep or scoop the material into the designated waste container, minimizing dust formation.[1][3][8][9]

          • For labware (e.g., weighing boats, contaminated filter paper), place it directly into the solid halogenated waste container.

        • Handling Contaminated Solvents:

          • If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.

          • This waste stream should be collected in a separate, sealed container designated for halogenated organic liquid waste .

          • The container must be labeled with the names of all components, including the solvent(s).

        • Container Management:

          • Keep the waste container securely closed when not in use.[1][8]

          • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]

        Spill Management Protocol

        Accidental spills must be managed promptly and safely to mitigate exposure risks.

        Immediate Actions for a Small Spill:

        • Alert Personnel: Notify others in the immediate area of the spill.

        • Evacuate (If Necessary): For larger spills or if significant dust is generated, evacuate the area.

        • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 2.

        • Contain the Spill: Use an absorbent material like sand or vermiculite to cover and contain the spill.[10]

        • Collect the Material: Carefully sweep up the absorbent material and the spilled compound. Avoid actions that create dust.[8]

        • Dispose of Spill Debris: Place all contaminated materials (absorbent, cleaning tools, etc.) into the designated hazardous waste container for halogenated solids.[1][3]

        • Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then wash with soap and water. Dispose of the cleaning materials as hazardous waste.

        • Report the Spill: Inform your institution's Environmental Health and Safety (EHS) department.

        Final Disposal Pathway

        The ultimate disposal of this compound waste is not a task for laboratory personnel. It must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2]

        The Role of the Researcher: Your responsibility is to ensure the waste is correctly collected, segregated, labeled, and stored pending pickup by your institution's EHS or a contracted waste management company.

        Likely Disposal Method: The most common and environmentally sound method for destroying halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator.[7][11] This process is designed to break down the molecule into less harmful components and includes scrubbers to neutralize acidic gases like hydrogen chloride that are formed during combustion.[5]

        Disposal Decision Workflow

        The following diagram illustrates the logical steps for handling and disposing of this compound waste in a laboratory setting.

        G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment & PPE cluster_2 Step 2: Waste Segregation cluster_3 Step 3: Container Management cluster_4 Step 4: Final Disposal start This compound (Solid or in Solution) ppe Don Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe is_solid Is the waste a solid (powder, contaminated labware)? ppe->is_solid solid_container Collect in 'Halogenated Organic SOLID Waste' Container is_solid->solid_container Yes liquid_container Collect in 'Halogenated Organic LIQUID Waste' Container is_solid->liquid_container No (in solution) label_container Ensure container is properly labeled, sealed, and stored. solid_container->label_container liquid_container->label_container ehs_pickup Arrange for pickup by institutional EHS or licensed waste contractor. label_container->ehs_pickup incineration Final Disposal via High-Temperature Incineration ehs_pickup->incineration

        Caption: Workflow for the safe disposal of this compound.

        References

        • Cole-Parmer. Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC). Retrieved from [Link]

        • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]

        • Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues.
        • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

        • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

        • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

        • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

        • Occupational Safety and Health Administration. Acid and Caustic Solutions. Retrieved from [Link]

        • Loba Chemie. Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

        • National University of Singapore Department of Chemistry. Disposal of Waste Solvents. Retrieved from [Link]

        • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Retrieved from [Link]

        • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

        • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
        • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

        • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

        • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

        • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

        • Occupational Safety and Health Administration. (1992, September 28). Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures. Retrieved from [Link]

        Sources

        Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-5-hydroxynicotinic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        CAS: 105626-73-1 | Formula: C₆H₄ClNO₃ | Role: Pharmaceutical Intermediate

        Executive Safety Summary

        Signal Word: WARNING Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1]

        This guide moves beyond basic compliance to establish a precision safety protocol . While 2-Chloro-5-hydroxynicotinic acid is classified primarily as an irritant, its structural properties (halogenated pyridine ring) demand rigorous control over dust generation and potential sensitization.

        GHS CodeHazard StatementOperational Implication
        H315 Causes skin irritationContact dermatitis risk; requires barrier integrity checks.
        H319 Causes serious eye irritationDust is hydrophilic; reacts with eye moisture to form acidic zones.
        H335 May cause respiratory irritationCritical Control Point: All weighing must occur in a filtered enclosure.

        Risk Assessment & PPE Strategy (The "Why")

        As a Senior Application Scientist, I prioritize causality in PPE selection. We do not wear gear "because the rule says so"; we wear it to counter specific molecular behaviors.

        Hand Protection: The Permeation Defense

        Recommendation: Nitrile Rubber (Minimum 0.11 mm / 4 mil).

        • Causality: Pyridine derivatives can act as permeation enhancers for other solvents. While the solid acid itself has low permeation kinetics, it is often dissolved in polar aprotic solvents (DMF, DMSO) for synthesis.

        • The Self-Validating System:

          • Dry Handling: Standard nitrile is sufficient.

          • Solution Handling: If dissolved in DMSO/DMF, double-glove . The outer glove acts as a sacrificial barrier against the solvent, while the inner glove protects against the solute.

          • Validation: Perform the "Inflation Test" on gloves before donning—trap air in the glove and squeeze to detect micro-pinholes.

        Respiratory Protection: Engineering First

        Recommendation: Fume Hood (Primary) > N95/P100 (Secondary).

        • Causality: This compound is a solid powder.[2] The primary vector of exposure is static-induced dust dispersion during weighing.

        • The Self-Validating System:

          • Verify the fume hood face velocity is between 80–100 fpm (feet per minute) using a tissue strip or anemometer before opening the container.

          • If work must occur outside a hood (not recommended), a fit-tested N95 is the absolute minimum requirement to prevent mucous membrane acidification.

        Eye & Body Protection

        Recommendation: Chemical Splash Goggles (Indirect Vent) + Lab Coat (High-Neck).

        • Causality: Safety glasses leave gaps. Fine organic acid dust can bypass side shields, settle on eyelashes, and dissolve into the eye, causing delayed irritation.

        • The Self-Validating System: Check for the "Gap Seal" where the goggles meet the cheekbones. If you can slide a pencil under the rim, the seal is compromised.

        Visualization: PPE Decision Logic

        PPE_Decision_Matrix Start START: Handling this compound State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution In Solution (DMF/DMSO/MeOH) State->Solution Hood Engineering Control: Fume Hood Required Solid->Hood Solvent_Check Is Solvent Permeable? (e.g., DMSO, DMF) Solution->Solvent_Check Gloves_Solid Gloves: Single Nitrile (4 mil) Hood->Gloves_Solid Eyes_Solid Eyes: Safety Glasses w/ Side Shields (Goggles preferred for fine dust) Gloves_Solid->Eyes_Solid Solvent_Check->Gloves_Solid No (e.g., Water) Gloves_Double Gloves: DOUBLE GLOVING (Inner: Nitrile, Outer: Nitrile/Neoprene) Solvent_Check->Gloves_Double Yes Eyes_Liquid Eyes: Indirect Vent Goggles (Splash Protection) Gloves_Double->Eyes_Liquid

        Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.

        Operational Protocol: Precision Handling

        Phase A: Weighing & Transfer (Critical Step)
        • Static Neutralization: Pyridine carboxylic acids often carry static charge. Use an anti-static gun or polonium strip inside the balance chamber to prevent "powder flight."

        • The "Wet-Wipe" Barrier: Place a solvent-dampened Kimwipe around the base of the balance. Any stray grains will adhere to the wet wipe rather than becoming airborne.

        • Transfer: Use a funnel with a long stem to deposit the solid deep into the receiving vessel, minimizing the "dust cloud" effect at the neck.

        Phase B: Reaction Monitoring
        • Acidic Off-gassing: If heating this intermediate (e.g., for chlorination or esterification), anticipate the release of HCl or NOx. Ensure the reaction vessel is vented to a scrubber (NaOH trap).

        • Incompatibility Check: Strictly segregate from strong oxidizers (peroxides, permanganates) and strong bases.[3] The hydroxyl group at position 5 makes the ring electron-rich and susceptible to vigorous oxidation.

        Phase C: Decontamination & Spill Response

        If a spill occurs, do not dry sweep. Dry sweeping aerosolizes the irritant.

        Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE_Up 2. Upgrade PPE (Goggles + Double Gloves) Isolate->PPE_Up Cover 3. Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Cover Scoop 4. Scoop/Wipe into Bag Cover->Scoop Clean 5. Wash Surface (Soap + Water, pH check) Scoop->Clean

        Figure 2: Wet-method spill response workflow to prevent aerosolization.

        Waste Management & Disposal

        Disposal Code: While there is no specific RCRA P/U code for this intermediate, it should be treated as Halogenated Organic Waste .

        Waste StreamHandling ProtocolDisposal Method
        Solid Waste Double-bag in polyethylene; label as "Toxic Solid, Organic, n.o.s."Incineration (High Temp)
        Aqueous Waste Adjust pH to 6–8 before collection (if permitted by site EHS).Wastewater Treatment (if non-hazardous) or Incineration
        Solvent Waste Segregate into "Halogenated" vs "Non-Halogenated" based on the carrier solvent.Fuel Blending / Incineration

        Self-Validating Disposal: Before sealing the waste container, wipe the exterior threads of the bottle. A common lab accident involves residue on threads reacting with the cap liner or seizing the cap, creating a pressurized hazard for waste handlers.

        References

        • PubChem. (n.d.). 2-Hydroxynicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as surrogate for GHS toxicity class confirmation).

        • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link](Source for pyridine-derivative permeation and incompatibility risks).

        • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 2-chloronicotinic acid.[4] Retrieved from [Link](Validation of halogenated pyridine hazards).

        Sources

        ×

        Retrosynthesis Analysis

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        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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        2-Chloro-5-hydroxynicotinic acid
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        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.